molecular formula C10H13BO4 B1587469 (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid CAS No. 833472-82-5

(3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid

Cat. No.: B1587469
CAS No.: 833472-82-5
M. Wt: 208.02 g/mol
InChI Key: IPXZIWCEVNDHFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid (CAS 833472-82-5) is a high-purity reagent primarily used in organic synthesis as a key building block for Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds by coupling the boronic acid group with various aryl or vinyl halides . This mechanism is fundamental for constructing complex biaryl structures and is extensively employed in the development of pharmaceuticals and agrochemicals . The compound features a carboxylic ester group (-COOCH₃) attached via a flexible chain, which can serve as a handle for further chemical modifications or as part of the final target molecule's structure . With a molecular formula of C₁₀H₁₃BO₄ and a molecular weight of 208.02 g/mol , it is supplied as a solid. For optimal stability, it is recommended to store this compound in an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Safety Information: This compound has the GHS signal word "Warning" and the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

[3-(3-methoxy-3-oxopropyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-4,7,13-14H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXZIWCEVNDHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CCC(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407338
Record name [3-(3-Methoxy-3-oxopropyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833472-82-5
Record name [3-(3-Methoxy-3-oxopropyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of a Substituted Phenylboronic Acid

(3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid, a seemingly unassuming organoboron compound, has emerged as a pivotal building block in the synthesis of complex bioactive molecules. Its unique structural features, combining a reactive boronic acid moiety with a flexible propionate ester side chain, offer medicinal chemists a versatile scaffold for the design and development of novel therapeutics. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a particular focus on its role in the creation of cutting-edge drug candidates such as BET inhibitors and PROTACs (Proteolysis Targeting Chimeras).

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₀H₁₃BO₄, possesses a well-defined structure that dictates its reactivity and utility.[1][2] The molecule consists of a phenyl ring substituted at the meta-position with both a boronic acid group [-B(OH)₂] and a 3-methoxy-3-oxopropyl group [-CH₂CH₂COOCH₃].

Key Structural Features:
  • Boronic Acid Group: The cornerstone of its reactivity, the boronic acid functional group is a mild Lewis acid, making it amenable to a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[3] The boron atom is sp²-hybridized with a vacant p-orbital, which is key to its role in catalytic cycles.

  • Propionate Ester Side Chain: The 3-methoxy-3-oxopropyl substituent provides a flexible linker with a terminal methyl ester. This chain can be readily modified, for instance, through hydrolysis to the corresponding carboxylic acid, enabling further conjugation to other molecular entities. This feature is particularly valuable in the design of bifunctional molecules like PROTACs.

  • Meta-Substitution Pattern: The 1,3-substitution on the phenyl ring influences the electronic properties and steric environment of the boronic acid group, which can affect its reactivity in cross-coupling reactions.

Physicochemical Properties:

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and formulation.

PropertyValueSource
CAS Number 833472-82-5[1]
Molecular Formula C₁₀H₁₃BO₄[1][2]
Molecular Weight 208.02 g/mol [2]
Appearance White to yellow crystalline solid[1]
Melting Point 96-100 °C[1]
Solubility Soluble in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide. Low solubility in water.[1]
pKa (Predicted) 8.42 ± 0.10[1]

Synthesis and Characterization

General Synthetic Approach:

A plausible and widely used method for preparing arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

Experimental Protocol: Synthesis of this compound (General Procedure)

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Initiate the Grignard reaction by adding a small crystal of iodine and a few drops of a solution of methyl 3-(3-bromophenyl)propanoate in anhydrous tetrahydrofuran (THF).

    • Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining solution of methyl 3-(3-bromophenyl)propanoate dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of trimethyl borate in anhydrous THF to the cooled Grignard reagent via the dropping funnel, maintaining the temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (with splitting patterns indicative of meta-substitution), the two methylene groups of the propionate chain (as triplets), and the methyl ester protons (as a singlet).

    • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons (including the carbon bearing the boron atom), the carbonyl carbon of the ester, the methylene carbons, and the methoxy carbon.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretching of the boronic acid, the C=O stretching of the ester, and the C-H and C=C stretching of the aromatic ring.

Reactivity and Key Applications in Drug Discovery

The synthetic utility of this compound lies in its ability to participate in a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.

Suzuki-Miyaura Cross-Coupling Reaction:

The most prominent application of this boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide (or triflate), providing a powerful method for the construction of biaryl structures.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction:

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions BoronicAcid This compound Product Coupled Product BoronicAcid->Product ArylHalide Aryl Halide/Triflate (Ar-X) ArylHalide->Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

The presence of the 3-(3-methoxy-3-oxopropyl) substituent can influence the reaction's efficiency and selectivity. The ester functionality is generally stable under typical Suzuki-Miyaura conditions, allowing for its retention in the final product.

Application in the Synthesis of BET Inhibitors:

The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic readers that play a crucial role in the regulation of gene expression. Small molecule inhibitors of BET proteins have shown significant promise in the treatment of cancer and inflammatory diseases. This compound has been utilized as a key building block in the synthesis of novel BET inhibitors. For example, in the development of selective inhibitors for the first bromodomains (BD1) of the BET family, this boronic acid can be coupled with a suitable heterocyclic core to generate the desired biaryl scaffold. The propionate side chain can then be further elaborated to optimize binding affinity and pharmacokinetic properties.

Role in the Development of PROTACs:

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic modalities that function by inducing the degradation of specific target proteins.[4] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component of a PROTAC, influencing its efficacy, selectivity, and physicochemical properties.[5]

This compound is an attractive starting material for the synthesis of PROTAC linkers. The boronic acid moiety can be used to attach the molecule to one of the ligands via a Suzuki coupling, while the ester group can be hydrolyzed to a carboxylic acid, which can then be coupled to the other ligand through an amide bond formation. The flexibility of the propionate chain allows for the optimization of the linker length to achieve the optimal orientation for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Logical Flow of PROTAC Linker Synthesis:

PROTAC_Linker_Synthesis Start This compound Step1 Suzuki Coupling with Ligand 1 Start->Step1 Intermediate1 Intermediate with Ligand 1 and Ester Step1->Intermediate1 Step2 Ester Hydrolysis Intermediate1->Step2 Intermediate2 Intermediate with Ligand 1 and Carboxylic Acid Step2->Intermediate2 Step3 Amide Coupling with Ligand 2 Intermediate2->Step3 FinalProduct Final PROTAC Molecule Step3->FinalProduct

Caption: Synthetic strategy for incorporating the boronic acid into a PROTAC linker.

Handling, Storage, and Safety

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

  • Safety: The compound is irritating to the eyes, respiratory system, and skin.[1] It is essential to wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated fume hood.

  • Storage: this compound is best stored under an inert atmosphere (nitrogen or argon) at 2-8 °C.[6] Boronic acids can be susceptible to dehydration to form cyclic boroxines, especially upon heating. Proper storage ensures the integrity and reactivity of the compound.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of a reactive boronic acid and a modifiable side chain has positioned it as a key intermediate in the synthesis of complex and promising therapeutic agents, including BET inhibitors and PROTACs. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers and scientists aiming to leverage this powerful tool in the development of next-generation medicines.

References

(3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid CAS 833472-82-5 data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid (CAS 833472-82-5)

Authored by: A Senior Application Scientist

Foreword

This compound has emerged as a versatile and valuable building block in modern organic synthesis. Its unique bifunctional nature, possessing both a reactive boronic acid moiety and a flexible ester-containing side chain, makes it a compelling reagent for the construction of complex molecular architectures. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications, with a particular focus on its utility for researchers, medicinal chemists, and professionals in drug development. We will delve into the causality behind experimental choices and provide field-proven insights to empower your synthetic strategies.

Core Compound Profile

This compound, registered under CAS number 833472-82-5, is a substituted phenylboronic acid derivative. The presence of the boronic acid group on the aromatic ring makes it a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The methoxy-oxopropyl side chain at the meta position offers a secondary point for chemical modification or can be utilized to modulate the physicochemical properties of the final molecule, such as solubility and polarity.

Physicochemical and Spectroscopic Data

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for designing experimental protocols, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
CAS Number 833472-82-5[1]
Molecular Formula C₁₀H₁₃BO₄[1][2]
Molecular Weight 208.02 g/mol [1]
IUPAC Name [3-(3-methoxy-3-oxopropyl)phenyl]boronic acid[1]
Appearance White to yellow crystalline solid[2]
Solubility Soluble in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide. Low solubility in water.[2]
Storage Conditions Inert atmosphere, 2-8°C[3]

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common synthetic route involves the borylation of a pre-functionalized aromatic ring.

Retrosynthetic Analysis and Proposed Synthesis Workflow

A plausible synthetic route involves the reaction of a suitable borylating agent with a Grignard or organolithium reagent derived from an appropriate halo-aromatic precursor. The workflow below illustrates a generalized synthetic pathway.

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A 3-Bromo-methylpropanoate C Grignard Reagent A->C Reaction B Mg, THF B->C Reagent E Boronate Ester Intermediate C->E Reaction D Triisopropyl borate D->E Reagent G This compound E->G Reaction F Aqueous Acid (e.g., HCl) F->G Reagent

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative, detailed protocol for the synthesis of this compound.

Materials:

  • 3-Bromo-methylpropanoate

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Add a solution of 3-bromo-methylpropanoate in anhydrous THF dropwise to initiate the Grignard reaction. Maintain the reaction temperature below 30°C. Stir until the magnesium is consumed.

  • Borylation: Cool the Grignard solution to -78°C using a dry ice/acetone bath. Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the temperature below -60°C. Stir the mixture at this temperature for 2-3 hours.

  • Hydrolysis: Allow the reaction to warm to room temperature. Quench the reaction by slowly adding 1 M HCl, ensuring the temperature does not exceed 20°C. Stir vigorously for 1 hour.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Research and Drug Development

The primary application of this compound lies in its use as a building block for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[2]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[4] this compound is an excellent coupling partner in these reactions, allowing for the introduction of the 3-(3-methoxy-3-oxopropyl)phenyl moiety into a wide range of organic molecules. The reaction typically involves a palladium catalyst, a base, and an organic halide or triflate.[5]

G cluster_0 Reactants cluster_1 Catalytic Cycle cluster_2 Product A This compound E Transmetalation A->E B Aryl/Vinyl Halide (R-X) D Oxidative Addition B->D C Pd(0) Catalyst C->D Reacts with R-X D->E Boronic acid attacks F Reductive Elimination E->F F->C Regenerates Catalyst G Coupled Product (R-Aryl) F->G

Caption: A simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

PROTAC Linkers

The structural features of this compound make it a potential candidate for use as a linker in Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[6] The ester functionality can be hydrolyzed to a carboxylic acid, providing a handle for further elaboration and attachment to other molecular fragments.

Reactivity, Stability, and Handling

Reactivity Profile

Phenylboronic acids are generally stable, but their reactivity in cross-coupling reactions is influenced by electronic and steric factors.[4] The electron-donating or -withdrawing nature of substituents on the phenyl ring can affect the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.[7]

Stability and Protodeboronation

A common side reaction for boronic acids is protodeboronation, the cleavage of the C-B bond by a proton source.[4] This can lead to lower yields and the formation of undesired byproducts. To minimize protodeboronation, it is crucial to use anhydrous solvents and reagents and to perform reactions under an inert atmosphere. Storing the compound at low temperatures (2-8°C) in an inert atmosphere is recommended to maintain its integrity.[3]

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[2] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add the aryl bromide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its utility in constructing carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction, coupled with the potential for further functionalization of its side chain, makes it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its properties, synthesis, and reactivity is paramount to leveraging its full potential in the development of novel chemical entities.

References

Synthesis route for (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable bifunctional building block in modern organic synthesis, particularly for the construction of complex molecules in drug discovery programs. Its utility lies in the orthogonal reactivity of the boronic acid moiety, a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and the methyl ester, which can be further functionalized. This guide provides a comprehensive, technically-grounded overview of a reliable synthetic route to this intermediate, emphasizing the rationale behind procedural choices, detailed experimental protocols, and the underlying reaction mechanisms. The synthesis is approached as a two-stage process: the palladium-catalyzed Miyaura borylation of an aryl halide precursor, followed by the careful hydrolysis of the resulting boronate ester.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule, this compound 1 , points to a carbon-boron bond formation as the key synthetic step. The most robust and widely adopted method for forging such a bond on an aromatic ring is the Miyaura borylation reaction.[1][2] This disconnection leads back to the corresponding aryl halide, specifically methyl 3-(3-bromophenyl)propanoate 2 , and a suitable boron source like bis(pinacolato)diboron (B₂pin₂ ).

The precursor, methyl 3-(3-bromophenyl)propanoate 2 , is a commercially available starting material, simplifying the initial procurement steps.[3][4] The overall synthetic strategy is therefore a two-step sequence:

  • Miyaura Borylation: Cross-coupling of methyl 3-(3-bromophenyl)propanoate 2 with B₂pin₂ to yield the stable intermediate, methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate 3 .

  • Hydrolysis: Deprotection of the pinacol boronate ester 3 to afford the final this compound 1 .

G Target This compound (1) Step1 C-B Bond Formation (Miyaura Borylation) Target->Step1 Precursor Methyl 3-(3-bromophenyl)propanoate (2) Step1->Precursor Boron Bis(pinacolato)diboron Step1->Boron

Caption: Retrosynthetic analysis of the target molecule.

Part I: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that synthesizes boronate esters from organic halides.[5][6] Its mild reaction conditions and high tolerance for various functional groups, including esters, make it the ideal choice for converting the aryl bromide precursor 2 into the desired boronate ester 3 .[6]

Mechanistic Considerations and Reagent Selection

The catalytic cycle, illustrated below, is initiated by the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex. The choice of base is critical; a weak base like potassium acetate (KOAc) is employed to facilitate the transmetalation step without promoting a premature Suzuki coupling of the product with the starting material.[5] The acetate ligand exchanges with the bromide on the palladium center, and the resulting Pd-O bond is more reactive towards the diboron reagent.[5] Transmetalation with B₂pin₂ followed by reductive elimination regenerates the Pd(0) catalyst and releases the desired aryl boronate ester product.

G Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂  | Br Pd0->ArPdBr Oxidative Addition ArPdOAc Ar-Pd(II)L₂  | OAc ArPdBr->ArPdOAc Ligand Exchange Transmetalation Ar-Pd(II)L₂  | Bpin ArPdOAc->Transmetalation Transmetalation KBr_out KBr ArPdOAc->KBr_out Transmetalation->Pd0 Reductive Elimination Product Ar-Bpin Transmetalation->Product AcOBpin_out AcO-Bpin Transmetalation->AcOBpin_out center ArBr_in Ar-Br ArBr_in->ArPdBr B2pin2_in B₂pin₂ B2pin2_in->Transmetalation KOAc_in KOAc KOAc_in->ArPdOAc

Caption: Catalytic cycle for the Miyaura borylation reaction.

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is a robust, air-stable precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand provides the stability and electronic properties necessary for an efficient catalytic cycle.[7]

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent for this transformation. The resulting pinacol esters are generally stable, crystalline solids that can be easily purified by chromatography and stored.[5][8]

  • Base: Potassium acetate (KOAc) is the base of choice. It is sufficiently basic to facilitate the catalytic cycle but mild enough to prevent the hydrolysis of the methyl ester and to suppress the competing Suzuki side-reaction.[5]

  • Solvent: Anhydrous 1,4-dioxane or toluene are common solvents, providing the necessary temperature range (90-110 °C) to drive the reaction.[7]

Experimental Protocol: Synthesis of Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (3)
  • To an oven-dried Schlenk flask, add methyl 3-(3-bromophenyl)propanoate 2 , bis(pinacolato)diboron (B₂pin₂ ), and potassium acetate (KOAc).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst, Pd(dppf)Cl₂.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues and salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure boronate ester 3 as a white solid or colorless oil.

Data Summary
ReagentM.W. ( g/mol )Moles (mmol)Equivalents
Methyl 3-(3-bromophenyl)propanoate 2 243.1010.01.0
Bis(pinacolato)diboron (B₂pin₂ )253.9412.01.2
Potassium Acetate (KOAc)98.1430.03.0
Pd(dppf)Cl₂731.730.30.03 (3 mol%)
1,4-Dioxane (anhydrous)88.11-(0.2 M)
Expected Yield 290.16 -75-90%

Part II: Hydrolysis of the Boronate Ester

While pinacol boronate esters are advantageous for purification and stability, the boronic acid is often required for subsequent reactions like Suzuki couplings.[8][9] The deprotection (hydrolysis) of the pinacol ester must be performed under conditions that do not affect the methyl ester of the side chain.

Hydrolysis Strategies

Direct hydrolysis with strong acid or base can lead to saponification of the methyl ester. Milder, more selective methods are preferred:

  • Biphasic Acidic Hydrolysis: Stirring the boronate ester in a biphasic system (e.g., diethyl ether and aqueous HCl) can effectively cleave the pinacol group while minimizing contact time of the organic substrate with the aqueous acid, thus preserving the methyl ester.

  • Transesterification-Hydrolysis: A two-step, one-pot method involves initial transesterification with a diol like diethanolamine, followed by mild acidic workup to release the boronic acid.[10]

  • Oxidative Cleavage: Treatment with sodium periodate (NaIO₄) in a THF/water mixture is another effective method for converting boronic esters to boronic acids, which is tolerant of ester functionalities.[11]

The biphasic acidic hydrolysis is often sufficient and procedurally simple for this substrate.

Experimental Protocol: Synthesis of this compound (1)
  • Dissolve the purified boronate ester 3 in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Add an aqueous solution of 1 M HCl to the organic solution.

  • Stir the resulting biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Separate the organic layer.

  • Extract the aqueous layer with two additional portions of the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude boronic acid 1 can often be purified by recrystallization or trituration from a suitable solvent system (e.g., hexanes/diethyl ether) to yield a white crystalline solid.

Overall Synthesis Workflow

The complete, optimized pathway from the commercially available aryl bromide to the final target molecule is summarized below.

G Start Methyl 3-(3-bromophenyl)propanoate Step1 Miyaura Borylation Start->Step1 Intermediate Methyl 3-(3-(pinacolato)boron)phenyl)propanoate Step1->Intermediate 1. B₂(pin)₂, KOAc 2. Pd(dppf)Cl₂ 3. Dioxane, 90 °C Step2 Hydrolysis Intermediate->Step2 Final This compound Step2->Final 1. 1M HCl (aq) 2. Diethyl Ether 3. Room Temp.

Caption: Overall workflow for the synthesis of the target boronic acid.

Conclusion

This guide outlines a reliable and high-yielding two-step synthesis for this compound, a key intermediate for pharmaceutical research and development. The strategy leverages a functional-group-tolerant Miyaura borylation to install the boron moiety, followed by a mild hydrolysis to furnish the final product. The protocols and mechanistic insights provided herein are grounded in established chemical principles, offering researchers a robust foundation for the preparation of this and structurally related compounds.

References

A Technical Guide to (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical examination of (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid (CAS No. 833472-82-5). As a bifunctional organic building block, this compound features both a reactive boronic acid moiety and a methyl ester functional group, making it a highly versatile reagent in modern synthetic chemistry. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science. This guide offers a comprehensive overview of its physicochemical properties, spectroscopic signature, chemical reactivity, a validated synthesis protocol, and its critical applications, with a focus on its role in the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). The content herein is intended for researchers, chemists, and professionals in drug discovery and development.

Compound Identification and Structure

This compound is a substituted phenylboronic acid derivative. The presence of two distinct functional groups on the same scaffold—a boronic acid at the meta-position and a methyl propionate chain—allows for orthogonal chemical modifications and its use as a valuable linker molecule.

  • IUPAC Name: [3-(3-methoxy-3-oxopropyl)phenyl]boronic acid[1]

  • Synonyms: Methyl 3-(3-boronophenyl)propionate, 3-(2-Methoxycarbonylethyl)phenylboronic acid[1]

  • CAS Number: 833472-82-5[1][2]

  • Molecular Formula: C₁₀H₁₃BO₄[1][2][3]

  • Canonical SMILES: B(C1=CC(=CC=C1)CCC(=O)OC)(O)O[1]

  • InChI: InChI=1S/C10H13BO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-4,7,13-14H,5-6H2,1H3[1]

Physicochemical Properties

The physical properties of this compound are characteristic of a solid organic molecule. Proper handling and storage are crucial to maintain its integrity, primarily due to the reactivity of the boronic acid group.

PropertyValueSource
Molecular Weight 208.02 g/mol [1][2][3]
Exact Mass 208.0906891 Da[1]
Appearance White to yellow crystalline solid[4]
Solubility Soluble in dimethyl sulfoxide (DMSO), chloroform, dichloromethane; low solubility in water.[4]
Storage Conditions Store at 2-8°C under an inert atmosphere.[2]

Boronic acids are known to be sensitive to both oxidation and dehydration[5]. The recommended storage in a cool, dry, and inert environment is essential to prevent degradation. Dehydration can lead to the formation of a cyclic trimer anhydride known as a boroxine.

Spectroscopic Profile (Anticipated)

While specific experimental spectra for this exact compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule. Aromatic protons would appear as complex multiplets in the range of δ 7.2-7.8 ppm. The two methylene groups (-CH₂CH₂-) of the propionate side chain would likely present as two triplets around δ 2.6-3.1 ppm. The methyl ester (-OCH₃) protons would yield a sharp singlet at approximately δ 3.7 ppm. The acidic protons of the boronic acid group (-B(OH)₂) typically appear as a broad singlet which may exchange with residual water in the solvent, sometimes rendering it unobservable.

  • ¹³C NMR: The carbon spectrum would show a signal for the ester carbonyl carbon around δ 173 ppm. Aromatic carbons would resonate in the δ 125-140 ppm region. The aliphatic carbons of the propionate chain and the methoxy carbon would appear in the upfield region. Notably, the carbon atom directly attached to the boron (C-B) is often difficult to observe or appears as a very broad signal due to quadrupolar relaxation of the boron nucleus[6].

  • FT-IR: The infrared spectrum would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of the B(OH)₂ group. A sharp, strong peak around 1730 cm⁻¹ would indicate the C=O stretch of the ester. Other significant peaks would include C-O stretching and aromatic C=C and C-H absorptions.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula with high accuracy, showing a molecular ion peak corresponding to its exact mass (m/z 208.0906891 for [M]+)[1].

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its two primary functional groups.

The Boronic Acid Moiety

As with other boronic acids, this compound is a mild Lewis acid and is most renowned for its participation in palladium-catalyzed cross-coupling reactions[7][8].

The Suzuki-Miyaura Coupling Reaction: This is the most prominent application, where the boronic acid serves as the organoboron partner to couple with an organic halide or triflate. This reaction is a cornerstone of modern synthesis for forming carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals[9][10]. The methoxy-ester side chain remains intact under typical Suzuki conditions, highlighting the chemoselectivity of the reaction.

Suzuki_Coupling cluster_cat Catalytic Cycle Pd(0) Pd(0) Ox_Add Oxidative Addition Pd(0)->Ox_Add Catalyst Ar-Pd(II)-X Ar-Pd(II)-X Ox_Add->Ar-Pd(II)-X Transmetal Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetal->Ar-Pd(II)-Ar' Red_Elim Reductive Elimination Red_Elim->Pd(0) Regenerates Catalyst Product Coupled Product (R-Ar') Red_Elim->Product Ar-Pd(II)-X->Transmetal Ar-Pd(II)-Ar'->Red_Elim R-X Organic Halide (R-X) R-X->Ox_Add Boronic_Acid This compound + Base Boronic_Acid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Methyl Propionate Moiety

The ester group provides a second reactive site. It can undergo:

  • Hydrolysis: Treatment with aqueous acid or base will convert the methyl ester to the corresponding carboxylic acid. This unmasks a new functional handle for further chemistry, such as amide bond formation.

  • Amidation: The ester can be directly converted to an amide by reacting with an amine, often at elevated temperatures or with catalysis.

This dual reactivity makes the compound an excellent bifunctional linker, where one end (the boronic acid) can be attached to an aromatic core via Suzuki coupling, and the other end (the ester) can be modified to connect to another molecule.

Synthesis and Characterization Protocol

Expertise & Causality: The most reliable synthesis of aryl boronic acids involves the reaction of an organometallic intermediate with a borate ester at very low temperatures, followed by an acidic workup. The low temperature is critical to prevent side reactions of the highly reactive organolithium or Grignard reagent. The acidic workup is necessary to hydrolyze the boronate ester intermediate to the final boronic acid.

Step-by-Step Synthesis

Synthesis_Workflow start Start Material: Methyl 3-(3-bromophenyl)propanoate step1 Step 1: Organometallic Formation - Dissolve in dry THF - Cool to -78°C - Add n-BuLi or Mg start->step1 step2 Step 2: Borylation - Add Triisopropyl borate at -78°C - Stir and warm slowly to RT step1->step2 step3 Step 3: Hydrolysis (Workup) - Quench with aq. HCl - Hydrolyzes boronate ester step2->step3 step4 Step 4: Extraction & Purification - Extract with Ethyl Acetate - Purify by column chromatography or recrystallization step3->step4 end_product Final Product: This compound step4->end_product

Caption: General workflow for the synthesis of the title compound.

Protocol:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Add methyl 3-(3-bromophenyl)propanoate dissolved in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, ensuring the internal temperature does not rise above -70 °C. Stir for 1 hour at -78 °C after the addition is complete. A general protocol for this type of reaction is well-established[11].

  • Borylation: To the resulting aryllithium species, add triisopropyl borate dropwise, again maintaining the temperature at -78 °C. Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Hydrolysis: Cool the mixture to 0 °C and carefully quench by adding 1 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the final product.

Self-Validating System (Characterization):

  • TLC: Monitor reaction progress and confirm the formation of a new, more polar spot compared to the starting material.

  • Melting Point: A sharp melting point range indicates high purity.

  • NMR Spectroscopy: Confirm the structure using ¹H and ¹³C NMR, verifying the disappearance of the starting material signals and the appearance of the expected product peaks.

  • Mass Spectrometry: Confirm the molecular weight of the product.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool, particularly in drug discovery.

PROTAC Linker Chemistry: The compound has been identified as a PROTAC linker, used in the synthesis of these novel therapeutic agents[3]. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome[3]. In this context, the boronic acid can be coupled to one part of the PROTAC, while the ester can be hydrolyzed to a carboxylic acid and coupled to the other part, forming a stable linker between the two active ligands.

General Medicinal Chemistry: Phenylboronic acids are a privileged scaffold in medicinal chemistry. Several boronic acid-containing drugs have been approved, including the proteasome inhibitor Bortezomib for multiple myeloma and the β-lactamase inhibitor Vaborbactam[8]. The stability, low toxicity, and versatile reactivity of boronic acids make them attractive pharmacophores[8]. This compound serves as a key intermediate for creating novel drug candidates that can leverage the unique properties of the boronic acid functional group for covalent or non-covalent interactions with biological targets.

Safety and Handling

As with related phenylboronic acid derivatives, this compound should be handled with care in a laboratory setting.

  • Hazards: It is considered irritating to the eyes, respiratory system, and skin[4]. Similar compounds carry hazard statements for being harmful if swallowed (H302), and causing skin (H315), eye (H319), and respiratory irritation (H335)[12].

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield when handling the compound[4].

  • Handling: Operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

References

A Technical Guide to the Spectroscopic Profile of Methyl 3-(3-boronophenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(3-boronophenyl)propionate is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a phenylboronic acid moiety, a versatile functional group for Suzuki-Miyaura cross-coupling reactions, and a methyl ester, which can be readily hydrolyzed or derivatized. This dual functionality makes it a valuable building block for the synthesis of complex molecules, including drug candidates and functional materials.

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of methyl 3-(3-boronophenyl)propionate. While this compound is commercially available, a complete, peer-reviewed spectroscopic dataset is not consolidated in the public domain. Therefore, this document serves as a predictive reference, grounded in fundamental spectroscopic principles and data from closely related structural analogs. The protocols and interpretations herein are designed to provide researchers, scientists, and drug development professionals with a self-validating framework for identifying and characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For methyl 3-(3-boronophenyl)propionate, both ¹H and ¹³C NMR are essential for confirming the integrity of the carbon skeleton and the placement of functional groups.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum will show distinct signals for the aromatic protons, the aliphatic protons of the propionate chain, the methyl ester protons, and the exchangeable protons of the boronic acid group.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Integration Provisional Assignment
~8.0 (br s) Broad Singlet 2H B(OH )₂
~7.65 Singlet (or narrow triplet) 1H Ar-H (Position 2)
~7.58 Doublet 1H Ar-H (Position 6)
~7.35 Doublet 1H Ar-H (Position 4)
~7.30 Triplet 1H Ar-H (Position 5)
3.58 Singlet 3H -OCH₃
2.88 Triplet 2H Ar-CH₂ -CH₂

| 2.60 | Triplet | 2H | CH₂-CH₂ -C=O |

Solvent: DMSO-d₆ is chosen for its ability to dissolve the polar compound and to observe the exchangeable boronic acid protons.

Expertise & Causality:

  • Aromatic Region (7.30-7.70 ppm): The protons on the 1,3-disubstituted benzene ring will exhibit a complex splitting pattern. The proton at position 2, situated between two substituents, is expected to be the most deshielded and may appear as a singlet or a narrow triplet. The other aromatic protons will show characteristic doublet and triplet patterns based on their ortho- and meta-couplings.

  • Boronic Acid Protons (~8.0 ppm): The two hydroxyl protons on the boron atom are acidic and exchangeable. They typically appear as a broad singlet. Its chemical shift and intensity can be highly dependent on the sample concentration, temperature, and water content in the solvent. A D₂O exchange experiment would confirm this assignment, as the signal would disappear.

  • Aliphatic Chain (2.60-2.88 ppm): The two methylene groups (-CH₂CH₂-) form an A₂B₂ system. The protons alpha to the aromatic ring (Ar-CH₂) are expected at ~2.88 ppm, while the protons alpha to the carbonyl group are expected at ~2.60 ppm. Both signals will appear as triplets due to coupling with their respective neighbors.

  • Methyl Ester (3.58 ppm): The three protons of the methyl ester group are in a shielded environment and do not couple with other protons, resulting in a sharp singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Provisional Assignment
~172.5 C =O (Ester)
~141.0 Ar-C (C1)
~134.0 Ar-C -B (C3)
~133.5 Ar-C H (C2)
~130.0 Ar-C H (C6)
~128.5 Ar-C H (C4)
~127.0 Ar-C H (C5)
~51.5 -OC H₃
~35.0 -C H₂-C=O

| ~30.0 | Ar-C H₂- |

Expertise & Causality:

  • Carbonyl Carbon (~172.5 ppm): The ester carbonyl carbon is the most deshielded carbon atom, appearing far downfield.

  • Aromatic Carbons (127.0-141.0 ppm): Six distinct signals are expected for the six aromatic carbons. The carbon atom attached to the boron (C-B) is often broad and has a variable chemical shift due to quadrupolar relaxation of the boron nucleus. The carbon attached to the propionate side chain (C1) will also be downfield.

  • Aliphatic and Methyl Carbons (30.0-51.5 ppm): The methyl ester carbon appears around 51.5 ppm, while the two methylene carbons of the propionate chain are found in the more shielded upfield region.

Experimental Protocol: NMR Spectroscopy

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of methyl 3-(3-boronophenyl)propionate for ¹H NMR (25-30 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Gently vortex the vial to ensure the sample is fully dissolved.

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. If particulates are present, filter the solution through a small plug of glass wool.

    • Insert the tube into the NMR spectrometer.

    • Tune and shim the instrument to the sample to achieve optimal magnetic field homogeneity.

    • Acquire the ¹H spectrum using a standard single-pulse experiment. A spectral width of 16 ppm and an acquisition time of at least 2 seconds are recommended.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 240 ppm is typically sufficient.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm).

    • Calibrate the ¹³C spectrum to the solvent peak of DMSO-d₆ (δ = 39.52 ppm).

    • Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (10-30 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert & Lock transfer->insert tune Tune & Shim insert->tune acquire Acquire FID (1H & 13C) tune->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to Solvent phase->calibrate analyze Analyze & Assign calibrate->analyze IR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum (4000-400 cm⁻¹) D->E F Process & Analyze E->F

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid, also known as methyl 3-(3-boronophenyl)propionate, is a key organic compound with significant applications in organic synthesis, drug discovery, and materials science.[1] Its utility often stems from the presence of the boronic acid moiety, which can participate in a variety of chemical transformations, including the renowned Suzuki coupling. A thorough understanding of its structural features is paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical environment of each nucleus.

Molecular Structure and Numbering

The structural integrity of this compound is the foundation of its chemical reactivity. For clarity in the subsequent NMR analysis, the atoms in the molecule are numbered as follows:

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Experimental Protocol

Sample Preparation

High-quality NMR spectra are contingent upon meticulous sample preparation. The following protocol is recommended:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for this compound. However, due to the presence of the acidic boronic acid protons, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred to observe the exchangeable protons.[2][3] The choice of solvent can influence chemical shifts.[4]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5][6]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following parameters are suggested for acquiring high-resolution spectra on a 500 MHz spectrometer:

Parameter¹H NMR¹³C NMR
Spectrometer Frequency500 MHz125 MHz
SolventDMSO-d₆DMSO-d₆
Temperature25 °C25 °C
Number of Scans161024
Relaxation Delay1.0 s2.0 s
Pulse Width30°30°
Acquisition Time4.0 s1.5 s

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information regarding the proton environments in the molecule.

Aromatic Region (δ 7.0-8.0 ppm)

The disubstituted benzene ring gives rise to a complex splitting pattern in the aromatic region.[7] The four aromatic protons are chemically non-equivalent and will exhibit characteristic multiplicities.

  • H-2, H-4, H-5, H-6: These protons will appear as a complex multiplet. The exact chemical shifts and coupling constants are influenced by the electronic effects of both the boronic acid and the methoxypropyloxo substituents.[8] Generally, protons ortho to the electron-withdrawing boronic acid group will be shifted downfield.

Aliphatic Region (δ 2.5-4.0 ppm)

The aliphatic side chain displays distinct signals corresponding to the methylene and methoxy groups.

  • -OCH₃ (C-10 protons): A sharp singlet is expected for the three equivalent protons of the methoxy group. The chemical shift is typically around 3.6 ppm.[9][10]

  • -CH₂- (C-7 and C-8 protons): The two methylene groups will appear as triplets due to coupling with each other, assuming free rotation. The protons on C-7, being closer to the aromatic ring, will likely resonate at a slightly different chemical shift than the protons on C-8, which are adjacent to the carbonyl group.

Exchangeable Protons
  • -B(OH)₂: The two protons of the boronic acid group are acidic and their chemical shift is highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, these protons often appear as a broad singlet.

Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-8.0m2HAr-H
~7.4-7.6m2HAr-H
~3.6s3H-OCH₃
~2.9t2H-CH₂-Ar
~2.6t2H-CH₂-CO
Broads2H-B(OH)₂

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Aromatic Region (δ 120-140 ppm)

The six carbons of the benzene ring will give rise to six distinct signals, although some may overlap.[7]

  • C-1 (ipso-carbon): The carbon attached to the boronic acid group will be significantly deshielded.

  • C-3 (ipso-carbon): The carbon attached to the aliphatic side chain will also show a distinct chemical shift.

  • C-2, C-4, C-5, C-6: The remaining four aromatic carbons will have chemical shifts determined by their position relative to the two substituents.

Carbonyl and Aliphatic Region (δ 20-60 ppm and ~170 ppm)
  • C=O (C-9): The carbonyl carbon of the ester group will appear at a characteristic downfield chemical shift, typically around 173 ppm.[11]

  • -OCH₃ (C-10): The methoxy carbon will resonate around 52 ppm.[12]

  • -CH₂- (C-7 and C-8): The two methylene carbons will have distinct signals in the aliphatic region.

Predicted ¹³C NMR Data
Chemical Shift (δ) ppmCarbon TypeAssignment
~173CC=O
~135-140CAr-C (ipso)
~125-135CHAr-CH
~52CH₃-OCH₃
~35CH₂-CH₂-Ar
~30CH₂-CH₂-CO

Conclusion

The detailed analysis of the ¹H and ¹³C NMR spectra of this compound provides a comprehensive structural characterization of this important molecule. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and data from similar compounds. This guide serves as a valuable resource for researchers and scientists working with this compound, enabling its unambiguous identification and quality control.

References

Stability and storage conditions for (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid

Abstract

This compound (CAS No. 833472-82-5) is a valuable bifunctional building block in modern organic synthesis and drug discovery, notably utilized in palladium-catalyzed cross-coupling reactions and as a component in the synthesis of complex molecules.[1][2] The integrity of this reagent is paramount for achieving reproducible and high-yielding results. However, the boronic acid moiety is susceptible to several degradation pathways that can compromise its purity and reactivity. This guide provides a comprehensive overview of the chemical stability of this compound, detailing the primary mechanisms of degradation and offering field-proven protocols for its optimal storage and handling to ensure its long-term viability in a research and development setting.

Introduction: The Chemical Nature of Arylboronic Acids

This compound belongs to the larger class of organoboranes, specifically arylboronic acids.[3] The chemistry of this functional group is dominated by the properties of the boron atom: it is a Lewis acid, possessing an empty p-orbital that readily accepts electron density from nucleophiles.[3][4] This Lewis acidity is the foundation for both its utility in reactions like the Suzuki-Miyaura coupling and its inherent instabilities.[3] Understanding two key equilibria is crucial for any scientist working with this compound:

  • Dehydration to Boroxines: Arylboronic acids can readily lose water to form cyclic trimetric anhydrides known as boroxines.[3][5][6] This is a reversible equilibrium that can be influenced by environmental moisture. It is common for commercial boronic acids to exist as a mixture of the free acid and the boroxine anhydride, which can complicate characterization and stoichiometry calculations if not accounted for.[6]

  • Formation of Boronate Anions: In aqueous or protic media, the boronic acid can accept a hydroxide ion (or other Lewis base) to form a tetrahedral boronate anion. The pH of the medium dictates the position of this equilibrium; the pKa of a typical phenylboronic acid is around 9.[3]

These fundamental properties underpin the compound's primary degradation pathways.

Primary Degradation Pathways and Influencing Factors

The stability of this compound is primarily threatened by three chemical processes: protodeboronation, oxidation, and anhydride formation.

Protodeboronation: Cleavage of the Carbon-Boron Bond

Protodeboronation is the protonolysis of the C–B bond, replacing the boronic acid group with a hydrogen atom, thereby converting the starting material into methyl 3-phenylpropanoate.[7] This is a significant and often undesired side reaction in synthetic applications.[7][8] The rate of protodeboronation is highly dependent on several factors:

  • pH: The reaction is known to be catalyzed by both acid and base.[9][10][11] Studies on various arylboronic acids have shown that stability is often greatest in a neutral to slightly acidic pH range (around pH 5-7), with reaction rates increasing significantly under more strongly acidic or basic conditions.[9][12]

  • Water: Water is a necessary reactant for the protonolysis to occur. Therefore, exposure to moisture, especially at non-optimal pH, will accelerate this degradation.[9]

  • Temperature: Like most chemical reactions, the rate of protodeboronation increases with temperature.

Oxidative Degradation

The C–B bond is susceptible to oxidation, which typically transforms the boronic acid into the corresponding phenol and boric acid.[4][13]

  • Mechanism: The process involves the attack of an oxidizing agent (e.g., a reactive oxygen species like hydrogen peroxide) on the Lewis acidic boron atom. This is followed by a rearrangement where the aryl group migrates from the boron to the oxygen atom, ultimately leading to a labile boric ester that hydrolyzes to the phenol.[4]

  • Influencing Factors: The presence of atmospheric oxygen, peroxides (which can form in certain solvents like THF or ethers), and other reactive oxygen species can drive this degradation.[4][14] This pathway is a significant concern in biological applications where such species are prevalent.

Boroxine (Anhydride) Formation

As previously mentioned, the dehydration of three molecules of the boronic acid to form a boroxine is a common process, particularly for the solid material.[5][6]

  • Mechanism: This is an intermolecular condensation reaction driven by the removal of water. Storing the solid compound in a humid environment can shift the equilibrium back towards the free acid, while heating or storage over a desiccant will favor the boroxine.[5]

  • Implications: While this is not a destructive degradation pathway in the same way as protodeboronation or oxidation, the presence of boroxine alters the molecular weight and may affect solubility and reaction kinetics. For quantitative work, it is crucial to be aware that the material in the bottle may not be 100% pure monomeric boronic acid.

The interplay of these factors is visualized in the diagram below.

Stability_Factors main (3-(3-Methoxy-3-oxopropyl) phenyl)boronic acid proto Protodeboronated Product (Methyl 3-phenylpropanoate) main->proto H₂O oxi Oxidized Product (Phenol derivative) main->oxi O₂ boro Boroxine Anhydride (Cyclic Trimer) main->boro -H₂O water Moisture / Water water->main drives hydrolysis & protodeboronation ph Acid / Base (pH) ph->main catalyzes protodeboronation temp Heat temp->main accelerates all degradation pathways oxygen Oxygen / ROS oxygen->main drives oxidation

Caption: Key factors influencing the degradation of arylboronic acids.

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, a stringent protocol for storage and handling is essential to preserve the integrity of this compound.

Storage Conditions

The optimal storage conditions aim to mitigate exposure to moisture, oxygen, heat, and light.

ConditionSolid Compound (Long-Term)Solid Compound (Short-Term)In Solution
Temperature -20°C 2-8°C (Refrigerated) [15][16]-20°C to -80°C
Atmosphere Inert Gas (Argon or Nitrogen)[16]Tightly Sealed Container[15][17]Inert Gas Headspace
Moisture Store in a desiccatorTightly sealed, minimize air exposureUse anhydrous solvents
Light Amber glass vialAmber glass vialAmber glass vial
Duration YearsWeeks to MonthsNot Recommended. Prepare fresh. If necessary, max 1-2 days.
  • Causality: Storing at -20°C under an inert atmosphere provides the most robust protection by minimizing molecular motion (slowing reaction rates) and excluding the key reactants of water and oxygen.[16] Refrigeration (2-8°C) is adequate for routine use, but the container must be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[18] Storage in solution is strongly discouraged due to the increased potential for hydrolysis and protodeboronation.[13]

Handling Protocol
  • Equilibration: Before use, remove the container from cold storage and allow it to sit in a desiccator for at least 30-60 minutes to reach ambient temperature. This is a critical step to prevent water condensation.

  • Inert Environment: If possible, handle the solid in a glove box or glove bag with a dry, inert atmosphere.

  • Rapid Weighing: If a glove box is unavailable, open the container briefly in a well-ventilated fume hood. Weigh the required amount quickly and immediately reseal the container tightly. Purge the headspace with an inert gas before long-term storage.

  • Solvent Choice: For dissolving the compound, use high-purity, anhydrous solvents. If the reaction is aqueous, prepare the solution immediately before use.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[17][19] Handle in a fume hood to avoid inhalation of fine dust particles.[20][21]

Experimental Protocol: Forced Degradation Study

To provide a self-validating system for a specific batch of this compound, a forced degradation study can be performed. This protocol allows researchers to assess stability under stress conditions and identify potential degradants.

Objective: To determine the stability of the compound under hydrolytic (acidic, basic, neutral), oxidative, and thermal stress.

Methodology:

  • Stock Solution Preparation:

    • Accurately prepare a stock solution of the boronic acid in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of HPLC-grade water.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Degradation (Solution): Heat a sealed vial of the stock solution at 60°C.

    • Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 60°C.

    • Control: Keep 1 mL of the stock solution at 4°C, protected from light.

  • Time Points:

    • Analyze samples at initial (t=0), 2, 6, 24, and 48-hour time points. For thermal degradation, longer time points may be necessary.

  • Analysis:

    • Use a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Monitor the peak area of the parent compound to calculate the percentage remaining.

    • Observe the appearance of new peaks, which correspond to degradation products. Mass spectrometry (LC-MS) can be coupled to identify the mass of these degradants, helping to confirm pathways like protodeboronation or oxidation.

  • Data Interpretation:

    • Plot the percentage of the parent compound remaining versus time for each stress condition.

    • Significant degradation (>5-10%) under a specific condition indicates susceptibility. For example, rapid degradation in the 0.1 M NaOH sample confirms base-lability, likely through protodeboronation.

Forced_Degradation_Workflow start Prepare 1 mg/mL Stock Solution (in Acetonitrile) stress Aliquot and Apply Stress Conditions start->stress acid 0.1 M HCl stress->acid base 0.1 M NaOH stress->base water H₂O (Neutral) stress->water peroxide 3% H₂O₂ stress->peroxide heat 60°C Heat stress->heat control Control (4°C) stress->control incubate Incubate and Sample at t = 0, 2, 6, 24, 48h acid->incubate base->incubate water->incubate peroxide->incubate heat->incubate control->incubate analyze Analyze via HPLC-UV/MS incubate->analyze report Quantify Degradation & Identify Degradants analyze->report

References

An In-depth Technical Guide to the Solubility Profile of (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid, a key building block in contemporary organic synthesis and drug discovery. In the absence of extensive publicly available quantitative solubility data for this specific compound, this guide synthesizes qualitative information, physicochemical property predictions, and established principles of physical organic chemistry to offer a robust predictive solubility profile. Furthermore, it details a standardized experimental protocol for the accurate determination of solubility, empowering researchers to generate precise data for their specific applications. This document is intended for chemists, materials scientists, and formulation experts who require a deep, mechanistic understanding of this reagent's behavior in various solvent environments.

Introduction: The Significance of Solubility in Modern Chemistry

This compound is an increasingly important bifunctional molecule, featuring both a versatile boronic acid moiety and a methyl ester. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. The methyl propionate substituent offers a site for further chemical modification or can influence the molecule's steric and electronic properties.

A thorough understanding of a compound's solubility is paramount for its effective use. The choice of solvent dictates reaction kinetics, yields, purification strategies (such as crystallization), and the feasibility of formulation for biological or material science applications. An incorrect solvent choice can lead to failed reactions, difficult purifications, and misleading biological data. This guide aims to provide a detailed, scientifically-grounded framework for understanding and predicting the solubility of this compound.

Physicochemical Properties and Molecular Structure Analysis

A molecule's solubility is intrinsically linked to its structural and electronic properties. The interplay of these factors with the properties of the solvent governs the dissolution process.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₁₀H₁₃BO₄PubChem[1]
Molecular Weight 208.02 g/mol PubChem[1]
Appearance White to yellow crystalline solidChemBK[2]
Melting Point 96-100 °CChemBK
pKa (Predicted) ~8.5Estimation based on phenylboronic acid (pKa ~8.8) and the weak electron-withdrawing nature of the meta-substituent.
logP (Predicted) ~1.5Estimation based on structure; indicates moderate lipophilicity.
Structural Features Influencing Solubility

The structure of this compound presents several key features that dictate its solubility:

  • The Boronic Acid Moiety (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a Lewis acid. This facilitates interactions with polar and protic solvents. However, boronic acids have a known propensity to undergo dehydration to form cyclic anhydrides called boroxines, which are generally less polar and less soluble in polar solvents.[3] This equilibrium can complicate solubility measurements.

  • The Phenyl Ring: The aromatic ring is nonpolar and contributes to the molecule's lipophilicity, favoring solubility in nonpolar organic solvents.

  • The 3-(3-Methoxy-3-oxopropyl) Substituent: This substituent, located at the meta position, has a significant impact:

    • Ester Group (-COOCH₃): The ester functionality introduces polarity and a hydrogen bond acceptor site (the carbonyl oxygen). This can enhance solubility in polar aprotic solvents.

    • Propyl Chain (-CH₂CH₂-): The alkyl chain is nonpolar and increases the overall lipophilicity of the molecule.

    • Electronic Effect: In the meta position, the electronic influence of the substituent on the boronic acid group is primarily inductive. The ester group is weakly electron-withdrawing, which can slightly increase the acidity of the boronic acid compared to unsubstituted phenylboronic acid.

Predicted and Known Solubility Profile

While precise quantitative data for this compound is not widely published, a reliable qualitative and predictive solubility profile can be constructed based on its physicochemical properties and data from analogous compounds.

Table 2: Predicted and Known Solubility of this compound

SolventSolvent TypePredicted/Known SolubilityRationale
Water Polar ProticLowThe presence of the nonpolar phenyl ring and the propyl chain likely outweighs the polarity of the boronic acid and ester groups, leading to limited aqueous solubility, as has been noted for many arylboronic acids.[4][5]
Methanol, Ethanol Polar ProticSoluble to Highly SolubleThe alcohol's ability to engage in hydrogen bonding with both the boronic acid and the ester group, coupled with its alkyl nature, should facilitate dissolution.
Acetone, Ethyl Acetate Polar AproticSolubleThese solvents can act as hydrogen bond acceptors for the boronic acid's hydroxyl groups, and their overall polarity is compatible with the solute molecule. Phenylboronic acid itself shows good solubility in ketones.[3]
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleThis is a known solvent for this compound.[2] DMSO is a strong hydrogen bond acceptor and highly polar, making it effective at solvating the polar functionalities of the molecule.
Dichloromethane (DCM) HalogenatedSolubleConfirmed as a solvent for this compound.[2] Its moderate polarity can solvate the entire molecule effectively.
Chloroform HalogenatedSolubleAlso a known solvent.[2] Similar to DCM, its properties are well-suited to dissolve moderately polar compounds. Phenylboronic acid has moderate solubility in chloroform.[3]
Tetrahydrofuran (THF), Diethyl Ether EtherealSoluble to Highly SolubleEthers are excellent solvents for boronic acids due to their ability to act as hydrogen bond acceptors.[3]
Toluene, Hexanes NonpolarSparingly Soluble to InsolubleThe overall polarity of the molecule, due to the boronic acid and ester groups, is likely too high for significant solubility in nonpolar hydrocarbon solvents. Phenylboronic acid has very low solubility in hydrocarbons.[3]

Experimental Determination of Solubility: A Self-Validating Protocol

For applications requiring precise solubility data, experimental determination is essential. The dynamic method, also known as the synthetic method, is a reliable technique for boronic acids as it can mitigate some of the challenges associated with their dehydration to boroxines.[6]

The Dynamic Method Workflow

The principle of the dynamic method is to precisely measure the temperature at which a known composition of solute and solvent becomes a homogeneous solution upon controlled heating.

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Acquisition cluster_analysis Analysis prep1 Accurately weigh solute and solvent into a sealed vial prep2 Introduce a magnetic stir bar prep1->prep2 exp1 Place vial in a controlled heating block with a temperature probe prep2->exp1 exp2 Begin slow, constant heating (e.g., 0.5 °C/min) with vigorous stirring exp1->exp2 exp3 Monitor the solution's turbidity using a light source and detector (or visually) exp2->exp3 data1 Record the temperature at which the last solid particles disappear (dissolution temperature) exp3->data1 data2 Repeat for multiple solute:solvent compositions data1->data2 analysis1 Plot dissolution temperature vs. mole fraction of solute data2->analysis1 analysis2 Construct the solubility curve analysis1->analysis2

Caption: Workflow for the dynamic method of solubility determination.

Step-by-Step Protocol
  • Preparation:

    • Accurately weigh a specific amount of this compound into a sealable glass vial.

    • Add a precise volume or mass of the desired solvent to the vial.

    • Add a small magnetic stir bar.

    • Seal the vial to prevent solvent evaporation during heating.

  • Execution:

    • Place the vial in a programmable heating block or a temperature-controlled bath equipped with a magnetic stirrer.

    • Insert a calibrated temperature probe into the block or bath to monitor the temperature accurately.

    • Set the stirrer to a speed that ensures the solid is well-suspended.

    • Begin heating the sample at a slow, constant rate (e.g., 0.2-0.5 °C per minute) to ensure thermal equilibrium.

  • Data Collection:

    • Continuously monitor the vial for the disappearance of solid particles. This can be done visually against a dark background with good lighting, or more accurately with a turbidity sensor.

    • Record the temperature at the exact moment the solution becomes completely clear. This is the dissolution temperature for that specific concentration.

  • Data Analysis:

    • Repeat the experiment with different known concentrations of the solute in the same solvent.

    • Plot the dissolution temperature (°C or K) against the concentration (e.g., mole fraction, g/100g solvent).

    • The resulting plot is the solubility curve, from which the solubility at any given temperature within the measured range can be determined.

Factors Influencing Solubility and Experimental Considerations

Several factors can affect the solubility of this compound and should be considered during its use and in solubility experiments.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions Solubility Solubility Structure Molecular Structure Polarity H-bonding Size Structure->Solubility pKa pKa pKa->Solubility MP Melting Point & Crystal Lattice Energy MP->Solubility SolventPol Polarity Protic Aprotic SolventPol->Solubility Hbond H-bonding Capacity Hbond->Solubility Temp Temperature Temp->Solubility pH pH pH->Solubility

Caption: Key factors influencing the solubility of an arylboronic acid.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. This is why the dynamic method is effective. For crystallization purposes, a solvent should be chosen in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • pH: The acidity of the boronic acid group (predicted pKa ~8.5) means that in basic aqueous solutions (pH > pKa), the compound will deprotonate to form the more polar and significantly more water-soluble boronate anion.

  • Dehydration: As previously mentioned, the formation of the less polar boroxine trimer can occur, especially upon heating in non-polar, aprotic solvents. This can lead to an underestimation of the true solubility of the monomeric acid. Using a sealed system and minimizing prolonged heating can help mitigate this.

  • Purity of the Compound: Impurities can affect the measured solubility. It is recommended to use a highly purified sample for accurate solubility determination.

Safety and Handling

This compound, like other arylboronic acids, should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

  • Handling: Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations. Boronic acid waste should be collected in a designated hazardous waste container.

Conclusion

While quantitative solubility data for this compound remains to be exhaustively documented in the public domain, a comprehensive and scientifically sound solubility profile can be predicted through careful analysis of its molecular structure and the established behavior of related arylboronic acids. This guide predicts good solubility in polar aprotic and protic organic solvents such as DMSO, DCM, chloroform, alcohols, and ethers, with limited solubility in water and nonpolar hydrocarbons. For researchers requiring precise data, the detailed dynamic method protocol provides a robust framework for experimental determination. A thorough understanding of the principles and predictions outlined in this guide will enable scientists and developers to make informed decisions in the selection of solvents, leading to more efficient and successful research and development outcomes.

References

The Strategic Utility of (3-(3-Methoxy-3-oxopropyl)phenyl)boronic Acid in Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid, a versatile synthetic intermediate, has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, combining a reactive boronic acid moiety with a flexible propionate side chain, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, delving into its chemical identity, synthesis, and key applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions and the burgeoning field of targeted protein degradation.

Compound Identification and Key Synonyms

Precise identification of chemical compounds is paramount for reproducible scientific research. This compound is known by several synonyms in chemical literature and commercial catalogs. Understanding these alternative names is crucial for conducting thorough literature searches and sourcing the reagent.

Systematic Name This compound
CAS Number 833472-82-5[1]
Common Synonyms Methyl 3-(3-boronophenyl)propionate[1]
3-(2-Methoxycarbonylethyl)phenylboronic acid
Molecular Formula C₁₀H₁₃BO₄[1]
Molecular Weight 208.02 g/mol [1]

Synthesis of this compound

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate followed by acidic hydrolysis. A plausible and commonly employed synthetic route to this compound starts from the corresponding brominated precursor, Methyl 3-(3-bromophenyl)propanoate.

Experimental Protocol: Synthesis from Methyl 3-(3-bromophenyl)propanoate

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • Methyl 3-(3-bromophenyl)propanoate

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate or Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, dissolve Methyl 3-(3-bromophenyl)propanoate in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the organolithium intermediate. The causality behind this low temperature is to prevent side reactions, such as decomposition of the organolithium reagent or reaction with the ester functionality.

  • Borylation: To the cold solution, add trimethyl borate or triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The borate ester acts as an electrophile, trapping the nucleophilic aryl lithium species.

  • Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl. Stir vigorously for several hours to hydrolyze the borate ester to the desired boronic acid.

  • Work-up and Isolation: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Synthesis_Workflow Start Methyl 3-(3-bromophenyl)propanoate in Anhydrous THF Lithiation Lithiation with n-BuLi at -78 °C Start->Lithiation Borylation Borylation with Trialkyl Borate at -78 °C Lithiation->Borylation Hydrolysis Acidic Hydrolysis (1M HCl) Borylation->Hydrolysis Workup Extraction & Drying Hydrolysis->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

A cornerstone of modern organic synthesis, the Suzuki-Miyaura reaction facilitates the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. This compound is an excellent substrate for this reaction, enabling the introduction of the 3-(3-methoxy-3-oxopropyl)phenyl moiety into a wide range of molecules.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) species.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_halide R-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition (R-X) PdII_alkoxide R-Pd(II)L₂-OR' PdII_halide->PdII_alkoxide Base (-X⁻, +OR'⁻) PdII_diorgano R-Pd(II)L₂-R' PdII_alkoxide->PdII_diorgano Transmetalation (R'B(OH)₂) PdII_diorgano->Pd0 Reductive Elimination (R-R')

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Example: Synthesis of Biaryl Compounds

This compound can be coupled with various aryl and heteroaryl halides to synthesize functionalized biaryl compounds, which are common scaffolds in pharmaceuticals and organic materials. For instance, its reaction with a substituted bromopyridine can yield a pyridyl-phenylpropanoate derivative, a structure found in various biologically active molecules.

General Reaction Conditions:

Component Typical Reagent/Conditions Purpose
Aryl Halide e.g., 4-bromopyridine, 2-chloroquinolineCoupling partner
Boronic Acid This compoundSource of the aryl group
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Palladium(0) source
Ligand SPhos, XPhos, P(t-Bu)₃ (if not part of the catalyst)Stabilizes the catalyst and facilitates the reaction
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation
Solvent Toluene/Water, Dioxane/Water, DMFProvides a medium for the reaction
Temperature 80-120 °CTo drive the reaction to completion

Advanced Application in Drug Discovery: PROTAC Linkers

A groundbreaking application of this compound and its derivatives is in the field of Targeted Protein Degradation (TPD) , specifically in the design of Proteolysis-Targeting Chimeras (PROTACs) .

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of three components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a spacer but plays a critical role in the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the POI.

The propionate side chain of this compound provides a versatile handle that can be further functionalized to connect the POI-binding and E3 ligase-binding moieties. The arylboronic acid itself can be used in Suzuki-Miyaura couplings to construct more complex linker architectures.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC E3 E3 Ubiquitin Ligase Ub_POI Ubiquitinated POI E3->Ub_POI Ubiquitination PROTAC->E3 Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: Simplified workflow of PROTAC-mediated protein degradation.

Case Study: Linkers in Androgen Receptor (AR) and BRD4 Degraders

While the exact composition of proprietary linkers in clinical-stage PROTACs is often not fully disclosed, the synthetic routes to these complex molecules frequently involve building blocks similar to this compound.

  • Androgen Receptor (AR) Degraders: PROTACs targeting the androgen receptor are being developed for the treatment of prostate cancer. For instance, ARV-110 (Bavdegalutamide) is an orally bioavailable AR PROTAC that has shown promise in clinical trials.[2][3][4][5] The synthesis of such complex molecules often involves the strategic coupling of different fragments, where arylboronic acids are key reagents for constructing the linker. The linker in ARV-110 connects an AR ligand to a ligand for the Cereblon (CRBN) E3 ligase.[4]

  • Bromodomain and Extra-Terminal Domain (BET) Protein Degraders: BET proteins, such as BRD4, are epigenetic readers that are attractive targets in oncology.[6][7] Numerous PROTACs have been developed to degrade BRD4.[8][9][10] These often utilize known BET inhibitors like JQ1 as the POI-binding ligand, connected via a linker to an E3 ligase ligand (e.g., for VHL or CRBN). The synthesis of these linkers can be facilitated by the use of functionalized arylboronic acids to achieve the optimal length and rigidity for efficient ternary complex formation.[8][11]

Conclusion

This compound is a strategically important building block in modern organic chemistry and drug discovery. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of a wide array of complex molecules. Furthermore, its application as a precursor for PROTAC linkers places it at the forefront of innovative therapeutic strategies like targeted protein degradation. For researchers and drug development professionals, a thorough understanding of the properties and reactivity of this compound is essential for the design and synthesis of next-generation therapeutics and functional materials.

References

The Cornerstone of Modern Synthesis: An In-depth Technical Guide to Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Boronic acids and their derivatives have ascended to a position of indispensable prominence in the landscape of modern organic synthesis. Their unique electronic properties, coupled with their general stability and low toxicity, have established them as versatile building blocks in academia and industry, particularly in the realms of pharmaceutical discovery and materials science. This guide provides an in-depth exploration of the core principles and practical applications of boronic acids, offering field-proven insights for researchers, scientists, and drug development professionals.

The Boronic Acid Functional Group: Structure, Properties, and Reactivity

At its core, a boronic acid is an organoboron compound characterized by the general formula R–B(OH)₂. The boron atom, with its vacant p-orbital, imparts a Lewis acidic character to the molecule, a feature that underpins much of its reactivity.[1][2] This Lewis acidity allows boronic acids to engage in a variety of transformations, most notably as nucleophilic partners in transition metal-catalyzed cross-coupling reactions.

A key characteristic of boronic acids is their ability to form reversible covalent complexes with diols, a property that is not only exploited in purification and as protecting groups but also forms the basis for their use in chemical sensors.[3][4] While generally stable to air and moisture, boronic acids can undergo protodeboronation, particularly under acidic conditions, and are prone to dehydration to form cyclic trimers known as boroxines.[5] Understanding these stability limitations is crucial for their effective application in multi-step syntheses.

The Suzuki-Miyaura Coupling: A Revolution in C-C Bond Formation

The palladium-catalyzed cross-coupling of boronic acids with organic halides, known as the Suzuki-Miyaura reaction, is arguably the most significant application of this class of compounds.[6] Its discovery revolutionized the construction of biaryl and other carbon-carbon bonds, a common motif in pharmaceuticals and organic materials.[7]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium(0) species.[6][8] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X) to form a Pd(II) intermediate.[8]

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)L2-R2->R1-R2 R1-X R1-X R1-X->R1-Pd(II)L2-X R2-B(OH)2 R2-B(OH)2 R2-B(OH)2->R1-Pd(II)L2-R2 Base Base Base->R1-Pd(II)L2-R2

Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: A General Procedure

The following is a representative protocol for a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.[1][10]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 10 mL)

Procedure:

  • To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expanding the Synthetic Toolbox: Other Key Reactions of Boronic Acids

While the Suzuki-Miyaura coupling is paramount, boronic acids participate in a host of other valuable transformations that expand their utility in organic synthesis.

The Chan-Lam Coupling: Forging C-Heteroatom Bonds

The copper-catalyzed Chan-Lam coupling enables the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds by reacting boronic acids with amines and alcohols, respectively.[11][12] This reaction is particularly attractive due to its often mild, aerobic conditions, providing a valuable alternative to palladium-catalyzed methods.[13]

The mechanism is thought to proceed through a Cu(II)/Cu(III) catalytic cycle, involving coordination of the nucleophile, transmetalation with the boronic acid, and reductive elimination to form the product.[14][15]

Chan_Lam_Coupling Cu(II) Cu(II) Cu(II)-Nu Cu(II)-Nu Cu(II)->Cu(II)-Nu Coordination R-Cu(III)-Nu R-Cu(III)-Nu Cu(II)-Nu->R-Cu(III)-Nu Transmetalation + Oxidation R-Nu R-Nu R-Cu(III)-Nu->R-Nu Reductive Elimination Cu(I) Cu(I) R-Cu(III)-Nu->Cu(I) R-B(OH)2 R-B(OH)2 R-B(OH)2->R-Cu(III)-Nu H-Nu H-Nu H-Nu->Cu(II)-Nu Cu(I)->Cu(II) Oxidation Oxidant O2 (air) Oxidant->Cu(I)

Generalized catalytic cycle of the Chan-Lam coupling.

Experimental Protocol: N-Arylation of an Amine [14]

  • In a flask, combine the amine (1.0 mmol), arylboronic acid (1.5 mmol), copper(II) acetate (0.1 mmol, 10 mol%), and a suitable base (e.g., triethylamine, 2.0 mmol).

  • Add a solvent such as dichloromethane (DCM) or methanol.

  • Stir the mixture at room temperature, open to the air, for 12-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

The Petasis Reaction: A Multicomponent Approach to Amines

The Petasis, or borono-Mannich, reaction is a powerful three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and a boronic acid to form substituted amines.[16][17] This reaction is highly valued for its ability to generate molecular complexity in a single step under mild conditions.[18][19]

The mechanism is believed to involve the in situ formation of an iminium ion from the amine and carbonyl, which is then attacked by the nucleophilic organic group of the boronic acid.[17][20]

Experimental Protocol: Synthesis of an α-Amino Acid Derivative [20][21]

  • Dissolve the amine (1.0 mmol) and glyoxylic acid (1.2 mmol) in a suitable solvent like dichloromethane (DCM) or ethanol.

  • Add the boronic acid (1.2 mmol) to the solution.

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress.

  • Upon completion, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.

Strategic Application of Boronic Acids as Protecting Groups

The reversible formation of cyclic boronate esters with diols makes boronic acids valuable as protecting groups in organic synthesis.[5] This strategy is particularly useful in carbohydrate chemistry, where the selective protection of cis-diols allows for regioselective functionalization of other hydroxyl groups.[22] The stability of the boronate ester can be tuned by the steric and electronic properties of the boronic acid and the diol.[5]

Table 1: Common Boronic Acid Protecting Groups and Their Stability

Protecting GroupStructureStabilityDeprotection Conditions
PhenylboronatePhB(OR)₂LowMildly acidic or basic hydrolysis
Pinacolboronate (Bpin)(Me₄C₂O₂)BRHighOften used directly in subsequent reactions; can be cleaved with strong acid or oxidative conditions
MIDA boronate(O₂CCH₂N(Me)CH₂CO₂)BRVery HighMild aqueous base (e.g., NaHCO₃)

Boronic Acids in Sensing and Diagnostics

The interaction of boronic acids with diols has been ingeniously exploited in the development of fluorescent sensors for saccharides.[3][23] These sensors typically consist of a fluorophore appended to a boronic acid.[24] Upon binding to a saccharide, the hybridization of the boron atom changes from sp² to sp³, altering the electronic properties of the boronic acid and modulating the fluorescence of the attached reporter molecule.[24][25] This principle is being actively researched for applications in continuous glucose monitoring for diabetes management.[3]

Practical Considerations: Synthesis, Purification, and Handling

Synthesis of Boronic Acids

A common and robust method for the synthesis of aryl boronic acids involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic workup.[2][26] Palladium-catalyzed borylation reactions, such as the Miyaura borylation, provide an alternative and often more functional-group-tolerant route.[27][28]

Boronic_Acid_Synthesis Ar-X Ar-X Ar-MgX Ar-MgX Ar-X->Ar-MgX Mg Ar-B(OR)2 Ar-B(OR)2 Ar-MgX->Ar-B(OR)2 + B(OR)3 B(OR)3 B(OR)3 B(OR)3->Ar-B(OR)2 Ar-B(OH)2 Ar-B(OH)2 Ar-B(OR)2->Ar-B(OH)2 Hydrolysis H3O+ H3O+ H3O+->Ar-B(OH)2 Mg Mg

A common synthetic route to aryl boronic acids.
Purification and Handling

The purification of boronic acids can be challenging due to their propensity to form boroxines and their amphiphilic nature.[29] Recrystallization is a common method for purification.[30] Chromatographic purification on silica gel can be problematic due to the acidity of the silica, which can lead to decomposition.[29] However, modified techniques, such as using silica gel impregnated with boric acid, have been developed.[31] An alternative purification strategy involves the formation of a diethanolamine adduct, which can often be crystallized and then cleaved to regenerate the pure boronic acid.[29] For routine use, it is advisable to store boronic acids in a desiccator to minimize exposure to moisture.

Conclusion

Boronic acids have firmly established themselves as a cornerstone of modern organic synthesis. Their versatility, demonstrated through a wide array of powerful transformations, continues to drive innovation in drug discovery, materials science, and diagnostics. A thorough understanding of their fundamental properties, reaction mechanisms, and practical handling is essential for any scientist seeking to leverage the full potential of these remarkable compounds. As research continues to uncover new reactions and applications, the importance of boronic acids in the chemical sciences is set to grow even further.

References

Methodological & Application

Application Note & Protocol: Strategic Application of (3-(3-Methoxy-3-oxopropyl)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Functionalized Boronic Acid in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerhouse in modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance in forging carbon-carbon bonds.[1][2] The choice of the organoboron reagent is a critical determinant of the reaction's utility and scope. (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid has gained prominence as a highly versatile building block. Its defining feature is the methoxycarbonylpropyl substituent, which acts as a convenient synthetic handle for post-coupling transformations. This makes it an invaluable reagent in multi-step syntheses, particularly in the fields of medicinal chemistry and materials science where the construction of complex, functionalized molecules is paramount.[3]

This technical guide provides an in-depth exploration of the use of this compound in Suzuki-Miyaura reactions. It covers the mechanistic principles, provides detailed and robust experimental protocols, discusses critical parameter optimization, and offers practical troubleshooting advice to empower researchers, scientists, and drug development professionals.

The Catalytic Cycle: A Mechanistic Blueprint

A thorough understanding of the Suzuki-Miyaura catalytic cycle is essential for rational reaction design and optimization. The reaction is catalyzed by a palladium complex and generally proceeds through three key elementary steps:[4][5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of an aryl or vinyl halide (R¹-X). This step forms a Pd(II) intermediate. The reactivity of the halide is typically I > Br > OTf >> Cl.[6]

  • Transmetalation: This is often the rate-determining step. The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic moiety (R²) to the palladium(II) center. The base is crucial as it converts the boronic acid into a more nucleophilic boronate species ([R²-B(OH)₃]⁻), which readily engages in the transmetalation.[7][8]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple to form the new C-C bond (R¹-R²), regenerating the active Pd(0) catalyst, which can then participate in a new catalytic cycle.[2]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation [R²-B(OH)₃]⁻ PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Base Base (e.g., K₂CO₃) Boronate [R²-B(OH)₃]⁻ Base->Boronate + OH⁻ Boronate->Transmetalation caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol

This general procedure provides a reliable starting point for the coupling of this compound with a representative aryl bromide. Researchers should note that optimal conditions may vary depending on the specific substrates used.

Materials & Reagents
  • This compound (1.1 - 1.5 equivalents)

  • Aryl Halide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equivalents)

  • Solvent System (e.g., Dioxane/Water, Toluene/Ethanol/Water)

  • Anhydrous, degassed solvents

  • Inert atmosphere apparatus (Schlenk line or glovebox)

Step-by-Step Methodology
  • Reaction Assembly: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and base (e.g., K₂CO₃, 2.5 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe. The volume should be sufficient to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Degassing: To ensure the removal of oxygen, which can poison the catalyst, subject the reaction mixture to three cycles of vacuum followed by backfilling with the inert gas.

  • Reaction Execution: Heat the mixture to the target temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction's progress using an appropriate analytical method like TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel.

Experimental_Workflow start Start: Assemble Reagents setup 1. Combine Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) in Flask start->setup inert 2. Establish Inert Atmosphere (Argon or Nitrogen) setup->inert solvent 3. Add Degassed Solvents inert->solvent degas 4. Degas Mixture (Vacuum/Backfill Cycles) solvent->degas heat 5. Heat to Reaction Temp (e.g., 80-100 °C) degas->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor workup 7. Aqueous Work-up (Extraction & Washing) monitor->workup Reaction Complete purify 8. Purification (Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: Figure 2: A typical experimental workflow for the Suzuki-Miyaura reaction.

Optimization of Critical Parameters: An Expert's View

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table provides guidance on these choices.

ParameterCommon OptionsRationale and Field-Proven Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ + Ligand (e.g., SPhos, XPhos)The choice of catalyst and ligand is substrate-dependent. Pd(PPh₃)₄ is a good general-purpose catalyst. For challenging substrates, such as electron-rich aryl chlorides or sterically hindered partners, more advanced and electron-rich phosphine ligands (like Buchwald-type ligands) are often required to facilitate the oxidative addition step.[9][10]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KFThe base's primary role is to form the reactive boronate species.[8][11] The strength and solubility of the base are key. Cs₂CO₃ is highly effective but more costly. K₃PO₄ is a strong base often used in anhydrous conditions. The choice must be compatible with any base-sensitive functional groups on the substrates, such as the ester in our title compound.
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMFA biphasic system with an organic solvent and water is common. The organic phase dissolves the substrates and catalyst, while the aqueous phase dissolves the inorganic base.[12] The choice of solvent also dictates the accessible temperature range.
Temperature Room Temp to 120 °CMost couplings require heating (60-110 °C) to achieve a reasonable reaction rate.[13] However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions like protodeboronation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.2. Insufficient reaction temperature.3. Inappropriate choice of base, solvent, or ligand.1. Ensure rigorous degassing of all solvents and the reaction mixture.2. Incrementally increase the reaction temperature.3. Screen a panel of different catalysts, ligands, bases, and solvents.
Protodeboronation The C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom, often promoted by water and base at elevated temperatures.Minimize reaction time. Consider using anhydrous conditions with a base like K₃PO₄. Lowering the reaction temperature may also help.
Homocoupling Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen.Ensure the reaction is strictly anaerobic. Using a slight excess of the boronic acid can sometimes be tolerated if this is a minor pathway.
Ester Hydrolysis The methoxycarbonyl group is sensitive to strong bases, particularly at high temperatures.Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). Lower the reaction temperature or shorten the reaction time. If hydrolysis occurs, the resulting carboxylic acid can be re-esterified in a subsequent step.

Conclusion

This compound is a powerful and versatile reagent in the synthetic chemist's toolbox for Suzuki-Miyaura cross-coupling. The presence of the ester functionality provides a strategic advantage for subsequent diversification in the synthesis of complex targets. By leveraging a solid understanding of the reaction mechanism and engaging in systematic optimization of the key reaction parameters, researchers can consistently achieve high yields and reproducible outcomes. This guide serves as a comprehensive resource to facilitate the successful application of this valuable building block in research and development.

References

Protocol for Suzuki coupling with (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Suzuki-Miyaura Cross-Coupling of (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid

Introduction: Synthesizing Key Structural Motifs via Palladium Catalysis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported in 1979, this palladium-catalyzed reaction has become an indispensable tool for chemists in pharmaceuticals, agrochemicals, and materials science.[1] At its heart, the reaction couples an organoboron species, typically a boronic acid, with an organic halide or pseudohalide.[3][4]

The stability, low toxicity, and commercial availability of boronic acids have cemented their status as preferred coupling partners.[3][5][6] This guide focuses on a specific, functionally rich building block: This compound . With its molecular formula C₁₀H₁₃BO₄ and a molecular weight of 208.02 g/mol , this reagent is particularly valuable for introducing a phenyl ring bearing a methyl propionate substituent.[7] This motif is of significant interest in drug discovery and the development of advanced materials, where the ester functionality can serve as a handle for further derivatization or influence solubility and binding characteristics.

This document serves as a comprehensive guide for researchers, providing a detailed protocol, mechanistic insights, and practical troubleshooting advice for the successful application of this compound in Suzuki-Miyaura coupling reactions.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this mechanism is crucial for rational optimization and troubleshooting.

The cycle consists of three primary steps:

  • Oxidative Addition : The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the organic halide (Ar¹-X). This step forms a square-planar Pd(II) complex, and its rate is highly dependent on the nature of the halide, following the general reactivity trend: I > Br > OTf >> Cl.[1][8]

  • Transmetalation : This is the key bond-forming step where the organic moiety from the boronic acid (Ar²) is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) complex, displacing the halide.[3][9][10] The choice of base and solvent is critical to facilitate this step efficiently.[11]

  • Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are expelled as the desired biaryl product (Ar¹-Ar²). This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][9]

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of (3-(3-Methoxy-3-oxopropyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (3-(3-Methoxy-3-oxopropyl)phenyl)boronic Acid in Modern Synthesis

This compound is a versatile building block in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive boronic acid moiety for carbon-carbon bond formation and a propionate ester side chain, allows for the construction of complex biaryl systems with a functional handle for further molecular elaboration. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the premier method for leveraging the synthetic potential of this reagent, offering a mild and functional-group-tolerant pathway to a diverse array of substituted biphenyl derivatives.[1][2][3]

This guide provides a comprehensive overview of the critical parameters, field-proven insights, and detailed protocols for the successful application of this compound in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction to inform rational experimental design, with a particular focus on strategies to ensure the integrity of the base-sensitive ester functionality.

The Catalytic Heart: Understanding the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reactions. The cycle consists of three primary steps:

  • Oxidative Addition: A coordinatively unsaturated palladium(0) complex initiates the cycle by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a palladium(II) intermediate.

  • Transmetalation: This is the key bond-forming step where the organic moiety from the boronic acid is transferred to the palladium(II) center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the palladium(II) center couple and are expelled as the desired biaryl product, regenerating the active palladium(0) catalyst.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Both Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Both PdII_Both->Pd0 RedElim Reductive Elimination Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Reactions with this compound

The presence of the methyl propionate side chain introduces a critical consideration: potential hydrolysis of the ester under basic reaction conditions. Therefore, the judicious selection of the base is paramount to achieving high yields of the desired product while preserving the ester functionality.

Choosing the Right Palladium Catalyst and Ligand

The choice of the palladium source and the ancillary ligand significantly impacts reaction efficiency.

  • Palladium Precatalysts:

    • Pd(PPh₃)₄: A reliable, air-stable Pd(0) source that often requires no additional ligand. It is a good starting point for many standard couplings.

    • Pd(OAc)₂ and Pd₂(dba)₃: These Pd(II) and Pd(0) sources require the addition of a supporting ligand to form the active catalytic species. They offer the flexibility to screen a wide variety of ligands.

    • Pd(dppf)Cl₂: A robust and versatile Pd(II) precatalyst that is often effective for challenging couplings, including those involving heteroaryl halides.

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For the coupling of aryl bromides and iodides, phosphine ligands are commonly employed.

    • Triphenylphosphine (PPh₃): A standard, cost-effective ligand suitable for many applications.

    • Bulky, Electron-Rich Phosphines (e.g., Buchwald ligands such as SPhos, XPhos; or trialkylphosphines like P(t-Bu)₃): These are often necessary for coupling less reactive aryl chlorides or for sterically hindered substrates. They can accelerate both the oxidative addition and reductive elimination steps.

Base Selection: Preserving the Ester Group

The base plays a crucial role in activating the boronic acid for transmetalation. However, strong bases like sodium hydroxide can readily hydrolyze the methyl ester of our target molecule. Therefore, milder bases are strongly recommended.

BaseTypical Amount (equiv.)Solvent SystemTemperature (°C)Comments
K₂CO₃ 2.0 - 3.0Toluene/EtOH/H₂O, Dioxane/H₂O80 - 110A standard, mild base. Often a good first choice.[4]
K₃PO₄ 2.0 - 3.0Dioxane/H₂O, Toluene60 - 100A slightly stronger base than K₂CO₃, often effective for more challenging couplings.
Cs₂CO₃ 2.0 - 3.0Dioxane, DMF80 - 110More soluble in organic solvents and can accelerate reactions.
KF 3.0THF (anhydrous), Dioxane60 - 80A mild option, particularly useful for substrates with base-sensitive groups like esters.[5]

Expert Insight: For this compound, starting with potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in an aqueous solvent mixture is a robust strategy. If ester hydrolysis is observed, switching to potassium fluoride (KF) under anhydrous conditions is a viable alternative.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.

Protocol 1: General Procedure using Potassium Carbonate

This protocol is a reliable starting point for the coupling with a range of aryl bromides and iodides.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition and Degassing: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Protocol 2: Ester-Sparing Conditions using Potassium Fluoride

This protocol is recommended when ester hydrolysis is a concern or for particularly sensitive substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Potassium fluoride (KF) (3.0 mmol, 3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tricyclohexylphosphine (PCy₃) (0.04 mmol, 4 mol%)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.5 mmol), and finely powdered potassium fluoride (3.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, quickly weigh and add Pd(OAc)₂ (0.02 mmol) and PCy₃ (0.04 mmol). Add the catalyst and ligand to the Schlenk flask under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous THF (10 mL) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 70-80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inefficient oxidative addition- Poor solubility- Use a fresh bottle of catalyst or a different precatalyst.- Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos).- Increase the reaction temperature.- Screen different solvent systems (e.g., Toluene/water, DMF).
Ester Hydrolysis - Base is too strong- Presence of water and high temperature- Switch to a milder base like K₂CO₃ or KF.[5]- Use anhydrous solvents and KF as the base.- Lower the reaction temperature and extend the reaction time.
Protodeboronation - Harsh basic conditions- Elevated temperatures- Use a milder base (e.g., KF).- Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to coupling.- Run the reaction at the lowest effective temperature.
Homocoupling of Boronic Acid - Presence of oxygen- Catalyst degradation- Ensure thorough degassing of the reaction mixture and maintenance of an inert atmosphere.- Use a fresh, high-purity catalyst.

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of functionalized biaryl compounds. Success hinges on the careful selection of the catalyst, ligand, and particularly the base, to ensure both efficient coupling and the preservation of the integral ester functionality. The protocols and insights provided in this guide offer a robust foundation for researchers and drug development professionals to confidently employ this valuable building block in their synthetic endeavors. Further optimization may be required for specific, challenging substrates, but the principles outlined herein will serve as a reliable guide to achieving the desired synthetic outcomes.

References

The Strategic Application of (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid in the Pursuit of Novel Anticoagulants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic use of versatile chemical synthons is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. Among these, functionalized boronic acids have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This guide focuses on a particularly valuable, yet specific, building block: (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid (CAS No. 833472-82-5).[2]

This reagent is distinguished by its bifunctional nature. The boronic acid moiety serves as a highly efficient handle for palladium-catalyzed cross-coupling, enabling the formation of a carbon-carbon bond with a variety of aryl and heteroaryl halides. Concurrently, the methyl propionate side chain offers a versatile point for further chemical modification or can act as a crucial pharmacophoric element, influencing the compound's solubility, metabolic stability, and interaction with biological targets. This unique combination of features has positioned this compound as a key intermediate in the synthesis of innovative therapeutic agents.

This document will provide an in-depth exploration of the application of this boronic acid derivative, with a particular focus on its use in the development of Factor XIa inhibitors, a promising new class of antithrombotic agents. We will delve into the therapeutic rationale, provide detailed experimental protocols for its use in Suzuki-Miyaura coupling, and discuss the characterization of the resulting products.

Therapeutic Focus: The Inhibition of Factor XIa for Safer Anticoagulation

Thrombotic disorders, such as ischemic stroke and venous thromboembolism, are a leading cause of morbidity and mortality worldwide.[3] For decades, the mainstay of anticoagulant therapy has been agents like warfarin and heparin. While effective, their use is associated with a narrow therapeutic index and a significant risk of bleeding complications.[3] This has driven the search for safer anticoagulants that can effectively prevent thrombosis without compromising hemostasis.[3]

The serine protease Factor XIa (FXIa) has emerged as a compelling target in this quest.[4] FXIa plays a critical role in the intrinsic pathway of the coagulation cascade, amplifying the generation of thrombin to stabilize a growing thrombus.[5][6] Crucially, individuals with a congenital deficiency in Factor XI (hemophilia C) do not typically experience spontaneous bleeding, and preclinical studies have shown that inhibiting FXIa can prevent thrombosis with a reduced risk of bleeding compared to traditional anticoagulants.[3][7] This favorable safety profile has spurred the development of numerous small-molecule FXIa inhibitors.[8]

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI Activates FXIa Factor XIa (Target) FXI->FXIa FIXa FIXa FXIa->FIXa Amplifies Xa Xa FIXa->Xa TF TF VIIa VIIa TF->VIIa VIIa->Xa Thrombin Thrombin Xa->Thrombin Fibrin Fibrin Thrombin->Fibrin Inhibitor Small Molecule Inhibitor Inhibitor->FXIa Blocks

Application Highlight: Synthesis of a Potent Factor XIa Inhibitor

A key application of this compound is demonstrated in the synthesis of potent and selective Factor XIa inhibitors, as detailed in patent literature from Bristol-Myers Squibb. Specifically, it is utilized as a crucial building block for the preparation of compounds with a biaryl scaffold, a common motif in enzyme inhibitors.

One such example is the synthesis of 2-(6-aminopyridin-2-yl)-1-(4-chlorophenyl)-N-(3-(3-methoxy-3-oxopropyl)phenyl)-1H-imidazole-4-carboxamide . In this molecule, the (3-(3-methoxy-3-oxopropyl)phenyl) moiety, introduced via Suzuki-Miyaura coupling, serves as a key component that interacts with the enzyme's active site.

Retrosynthetic Analysis

The synthesis of the target molecule can be envisioned through a retrosynthetic approach, highlighting the pivotal Suzuki-Miyaura coupling step.

retrosynthesis Target Target Molecule (FXIa Inhibitor) Intermediate1 Amide Intermediate Target->Intermediate1 Amide Bond Formation ArylHalide Aryl Halide (Imidazole Core) Intermediate1->ArylHalide Suzuki-Miyaura Coupling BoronicAcid This compound Intermediate1->BoronicAcid Suzuki-Miyaura Coupling

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the application of this compound in the synthesis of a biaryl intermediate, a key step in the generation of Factor XIa inhibitors.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the palladium-catalyzed coupling of this compound with a suitable aryl halide (e.g., a brominated imidazole derivative).

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask. The solvent volume should be sufficient to dissolve the reactants (typically a concentration of 0.1 M with respect to the aryl bromide).

  • Degassing: Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Catalyst Addition: Add palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

suzuki_workflow Start Combine Reactants (Boronic Acid, Aryl Halide, Base) Inert Establish Inert Atmosphere Start->Inert Solvent Add Solvents (Dioxane/Water) Inert->Solvent Degas Degas the Mixture Solvent->Degas Catalyst Add Pd Catalyst and Ligand Degas->Catalyst React Heat and Stir (80-90°C) Catalyst->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Workup Cool and Quench Monitor->Workup Extract Liquid-Liquid Extraction Workup->Extract Purify Column Chromatography Extract->Purify Product Pure Biaryl Product Purify->Product

Protocol 2: Characterization of the Coupled Product

The successful synthesis of the biaryl product should be confirmed through a combination of spectroscopic and analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should show the appearance of signals corresponding to the protons of both aromatic rings, as well as the characteristic signals of the methyl propionate side chain (a singlet for the methoxy group around 3.6-3.8 ppm and two triplets for the ethyl chain). The disappearance of the signal corresponding to the proton on the carbon bearing the bromine in the starting aryl halide is also indicative of a successful reaction.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbons in the final product and the formation of the new C-C bond.

2. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product, with the observed mass matching the calculated mass to within a few parts per million (ppm).

3. Purity Analysis:

  • High-performance liquid chromatography (HPLC) should be employed to determine the purity of the final compound, which should ideally be >95% for use in subsequent synthetic steps or biological assays.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling described in Protocol 1.

ParameterValue/RangeRationale
Equivalents of Boronic Acid 1.1 - 1.5An excess is used to drive the reaction to completion and account for any potential homocoupling or degradation.
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄These are common and effective catalysts for Suzuki-Miyaura reactions.[9]
Ligand PPh₃, SPhos, XPhosPhosphine ligands stabilize the palladium catalyst and facilitate the catalytic cycle.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the transmetalation step of the catalytic cycle.[9]
Solvent System Dioxane/Water, Toluene/WaterA mixture of an organic solvent and water is often optimal for dissolving both the organic reactants and the inorganic base.[10]
Reaction Temperature 80 - 110 °CElevated temperatures are typically required to drive the reaction at a reasonable rate.
Typical Yield 70 - 95%This reaction is generally high-yielding with proper optimization.
Purity (post-chromatography) >95%High purity is essential for subsequent medicinal chemistry applications.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of Factor XIa inhibitors exemplifies its utility in constructing complex, biologically active molecules. The Suzuki-Miyaura coupling protocol detailed herein provides a robust and reproducible method for incorporating this synthon into a variety of molecular scaffolds. The continued exploration of this and other functionalized boronic acids will undoubtedly lead to the discovery and development of new and improved therapeutic agents for a wide range of diseases.

References

The Crucial Role of the Base in Suzuki Reactions with Substituted Phenylboronic Acids: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its power in constructing carbon-carbon bonds, particularly in the formation of biaryl structures prevalent in pharmaceuticals and functional materials.[1][2] The reaction's success hinges on a delicate interplay of catalyst, substrates, solvent, and, critically, the base. While often seen as a simple activator, the base plays a multifaceted and pivotal role, especially when dealing with the electronic diversity of substituted phenylboronic acids. This guide provides an in-depth exploration of the base's function, offering field-proven insights and detailed protocols to empower researchers in optimizing their synthetic strategies.

The Mechanistic Imperative: Why the Base is Non-Negotiable

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium(0) species. This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The base is a critical participant in the transmetalation step, which is often the rate-determining step of the entire cycle.

Organoboron compounds, such as phenylboronic acids, are generally not nucleophilic enough to directly transfer their organic group to the palladium(II) intermediate formed after oxidative addition.[2] The base's primary function is to activate the boronic acid, transforming it into a more reactive "ate" complex, a boronate species.[2] This boronate is significantly more nucleophilic and readily undergoes transmetalation.[4]

There are two widely accepted pathways for this activation:

  • The Boronate Pathway: The base reacts directly with the boronic acid to form a tetracoordinate boronate [ArB(OH)₃]⁻. This species then transfers the aryl group to the palladium center.

  • The Hydroxide/Alkoxide Pathway: The base (e.g., a hydroxide or alkoxide) first displaces the halide on the palladium(II) complex. This palladium-hydroxo or -alkoxo species then reacts with the neutral boronic acid.[1]

The operative pathway is influenced by the specific base, solvent, and substrates employed.

Visualizing the Catalytic Cycle and the Role of the Base

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_activation Base Activation Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Ar¹-Pd(II)L₂-X Pd(0)L2->OxAdd Oxidative Addition (Ar¹-X) Transmetalation_Complex Ar¹-Pd(II)L₂-Ar² OxAdd->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd(0)L2 Reductive Elimination (Ar¹-Ar²) Boronic_Acid Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ (Activated 'ate' complex) Boronic_Acid->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->OxAdd Enters Cycle

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base-mediated activation of the boronic acid.

Selecting the Right Base: A Balance of Strength and Substrate Compatibility

The choice of base is critical and depends heavily on the electronic nature of the substituents on the phenylboronic acid. A base that is too weak may not facilitate transmetalation efficiently, while an overly strong base can lead to undesired side reactions.

The Impact of Substituents on Phenylboronic Acids

The electronic properties of the substituents on the phenylboronic acid significantly influence the rate of transmetalation.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density on the aromatic ring. This enhanced nucleophilicity generally accelerates the transmetalation step, often leading to higher reaction yields and faster reaction times.[5]

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the electron density of the aromatic ring. This can make the transmetalation step more challenging, sometimes requiring stronger bases or more forcing conditions to achieve good yields.[5]

A Comparative Look at Common Bases

The selection of a base is a crucial parameter to optimize for any given Suzuki coupling. Inorganic bases are most commonly employed.

BasepKa of Conjugate Acid (approx. in H₂O)Typical Applications & Field Insights
Carbonates
Sodium Carbonate (Na₂CO₃)10.3A widely used, cost-effective, and moderately strong base. Often a good starting point for optimization.[3]
Potassium Carbonate (K₂CO₃)10.3Similar to Na₂CO₃, but its higher solubility in some organic solvents can be advantageous.[1]
Cesium Carbonate (Cs₂CO₃)10.3Often more effective than Na₂CO₃ or K₂CO₃, especially in challenging couplings. This "cesium effect" is attributed to its higher solubility and the ability of the large Cs⁺ cation to influence the reaction mechanism.[6][7]
Phosphates
Potassium Phosphate (K₃PO₄)12.3A stronger base than carbonates, it is particularly effective for coupling with less reactive aryl chlorides and for reactions involving nitrogen-containing heterocycles.[8][9]
Hydroxides
Sodium Hydroxide (NaOH)15.7A very strong base that can be effective but may promote side reactions, such as hydrolysis of ester groups or catalyst decomposition if not used judiciously.
Potassium Hydroxide (KOH)15.7Similar in strength to NaOH, its utility is substrate-dependent.
Fluorides
Potassium Fluoride (KF)3.2A weaker base that is particularly useful for reactions with base-sensitive functional groups. The fluoride ion is thought to play a unique role in activating the boronic acid.[2]

Note: pKa values are approximate and can vary with solvent and temperature.[10][11][12][13]

Quantitative Insights: The Effect of Base and Substituents on Yield

The following data, compiled from various studies, illustrates the impact of base selection and phenylboronic acid substituents on reaction outcomes.

Table 1: Comparison of Bases in the Coupling of 4-Bromotoluene with Phenylboronic Acid

EntryBaseSolventCatalyst / LigandTemp (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂ / PPh₃1001292
2K₂CO₃Toluene/H₂OPd(OAc)₂ / PPh₃1001295
3Cs₂CO₃Dioxane/H₂OPd(dba)₂ / SPhos100898
4K₃PO₄Toluene/H₂OPd(OAc)₂ / PPh₃1001296
5TEA (Triethylamine)Toluene/H₂OPd(OAc)₂ / PPh₃1001245

Data compiled for illustrative purposes. Yields are highly dependent on specific reaction conditions.[3]

Table 2: Impact of Phenylboronic Acid Substituents on Suzuki Coupling Yields

EntryPhenylboronic AcidSubstituent TypeCoupling PartnerBaseYield (%)
14-Methoxyphenylboronic acidElectron-Donating4-IodoanisoleKOt-BuHigh Yield
24-Methylphenylboronic acidElectron-Donating4-BromoacetophenoneK₂CO₃94
3Phenylboronic acidNeutral4-ChlorotolueneK₃PO₄88
44-Trifluoromethylphenylboronic acidElectron-Withdrawing4-BromoanisoleCs₂CO₃85
53-Nitrophenylboronic acidElectron-Withdrawing1-Bromo-4-nitrobenzeneK₃PO₄78

This table illustrates general trends. Optimal conditions will vary.[5]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for Suzuki-Miyaura reactions with both electron-rich and electron-poor phenylboronic acids, emphasizing the rationale behind key steps.

Protocol 1: Coupling of an Electron-Rich Phenylboronic Acid with an Aryl Bromide

Reaction: 4-Bromoanisole with 4-Methoxyphenylboronic Acid

Caption: Workflow for the coupling of an electron-rich phenylboronic acid.

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed Solvent Mixture: Toluene, Ethanol, and Water (4:1:1 ratio, 10 mL)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-bromoanisole, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

    • Rationale: Flame-drying removes adsorbed water, which can interfere with the reaction. The use of an inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen.

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., Argon or Nitrogen).

  • Solvent Addition: Add the degassed solvent mixture via syringe.

    • Rationale: Degassing the solvent removes dissolved oxygen. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Coupling of an Electron-Poor Phenylboronic Acid with an Aryl Chloride

Reaction: 4-Chlorobenzonitrile with 4-(Trifluoromethyl)phenylboronic Acid

Caption: Workflow for the coupling of an electron-poor phenylboronic acid.

Materials:

  • 4-Chlorobenzonitrile (1.0 mmol, 1.0 equiv)

  • 4-(Trifluoromethyl)phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.06 mmol, 6 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv)

  • Degassed Solvent Mixture: 1,4-Dioxane and Water (5:1 ratio, 12 mL)

Procedure:

  • Vessel Preparation: In a glovebox or under a stream of inert gas, add 4-chlorobenzonitrile, 4-(trifluoromethyl)phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ to a flame-dried Schlenk tube equipped with a magnetic stir bar.

    • Rationale: Aryl chlorides are less reactive than aryl bromides, and electron-poor boronic acids are more challenging coupling partners. This necessitates a more active catalyst system (Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos) and a stronger base (K₃PO₄).

  • Inert Atmosphere: Seal the tube and, if not in a glovebox, perform three vacuum/inert gas cycles.

  • Solvent Addition: Add the degassed dioxane/water mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring. Monitor the reaction's progress. Due to the less reactive nature of the substrates, the reaction may require 12-24 hours for completion.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Conclusion and Future Outlook

The base in a Suzuki-Miyaura reaction is far from a mere spectator; it is a key player that dictates the efficiency of the crucial transmetalation step. A deep understanding of the interplay between the base's properties and the electronic nature of the substituted phenylboronic acid is paramount for rational reaction design and optimization. For electron-rich systems, milder bases like carbonates are often sufficient, while electron-poor substrates may necessitate stronger bases such as phosphates to achieve high yields. The protocols and data presented herein serve as a robust starting point for researchers, enabling the strategic selection of conditions to successfully synthesize a vast array of biaryl compounds, thereby accelerating discovery in medicinal chemistry and materials science.

References

Application Notes and Protocols: (3-(3--Methoxy-3-oxopropyl)phenyl)boronic acid as a Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid is a bifunctional organic compound poised for significant utility in the synthesis of advanced functional materials. Its structure, featuring a phenylboronic acid moiety and a methyl propionate substituent, offers a unique combination of reactive sites. The boronic acid group is renowned for its ability to form reversible covalent bonds with diols, making it an ideal candidate for sensing applications and targeted drug delivery systems.[1][2][3] Concurrently, its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for its incorporation into complex conjugated systems suitable for organic electronic devices.[4] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the practical applications of this versatile building block. Detailed protocols for its use in fluorescent sensing, pH-responsive drug delivery nanoparticles, and the synthesis of bipolar host materials for organic light-emitting diodes (OLEDs) are presented, underpinned by the scientific principles governing each application.

Introduction: The Chemical Versatility of this compound

This compound, with the chemical formula C₁₀H₁₃BO₄, is a white to light yellow crystalline solid.[5] Its molecular structure is the key to its broad applicability in materials science.

  • The Phenylboronic Acid (PBA) Moiety: This functional group acts as a Lewis acid, enabling it to form reversible covalent bonds with compounds containing 1,2- or 1,3-diols, such as saccharides and glycoproteins.[1][3] This interaction is pH-dependent, providing a mechanism for creating stimuli-responsive materials.[6] The PBA group can also serve as a crucial component in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[4][7]

  • The Methoxy-3-oxopropyl Substituent: This ester-containing side chain can be hydrolyzed to the corresponding carboxylic acid, offering an additional site for chemical modification, such as amide bond formation for bioconjugation or polymerization. It also influences the molecule's solubility and electronic properties.

This dual functionality makes this compound a valuable building block for a new generation of smart materials.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₀H₁₃BO₄[5]
Molecular Weight208.02 g/mol [5]
AppearanceWhite to light yellow crystalline solid
CAS Number833472-82-5[5]

Application in Fluorescent Sensing

The ability of boronic acids to interact with diols can be harnessed to create fluorescent sensors. The binding event can alter the electronic properties of a fluorophore attached to the boronic acid, leading to a detectable change in fluorescence intensity or wavelength.[1][3] This principle is particularly valuable for the detection of biologically relevant molecules like glucose.[8][9]

Principle of Action

The boronic acid exists in equilibrium between a neutral, sp²-hybridized trigonal planar form and an anionic, sp³-hybridized tetrahedral form.[1][8] The binding of a diol, such as glucose, to the boronic acid shifts this equilibrium towards the tetrahedral form, altering the electronic environment of the molecule. If the phenylboronic acid is part of a larger chromophore, this change can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a change in its photophysical properties.[10]

G cluster_0 Equilibrium without Analyte cluster_1 Equilibrium with Diol Analyte Neutral_BA Neutral Boronic Acid (sp², trigonal planar) Low Fluorescence Anionic_BA Anionic Boronic Acid (sp³, tetrahedral) Quenched Fluorescence Neutral_BA->Anionic_BA + OH⁻ - H₂O BA_Diol_Complex Boronic Ester Complex (sp³, tetrahedral) Altered Fluorescence Neutral_BA->BA_Diol_Complex + Diol - 2H₂O Anionic_BA->Neutral_BA + H⁺

Caption: Boronic acid-diol binding equilibrium.

Exemplary Protocol: Fluorescent Detection of Glucose

This protocol describes a general procedure for evaluating the potential of a new fluorescent sensor based on this compound, assuming it has been coupled to a suitable fluorophore.

Materials:

  • This compound-fluorophore conjugate (Sensor)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glucose stock solution (1 M)

  • Fructose stock solution (1 M, for selectivity testing)

  • Deionized water

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Sensor Solution: Prepare a stock solution of the sensor in a suitable organic solvent (e.g., DMSO) and then dilute it in PBS (pH 7.4) to a final working concentration (e.g., 10 µM).

  • Preparation of Analyte Solutions: Prepare a series of glucose solutions of varying concentrations (e.g., 0-50 mM) by diluting the stock solution in PBS. Prepare a similar concentration range for fructose to test for selectivity.

  • Measurement: a. To each well of the 96-well microplate, add 100 µL of the sensor solution. b. Add 100 µL of the different concentrations of glucose or fructose solutions to the wells. Include a control with 100 µL of PBS. c. Incubate the plate at room temperature for 15 minutes, protected from light. d. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis: a. Subtract the background fluorescence of the blank (PBS only) from all readings. b. Plot the fluorescence intensity as a function of the analyte concentration. c. Determine the sensitivity and selectivity of the sensor for glucose over fructose.

Expected Outcome: A concentration-dependent change in fluorescence intensity should be observed upon the addition of glucose, indicating the formation of the boronic ester complex.

Application in Drug Delivery Systems

Phenylboronic acid-functionalized nanoparticles are emerging as intelligent drug delivery vehicles.[11][12] They can be designed to release their payload in response to the acidic tumor microenvironment and to target cancer cells that overexpress sialic acid on their surface.[13]

Principle of Action: Dual-Targeting and pH-Responsive Release
  • Sialic Acid Targeting: Many cancer cells have an abundance of sialic acid residues on their surface glycoproteins.[13] The phenylboronic acid moieties on the surface of nanoparticles can form boronic ester bonds with the diol groups of sialic acid, leading to enhanced cellular uptake by cancer cells.[2]

  • pH-Responsive Drug Release: The tumor microenvironment is typically more acidic (pH ~6.5) than healthy tissue (pH 7.4). The boronic ester linkage is less stable at lower pH, which can trigger the disassembly of the nanoparticle or the cleavage of a drug-linker conjugate, leading to localized drug release.[6]

G Nanoparticle PBA-Functionalized Nanoparticle with Encapsulated Drug Targeting Targeting and Binding (pH 7.4) Nanoparticle->Targeting Circulation Cancer_Cell Cancer Cell (Sialic Acid Overexpression) Endocytosis Endocytosis Cancer_Cell->Endocytosis Targeting->Cancer_Cell Endosome Endosome (Acidic pH) Endocytosis->Endosome Drug_Release Nanoparticle Disassembly and Drug Release Endosome->Drug_Release

Caption: PBA-nanoparticle targeting and drug release.

Exemplary Protocol: Preparation and Evaluation of Drug-Loaded Nanoparticles

This protocol outlines the synthesis of self-assembled nanoparticles from an amphiphilic block copolymer incorporating this compound and the subsequent loading and release of a model hydrophobic drug, such as paclitaxel (PTX).

Materials:

  • Amphiphilic block copolymer (e.g., PEG-b-Polymer-(3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid))

  • Paclitaxel (PTX)

  • Dimethylformamide (DMF)

  • Dialysis tubing (MWCO 3.5 kDa)

  • PBS (pH 7.4 and pH 5.5)

Procedure:

  • Nanoparticle Formulation (Nanoprecipitation): a. Dissolve 10 mg of the amphiphilic block copolymer and 1 mg of PTX in 1 mL of DMF. b. Add the organic solution dropwise into 10 mL of deionized water while stirring vigorously. c. Continue stirring for 4 hours to allow for solvent evaporation and nanoparticle self-assembly.

  • Purification: a. Transfer the nanoparticle suspension to a dialysis tube. b. Dialyze against deionized water for 24 hours, with frequent water changes, to remove the organic solvent and unloaded drug.

  • Drug Loading and Encapsulation Efficiency: a. Lyophilize a known volume of the purified nanoparticle suspension to determine the weight of the drug-loaded nanoparticles. b. Dissolve a known weight of the lyophilized nanoparticles in DMF and measure the PTX concentration using HPLC. c. Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

    • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

  • In Vitro Drug Release Study: a. Place 1 mL of the purified drug-loaded nanoparticle suspension into two separate dialysis tubes. b. Immerse one tube in 20 mL of PBS at pH 7.4 and the other in 20 mL of PBS at pH 5.5. c. Maintain both setups at 37°C with gentle shaking. d. At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions. e. Quantify the amount of released PTX in the collected samples by HPLC. f. Plot the cumulative drug release percentage against time for both pH conditions.

Expected Outcome: The nanoparticles should exhibit higher drug release at pH 5.5 compared to pH 7.4, demonstrating the pH-responsive nature of the formulation.

Application in Organic Electronics

In the realm of organic electronics, biaryl and polyaromatic compounds are fundamental components of materials used in OLEDs.[14][15] The Suzuki-Miyaura cross-coupling reaction is a powerful tool for synthesizing these materials, and this compound can serve as a key building block.[7] Its structure allows for the creation of molecules with distinct electron-donating and electron-accepting moieties, which is crucial for designing efficient charge-transport and emissive materials.[16][17][18]

Principle of Action: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like our phenylboronic acid) and an organohalide.[4][19] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form a new carbon-carbon bond.[7] This method is highly tolerant of various functional groups, making it ideal for complex molecule synthesis.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl-Pd(II)-X) Pd0->OxAdd + Aryl-X Transmetalation Transmetalation (Aryl-Pd(II)-Aryl') OxAdd->Transmetalation + Aryl'-B(OH)₂ + Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Aryl-Aryl' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Exemplary Protocol: Synthesis of a Biaryl Compound

This protocol describes the synthesis of a model biaryl compound via a Suzuki-Miyaura coupling reaction between this compound and 4-bromobenzonitrile.

Materials:

  • This compound

  • 4-Bromobenzonitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: a. To a 100 mL round-bottom flask, add this compound (1.2 mmol), 4-bromobenzonitrile (1.0 mmol), potassium carbonate (3.0 mmol), and a magnetic stir bar. b. Add the palladium catalyst, such as a pre-mixed solution of Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol) in toluene. c. Add a solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).

  • Reaction: a. Equip the flask with a reflux condenser and flush the system with an inert gas (e.g., nitrogen or argon). b. Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. Add 30 mL of water and extract with ethyl acetate (3 x 30 mL). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. d. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: a. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure biaryl product.

  • Characterization: a. Characterize the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Expected Outcome: The successful synthesis of the target biaryl compound, which can then be further functionalized or investigated for its photophysical and electronic properties.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.

Conclusion

This compound is a highly adaptable building block with significant potential in the development of functional materials. Its unique bifunctional nature allows for its application in diverse fields, from biomedical sensing and targeted drug delivery to the synthesis of advanced materials for organic electronics. The protocols provided herein serve as a comprehensive starting point for researchers to explore and unlock the full potential of this versatile compound.

References

Application Notes & Protocols: (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Building Block for Modern Synthesis

In the landscape of modern organic synthesis and medicinal chemistry, the strategic construction of complex molecular architectures is paramount. Arylboronic acids have become indispensable reagents, primarily through their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Among these, (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid stands out as a particularly versatile building block. Its structure is bifunctional: the boronic acid moiety serves as a robust handle for carbon-carbon bond formation, while the methoxy-oxopropyl chain provides a latent carboxylic acid, offering a secondary site for downstream functionalization.

This guide provides an in-depth exploration of the properties, applications, and detailed protocols for utilizing this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this reagent for the efficient synthesis of biaryl scaffolds, advanced materials, and novel therapeutic agents like PROTACs (PROteolysis TArgeting Chimeras).

Physicochemical Properties and Safe Handling

This compound is a white to light yellow crystalline solid.[3] Understanding its fundamental properties is crucial for its effective use and storage.

PropertyValueReference
CAS Number 833472-82-5[4]
Molecular Formula C₁₀H₁₃BO₄[4]
Molecular Weight 208.02 g/mol [4]
Appearance White to yellow crystalline solid[3]
Solubility Soluble in organic solvents like DMSO, chloroform, and dichloromethane; low solubility in water.[3]

Handling and Storage: Handle this compound with suitable personal protective equipment (PPE), including gloves and eye/face protection, as it is classified as an irritant to the eyes, respiratory system, and skin.[3] Store in a cool, dry, well-ventilated area in a tightly sealed container to prevent hydrolysis and decomposition.

The Suzuki-Miyaura Coupling: A Mechanistic Cornerstone

The primary utility of this compound is realized in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forging C(sp²)-C(sp²) bonds.[2] The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.

The Catalytic Cycle Explained: The generally accepted mechanism involves three key steps:

  • Oxidative Addition: A low-valent Pd(0) complex reacts with an organic halide (Ar¹-X), inserting itself into the carbon-halide bond to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, forms a boronate complex (Ar²-B(OH)₃⁻). This complex transfers its organic group (Ar²) to the Pd(II) center, displacing the halide. This is the crucial step where the new carbon-carbon bond is prepared.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants cluster_outputs Products Pd0 Pd(0)L₂ PdII_OA Ar¹-Pd(II)L₂-X Pd0->PdII_OA Oxidative Addition PdII_TM Ar¹-Pd(II)L₂-Ar² PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination Ar1Ar2 Ar¹-Ar² PdII_TM->Ar1Ar2 Ar1X Ar¹-X Ar1X->PdII_OA Ar2BOH2 Ar²-B(OH)₂ Ar2BOH2->PdII_TM Base Base (e.g., K₃PO₄) Base->PdII_TM

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Application: A General Protocol for Biaryl Synthesis

This section provides a robust, field-proven protocol for the coupling of this compound with a generic aryl bromide. The causality behind each component's selection is critical for adapting the protocol to different substrates.

Rationale for Reagent Selection:

  • Palladium Precatalyst: While simple salts like Palladium(II) acetate (Pd(OAc)₂) are effective, modern precatalysts (e.g., those incorporating biarylphosphine ligands like XPhos) can offer faster reaction times, lower catalyst loadings, and broader substrate scope, especially for challenging couplings.[5]

  • Ligand: A phosphine ligand (e.g., triphenylphosphine, DtBuPF) is essential. It stabilizes the palladium nanoparticles, preventing their decomposition into inactive palladium black, and modulates the electronic and steric environment of the metal center to facilitate the catalytic cycle.

  • Base: A base is non-negotiable for the transmetalation step.[6] Inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are commonly used. K₃PO₄ is often preferred for its efficacy in promoting the formation of the reactive boronate species.[7]

  • Solvent: A mixture of an organic solvent (like THF, Dioxane, or n-propanol) and water is typical. The organic solvent solubilizes the reactants, while water helps dissolve the inorganic base and facilitates the transmetalation step. Anhydrous conditions may be required for sensitive substrates to prevent competitive protodeboronation.[7][8]

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Execution & Workup cluster_purification Isolation setup 1. Combine Aryl Bromide, Boronic Acid & Base in Flask add_solvent 2. Add Solvent & Degas (e.g., Ar bubbling) setup->add_solvent add_catalyst 3. Add Pd Catalyst & Ligand add_solvent->add_catalyst heat 4. Heat to 70-80°C & Monitor (TLC/LC-MS) add_catalyst->heat workup 5. Cool, Dilute (EtOAc), & Wash (aq. HCl, Brine) heat->workup isolate 6. Dry (Na₂SO₄), Filter, & Concentrate workup->isolate purify 7. Purify by Column Chromatography isolate->purify product Pure Product purify->product

General experimental workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol

Materials and Reagents:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02–0.05 equiv)

  • Triphenylphosphine (PPh₃) or other suitable ligand (0.04–0.10 equiv)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dioxane, and Degassed Water (e.g., 4:1 v/v)

  • Standard workup reagents: Ethyl acetate, 1N HCl, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (3.0 equiv).

  • Solvent Addition: Add the organic solvent (e.g., THF) and degassed water to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. Stir the suspension and degas thoroughly by bubbling argon through the mixture for 15-20 minutes.

  • Catalyst Addition: In a single portion, add the palladium catalyst and ligand to the reaction flask under a positive flow of argon.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 70–80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4–16 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash sequentially with water and brine.[7]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.

Application in Drug Discovery: A Versatile Linker Precursor

The true elegance of this compound lies in its post-coupling potential. While its regioisomer, (4-(3-Methoxy-3-oxopropyl)phenyl)boronic acid, is explicitly cited as a building block for PROTAC linkers, the meta-substituted version serves an analogous and equally valuable role.[9][10]

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. They consist of a target-binding ligand and an E3-binding ligand joined by a chemical linker. The (3-(3-methoxy-3-oxopropyl)phenyl) moiety is an ideal precursor for the linker component. After its incorporation via Suzuki coupling, the methyl ester can be easily hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to unmask a carboxylic acid. This acid is a prime functional handle for subsequent amide bond formation (e.g., using HATU or EDC coupling) to connect to the other half of the molecule.

Linker_Application BoronicAcid (3-(3-Methoxy-3-oxopropyl) -phenyl)boronic acid CoupledProduct Coupled Intermediate (Ester) BoronicAcid->CoupledProduct Suzuki Coupling ArylHalide Ligand₁-X (Aryl Halide) Ligand2 Ligand₂-NH₂ FinalMolecule Final Bifunctional Molecule (e.g., PROTAC) HydrolyzedProduct Hydrolyzed Intermediate (Carboxylic Acid) CoupledProduct->HydrolyzedProduct Ester Hydrolysis (e.g., LiOH) HydrolyzedProduct->FinalMolecule Amide Coupling (e.g., HATU)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions with (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid. This resource is designed to provide expert advice and actionable troubleshooting strategies to help you optimize your coupling reaction yields and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: Like many boronic acids, this compound can be susceptible to degradation, which can impact your reaction's success. The two primary concerns are:

  • Protodeboronation: This is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of methyl 3-phenylpropanoate as a byproduct and a direct loss of your starting material.[1][2] This process is often promoted by aqueous basic conditions and elevated temperatures.[2][3]

  • Oxidative Decomposition: Boronic acids can be sensitive to air, and prolonged exposure can lead to oxidation and the formation of inactive byproducts.

For optimal results, it is recommended to use the boronic acid fresh from a reputable supplier, store it under an inert atmosphere at low temperatures (2-8°C), and minimize its exposure to air and moisture during reaction setup.[4]

Q2: Can the methyl ester group on this compound be hydrolyzed during the coupling reaction?

A2: Yes, the methyl ester is susceptible to hydrolysis, particularly under the basic conditions typically employed in Suzuki-Miyaura and Chan-Lam couplings.[5][6] The use of strong bases like sodium hydroxide or potassium hydroxide, especially in the presence of water and at elevated temperatures, can lead to the formation of the corresponding carboxylate.[7][8][9] This can complicate purification and may be undesirable if the ester functionality is required in the final product. Milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred to minimize this side reaction.[10]

Q3: Which coupling partners are most suitable for reactions with this boronic acid?

A3: this compound is a versatile reagent for various cross-coupling reactions.

  • For Suzuki-Miyaura reactions (C-C bond formation): Aryl and heteroaryl halides or triflates are common coupling partners. The reactivity trend for the halide is generally I > Br > OTf >> Cl.[1][11] While aryl chlorides are more challenging, specialized catalyst systems with electron-rich and bulky phosphine ligands can facilitate their use.[12]

  • For Chan-Lam couplings (C-N or C-O bond formation): Alcohols, phenols, amines, amides, and other N-H containing compounds are suitable partners.[13][14] These reactions are typically catalyzed by copper complexes and can often be performed under milder, aerobic conditions.[13][14]

Troubleshooting Guide: Low Reaction Yields

Low yields in coupling reactions are a common challenge. The following Q&A guide provides a systematic approach to diagnosing and resolving these issues.

Q4: My Suzuki-Miyaura reaction with this compound is resulting in a low yield. Where should I start my investigation?

A4: A low yield in a Suzuki-Miyaura coupling can stem from several factors. A logical starting point is to assess your reagents and reaction setup.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

Troubleshooting_Workflow cluster_reagents Reagent & Setup Integrity cluster_conditions Reaction Condition Optimization cluster_side_reactions Mitigating Side Reactions Reagent_Quality Assess Reagent Quality: - Boronic Acid Freshness - Halide/Triflate Purity - Catalyst/Ligand Integrity - Solvent Anhydrous/Degassed - Base Purity Catalyst_System Optimize Catalyst System: - Screen Ligands (e.g., Buchwald ligands) - Vary Catalyst Loading (0.5-5 mol%) - Use Pre-catalysts (e.g., Pd-G3) Reagent_Quality->Catalyst_System If reagents are pure Base_Solvent Evaluate Base & Solvent: - Test Weaker Bases (K₂CO₃, Cs₂CO₃) to prevent ester hydrolysis - Screen Solvents (Dioxane/H₂O, Toluene, THF) - Ensure proper mixing Catalyst_System->Base_Solvent Temp_Time Adjust Temperature & Time: - Lower temperature to reduce side reactions - Monitor reaction progress by TLC/LC-MS Base_Solvent->Temp_Time Protodeboronation Address Protodeboronation: - Use anhydrous conditions if possible - Consider converting to a more stable boronate ester (e.g., pinacol) - Minimize reaction time Temp_Time->Protodeboronation If byproducts are observed End Optimized Yield Temp_Time->End If yield improves Homocoupling Prevent Homocoupling: - Ensure rigorous degassing of solvents - Use high-purity Pd(0) source or efficient pre-catalyst Protodeboronation->Homocoupling Homocoupling->End Start Low Yield Observed Start->Reagent_Quality

Caption: A systematic workflow for troubleshooting low yields in Suzuki-Miyaura couplings.

Q5: I am observing significant amounts of methyl 3-phenylpropanoate in my reaction mixture. What is causing this and how can I prevent it?

A5: The presence of methyl 3-phenylpropanoate is a clear indication of protodeboronation, a common side reaction with boronic acids.[2] With your specific substrate, this suggests the boronic acid moiety is being replaced by a hydrogen atom before it can participate in the cross-coupling.

Strategies to Minimize Protodeboronation:

StrategyRationaleRecommended Action
Choice of Base The base is essential for activating the boronic acid, but stronger bases in aqueous media can accelerate protodeboronation.[1][3]Use milder bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. Avoid strong hydroxides if possible.
Anhydrous Conditions Water is a proton source for this side reaction.[2]While many Suzuki protocols use aqueous mixtures, consider anhydrous conditions with a base like TMSOK if your substrates are soluble.[15]
Use of More Stable Boron Reagents Converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate can protect it from premature decomposition.[1][16] These reagents often release the active boronic acid species slowly, minimizing its concentration and thus the rate of protodeboronation.[2]Consider a two-step process: first, convert your boronic acid to its pinacol ester, then use this in the coupling reaction.
Reaction Time and Temperature Prolonged reaction times and high temperatures can increase the extent of protodeboronation.[1]Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.[17]

Q6: My Chan-Lam coupling is not proceeding efficiently. What are the key parameters to optimize?

A6: Chan-Lam couplings offer a milder alternative for C-N and C-O bond formation but have their own optimization parameters.[13][14]

Key Optimization Parameters for Chan-Lam Coupling

Chan_Lam_Optimization cluster_main Chan-Lam Coupling Optimization cluster_details Experimental Considerations Parameters Copper Source Ligand/Additive Solvent Atmosphere/Oxidant Details Cu(OAc)₂ is a common choice, but CuCl or CuI can also be effective. Pyridine or other nitrogen-based ligands can accelerate the reaction. Sometimes, the reaction proceeds well without an added ligand. Dichloromethane (DCM) or methanol are frequently used. Ensure your nucleophile and boronic acid are soluble. Reactions are often run open to the air, as O₂ can be the terminal oxidant. In some cases, an external oxidant may be required. Parameters:f0->Details:f0 Parameters:f1->Details:f1 Parameters:f2->Details:f2 Parameters:f3->Details:f3

Caption: Key parameters for optimizing Chan-Lam coupling reactions.

If you are experiencing low yields, consider screening different copper sources and solvents. For less reactive nucleophiles, the addition of a ligand like pyridine might be beneficial.[13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

  • Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[1] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]

  • Monitoring and Work-up: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Chan-Lam N-Arylation

This protocol is a starting point for the coupling of this compound with a primary or secondary amine.

  • Reaction Setup: In a round-bottom flask open to the air, combine the amine (1.0 mmol), this compound (1.5 mmol), copper(II) acetate (0.1 mmol), and a magnetic stir bar.

  • Solvent Addition: Add the solvent (e.g., 5 mL of methanol or DCM).[18]

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction time can vary from a few hours to several days.[13]

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once the starting amine is consumed, filter the reaction mixture through a pad of celite to remove the copper catalyst. Rinse the pad with the reaction solvent. Concentrate the filtrate and purify the crude product by column chromatography.

References

Common side reactions with (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid in catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3-(3-M-3-oxopropyl)phenyl)boronic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in catalytic cross-coupling reactions. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights to help you overcome common challenges and optimize your synthetic outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Q1: My Suzuki-Miyaura reaction is giving a low yield of the desired product. What are the most likely causes and how can I fix this?

Low yields are a common frustration, often stemming from competing side reactions that consume your starting material. The three primary culprits are protodeboronation, catalyst deactivation, and homocoupling.

Cause A: Protodeboronation This is a reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond, effectively converting your starting material into inactive methyl 3-phenylpropanoate.[1][2] This process is often accelerated by high temperatures, water, and strong bases.[1][3][4]

  • Solutions:

    • Choice of Base: Switch from strong bases like NaOH or KOH to milder, less nucleophilic options such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[1][3] These bases are effective at activating the boronic acid for transmetalation without excessively promoting C-B bond cleavage.

    • Solvent Conditions: While some water can be beneficial for Suzuki couplings, excess water can facilitate protodeboronation.[1] If using aqueous mixtures (e.g., Dioxane/H₂O), try reducing the water content or switching to anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK).[3][5]

    • Temperature Control: Run the reaction at the lowest temperature that affords a reasonable rate (e.g., 80 °C) and monitor closely to avoid prolonged heating after completion.[3]

    • Use a Boronate Ester: Convert the boronic acid to a more stable derivative, such as a neopentyl glycol or pinacol ester.[3][5] These esters are more resistant to protodeboronation and hydrolyze in situ to release the active boronic acid slowly, keeping its ambient concentration low.[2][6]

Cause B: Homocoupling of the Boronic Acid This side reaction produces a symmetrical biaryl dimer from two molecules of your boronic acid, consuming your starting material and complicating purification.[7] It is primarily mediated by the presence of molecular oxygen, which can interfere with the palladium catalyst.[7][8][9][10]

  • Solutions:

    • Rigorous Degassing: The most critical step to prevent homocoupling is the thorough removal of dissolved oxygen from your solvents and reaction vessel.[7][8] Standard practice involves sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes or using several freeze-pump-thaw cycles.[8]

    • Catalyst Choice: Start with a Pd(0) source like Pd(PPh₃)₄, or ensure your Pd(II) precatalyst (e.g., Pd(OAc)₂) is efficiently reduced to the active Pd(0) state at the reaction's onset.[1][3] Inefficient reduction can leave Pd(II) species available to catalyze homocoupling.[7][10]

Cause C: Catalyst Inefficiency or Deactivation The catalytic cycle can stall if any step—oxidative addition, transmetalation, or reductive elimination—is inefficient.

  • Solutions:

    • Ligand Selection: For challenging or electron-rich coupling partners, standard ligands may not be sufficient. Employ electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to accelerate both the oxidative addition and reductive elimination steps.[3]

    • Reagent Purity: Ensure all reagents, particularly the boronic acid and the base, are of high purity and handled correctly. Boronic acids can dehydrate to form cyclic boroxine trimers, which may have different reactivity.

Below is a workflow to diagnose and address low yields.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Byproducts Analyze Crude Mixture (LC-MS, NMR) Start->Check_Byproducts Protodeboronation Protodeboronation Product Detected Check_Byproducts->Protodeboronation C-B bond cleaved? Homocoupling Homocoupling Product Detected Check_Byproducts->Homocoupling Dimer formed? Complex_Mixture Unreacted SM / Catalyst Issues Check_Byproducts->Complex_Mixture Other issues? Sol_Proto Implement Solutions: 1. Milder Base (K₃PO₄) 2. Drier Solvent 3. Lower Temperature 4. Use Boronate Ester Protodeboronation->Sol_Proto Sol_Homo Implement Solutions: 1. Rigorous Degassing 2. Use Pd(0) Precatalyst 3. Check Reagent Purity Homocoupling->Sol_Homo Sol_Catalyst Implement Solutions: 1. Use Bulky Ligand (SPhos) 2. Check Catalyst Loading 3. Verify Reagent Quality Complex_Mixture->Sol_Catalyst

Caption: Troubleshooting workflow for low yields.

Q2: I'm observing a significant byproduct that I suspect is from hydrolysis of the methyl ester. Is this common and how can I prevent it?

Yes, the methyl ester of (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid can be susceptible to hydrolysis, converting it to the corresponding carboxylic acid. This side reaction is favored by strongly basic conditions, particularly with hydroxide-containing bases (NaOH, KOH) at elevated temperatures.

  • Mechanism: The hydrolysis is a base-catalyzed saponification of the ester functional group.

  • Prevention Strategies:

    • Avoid Strong Hydroxide Bases: This is the most effective preventative measure. Opt for carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases, which are sufficiently basic to promote the Suzuki reaction but are less likely to induce ester cleavage.[1][3]

    • Limit Water: Since water is a reactant in the hydrolysis, minimizing its presence in the reaction can suppress this side reaction. Using a solvent system like anhydrous THF or Dioxane is beneficial.

    • Temperature and Time: Avoid unnecessarily high temperatures or extended reaction times, as both can contribute to increased rates of hydrolysis.

ConditionRisk of Ester HydrolysisRecommended Action
Base High with NaOH, KOH. Low with K₃PO₄, Cs₂CO₃, KF.Use non-hydroxide bases.
Solvent Higher in highly aqueous media.Use anhydrous solvents or limit water content.
Temperature Increases significantly >100 °C.Operate at the lowest effective temperature (e.g., 80-90 °C).
Table 1: Conditions influencing ester hydrolysis and recommended actions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

Like most boronic acids, this reagent is sensitive to air and moisture. Over time, it can undergo oxidative degradation or dehydrate to form a cyclic trimer known as a boroxine. To ensure its integrity and reactivity, store it in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light, and in a refrigerator or freezer.

Q2: How does the Suzuki-Miyaura catalytic cycle work, and where do the side reactions occur?

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. The primary side reactions—protodeboronation and homocoupling—are off-cycle processes that consume the boronic acid or interfere with the catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar¹-X ArPdX Ar¹-Pd(II)-X Complex OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar¹-Pd(II)-Ar² Complex Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 regenerates Product Ar¹-Ar² (Desired Product) RedElim->Product BoronicAcid Ar²B(OH)₂ (Your Reagent) Boronate [Ar²B(OH)₃]⁻ (Activated) BoronicAcid->Boronate + OH⁻ Homocoupling Homocoupling (Side Reaction) BoronicAcid->Homocoupling 2 equiv. Base Base (OH⁻) Base->Boronate Boronate->Transmetal attacks Ar¹-Pd-X Protodeboronation Protodeboronation (Side Reaction) Boronate->Protodeboronation + H₂O ArH Ar²-H (Byproduct) Protodeboronation->ArH Oxygen O₂ Oxygen->Homocoupling Dimer Ar²-Ar² (Byproduct) Homocoupling->Dimer

Caption: The Suzuki-Miyaura cycle and key side reactions.

Q3: Can I use this boronic acid in other cross-coupling reactions, like Buchwald-Hartwig amination?

While boronic acids are the quintessential partners for Suzuki-Miyaura coupling, their use as aryl sources in other named reactions is less common and often requires significant modification of protocols. For C-N bond formation, the Buchwald-Hartwig amination, which couples an amine with an aryl halide, is the standard method. Using a boronic acid for this purpose would constitute a Chan-Lam amination, which is typically copper-catalyzed and may require different conditions than palladium-catalyzed reactions. Standard Buchwald-Hartwig conditions are not directly compatible.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Minimized Side Reactions

This protocol provides a robust starting point for coupling this compound, designed to suppress common side reactions.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.[1]

  • Catalyst/Ligand Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane, 5 mL) via syringe. The solvent should be thoroughly degassed beforehand by sparging with argon for at least 20 minutes.[8][11]

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Rigorous Degassing via Freeze-Pump-Thaw

For extremely oxygen-sensitive reactions where sparging is insufficient, the freeze-pump-thaw method is recommended.[8]

  • Preparation: Add your solvent(s) to a Schlenk flask with a sidearm equipped with a high-vacuum stopcock.

  • Freeze: Place the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent frozen, open the stopcock to a high-vacuum line and evacuate the flask for 5-10 minutes. This removes gases from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You will likely see bubbles of dissolved gas being released from the liquid.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved oxygen. After the final cycle, backfill the flask with an inert gas like argon or nitrogen.

References

Technical Support Center: Purification of Products from (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific purification challenges encountered during your experiments. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.

Section 1: Understanding the Chemistry and Common Impurities

This compound is a versatile reagent frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds.[1][2][3] While powerful, these reactions can generate a variety of byproducts and impurities that complicate the isolation of the desired product. A foundational understanding of these potential contaminants is the first step toward developing an effective purification strategy.

Common Contaminants:

  • Unreacted Starting Materials: Residual this compound and the coupling partner (e.g., an aryl halide).

  • Homocoupled Byproducts: Dimers of the boronic acid or the aryl halide.

  • Protodeborylation Products: The boronic acid group is replaced by a hydrogen atom, leading to methyl 3-phenylpropanoate. This is a common side reaction for boronic acids, especially under harsh reaction conditions.[1]

  • Palladium Catalyst Residues: Homogeneous palladium catalysts used in the reaction can contaminate the final product.[4][5]

  • Boronic Acid-Related Impurities: Boronic acids can form anhydrous trimers (boroxines) or other oligomeric species.[6]

  • Ligand-Related Byproducts: Phosphine ligands are often used and can be oxidized during the reaction (e.g., triphenylphosphine to triphenylphosphine oxide).

Workflow for a Typical Suzuki-Miyaura Reaction

Suzuki_Workflow cluster_reaction Reaction Setup cluster_workup Initial Workup cluster_purification Purification A Aryl Halide F Reaction Mixture A->F Coupling Reaction B This compound B->F Coupling Reaction C Pd Catalyst & Ligand C->F Coupling Reaction D Base D->F Coupling Reaction E Solvent E->F Coupling Reaction G Quenching F->G H Phase Separation (Aqueous/Organic) G->H I Crude Product in Organic Phase H->I J Purification Technique I->J K Pure Product J->K

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

Section 2: Troubleshooting and FAQs

This section is designed to provide direct answers and actionable protocols for common purification challenges.

FAQ 1: My primary impurity is unreacted this compound. How can I remove it?

Answer: Due to the acidic nature of the boronic acid functional group, several strategies can be employed for its removal.

Strategy 1: Basic Aqueous Wash

  • Principle: Boronic acids are weakly acidic and can be deprotonated by a base to form a water-soluble boronate salt. This allows for its extraction from an organic solution of your product.

  • Protocol:

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[7] This will extract the boronic acid into the aqueous phase.

    • Separate the organic layer.

    • Wash the organic layer with brine to remove residual base and water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Causality: The key is the acid-base reaction. The resulting boronate salt has significantly higher aqueous solubility than the neutral boronic acid.

Strategy 2: Sorbitol Extraction

  • Principle: Boronic acids can form esters with diols, such as sorbitol. These esters are often more water-soluble than the free boronic acid.

  • Protocol:

    • Dissolve the crude product in an organic solvent.

    • Extract the organic layer with an aqueous solution of sorbitol.

    • Separate the layers and repeat the extraction if necessary.

  • Expert Insight: This method is particularly useful when your product has base-sensitive functional groups.

Strategy 3: Diethanolamine Adduct Formation

  • Principle: Boronic acids can react with diethanolamine to form crystalline adducts that can be filtered off.[6][8][9][10]

  • Protocol:

    • Dissolve the crude product in a suitable solvent (e.g., ether).

    • Add diethanolamine to precipitate the boronic acid adduct.

    • Filter the mixture to remove the solid adduct.

    • The desired product should remain in the filtrate.

  • Trustworthiness: This method can be highly selective but may require some optimization depending on the specific boronic acid and reaction mixture.

FAQ 2: I am struggling to remove residual palladium from my product. What are the best methods?

Answer: Palladium contamination is a common issue in cross-coupling reactions, especially in pharmaceutical applications where strict limits on heavy metal residues are enforced.[11][12]

Strategy 1: Use of Metal Scavengers

  • Principle: Metal scavengers are solid supports or soluble agents with functional groups that chelate to the palladium, allowing for its removal from the reaction mixture.[4][5][13]

  • Common Scavengers and Their Properties:

Scavenger TypeFunctional GroupAffinityComments
Thiol-based-SHHigh for Pd(0) and Pd(II)Very effective but can sometimes have a strong odor.
Amine-based-NH₂, -NR₂ModerateGood for general purpose scavenging.
Phosphine-based-PR₂High for Pd(0)Can be less effective for Pd(II).
Imidazolium SaltsImidazolium cationEffectiveCan be used as insoluble polymers.[12]
  • Protocol:

    • After the initial workup, dissolve the crude product in a suitable solvent.

    • Add the scavenger resin (typically 5-10 equivalents relative to the palladium).

    • Stir the mixture at room temperature or with gentle heating for several hours to overnight.

    • Filter off the resin.

    • Concentrate the filtrate to obtain the purified product.

  • Expert Insight: The choice of scavenger depends on the oxidation state of the palladium and the solvent system.[5] Thiol-based scavengers are often a good starting point for many Suzuki reactions.[5]

Strategy 2: Activated Carbon Treatment

  • Principle: Activated carbon has a high surface area and can adsorb palladium species.

  • Protocol:

    • Dissolve the crude product in a suitable solvent.

    • Add activated carbon (charcoal) to the solution.

    • Stir for a period of time, then filter through a pad of Celite® to remove the carbon.

  • Causality: The porous structure of activated carbon provides numerous sites for the palladium to bind.

FAQ 3: My product and a key byproduct have very similar polarities, making column chromatography difficult. What can I do?

Answer: This is a frequent challenge in organic synthesis. Here are some advanced and alternative purification strategies.

Strategy 1: Recrystallization

  • Principle: This technique relies on the difference in solubility of your product and impurities in a particular solvent or solvent system at different temperatures.

  • Protocol:

    • Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble but the impurity is less soluble.

    • Allow the solution to cool slowly. The desired product should crystallize out, leaving the impurity in the solution.

    • Collect the crystals by filtration.

  • Expert Insight: Solvent screening is crucial for successful recrystallization.[14] Small-scale trials with various solvents (e.g., ethanol, ethyl acetate, hexane, or mixtures) are recommended.[8]

Strategy 2: Preparative HPLC

  • Principle: High-Performance Liquid Chromatography (HPLC) offers much higher resolution than standard column chromatography, allowing for the separation of compounds with very similar properties.

  • Considerations: While highly effective, preparative HPLC is more resource-intensive and may not be suitable for very large-scale purifications.

Strategy 3: Derivatization

  • Principle: Chemically modify either the product or the impurity to significantly alter its physical properties (e.g., polarity), making separation easier. After separation, the original functionality can be regenerated.

  • Example: If your product contains a carboxylic acid and the impurity does not, you could form a salt to move your product into an aqueous layer, then re-acidify to recover it.[14]

Decision Tree for Purification Strategy

Purification_Decision_Tree start Crude Product q1 Major Impurity? start->q1 boronic_acid Unreacted Boronic Acid q1->boronic_acid Yes palladium Palladium q1->palladium Yes similar_polarity Byproduct of Similar Polarity q1->similar_polarity Yes a1 Basic Wash or Sorbitol Extraction boronic_acid->a1 a2 Metal Scavenger or Activated Carbon palladium->a2 a3 Recrystallization or Preparative HPLC similar_polarity->a3 end Pure Product a1->end a2->end a3->end

Caption: A decision tree to guide the choice of purification technique.

Section 3: Experimental Protocols

Protocol 1: General Silica Gel Flash Column Chromatography

This is the most common purification technique for Suzuki-Miyaura reaction products.[15][16][17]

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, low-polarity eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").[16]

  • Elute: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute the compounds from the column.

  • Collect Fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

  • Solvent System Selection: The choice of eluent is critical. For products from this compound, which contain an ester group, solvent systems like hexane/ethyl acetate or dichloromethane/methanol are often good starting points.[7]

Protocol 2: Palladium Removal using a Thiol-Based Scavenger
  • Reaction Workup: Perform a standard aqueous workup of the Suzuki-Miyaura reaction to remove water-soluble inorganic salts.

  • Dissolution: Dissolve the crude organic residue in a suitable solvent such as toluene, THF, or DCM.

  • Scavenger Addition: Add a thiol-functionalized silica gel or polymer resin (e.g., 5 equivalents based on the initial moles of palladium catalyst).

  • Stirring: Stir the suspension at room temperature for 4-24 hours. The time required will depend on the specific scavenger and the level of contamination.

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger resin. Wash the resin with additional solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the palladium-free product.

References

Technical Support Center: Addressing Low Reactivity Issues with (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid in palladium-catalyzed cross-coupling reactions. The unique structural features of this reagent—a meta-substituted phenylboronic acid bearing a base-labile methyl ester—present specific hurdles that can lead to low yields, reaction failure, and byproduct formation. This document provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or showing very low yield. What are the first things I should check?

A1: A stalled Suzuki-Miyaura coupling is a common issue that requires systematic diagnosis. The root cause often lies within one of three areas: the catalyst system, the reaction conditions (specifically the base), or the integrity of the reagents themselves.

  • Primary Cause Analysis: Catalyst Inactivity The active catalyst in the cycle is a Palladium(0) species. If you are using a more stable and common Palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in-situ to Pd(0) for the catalytic cycle to begin.[1] Inefficient reduction can halt the reaction before it starts. Furthermore, the presence of oxygen can oxidatively degrade the active Pd(0) catalyst and promote unwanted side reactions like the homocoupling of your boronic acid.[2][3]

  • Primary Cause Analysis: Suboptimal Reaction Conditions The choice of base and solvent is critical and interdependent. The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[4][5][6] However, a base that is too strong or used with a protic solvent can promote side reactions, which are discussed in detail in Q2 and Q3.

  • Primary Cause Analysis: Reagent Integrity Boronic acids can dehydrate over time to form cyclic trimers known as boroxines.[7][8] While boroxines are often competent coupling partners as they can hydrolyze back to the boronic acid in situ, their formation alters the molecular weight, complicating accurate stoichiometric measurements and potentially affecting solubility.[9] Always verify the purity of your boronic acid, aryl halide, and ensure solvents are anhydrous and properly degassed.

Below is a logical workflow to diagnose a failed reaction.

G start Low / No Yield Observed check_catalyst 1. Verify Catalyst System - Use fresh, active Pd source & ligand. - Ensure complete degassing (N2/Ar). - Consider a robust precatalyst (e.g., G3-Palladacycle). start->check_catalyst check_conditions 2. Re-evaluate Base & Solvent - Is the base strong enough for activation? - Is the base too strong (see Q3)? - Is the solvent appropriate and dry? check_catalyst->check_conditions check_reagents 3. Assess Reagent Quality - Confirm purity of boronic acid & halide. - Account for potential boroxine formation. - Check for protodeboronation (see Q2). check_conditions->check_reagents solution Implement Optimized Protocol check_reagents->solution

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.

Q2: I'm observing a significant amount of 3-phenylpropanoic acid methyl ester as a byproduct. What is causing this and how can I prevent it?

A2: The formation of the corresponding protodeboronated product is a classic and highly problematic side reaction. This occurs when the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively consuming your starting material without generating the desired product.[10]

  • Mechanistic Insight: Protodeboronation Protodeboronation is essentially a protonolysis reaction where a proton source (often water from the solvent or hydrated base) attacks the carbon atom bearing the boron moiety.[10] While often associated with electron-rich or specific heteroaromatic boronic acids, the reaction conditions, particularly the choice of base and the presence of water, can make many boronic acids susceptible.[2][11] For this compound, the presence of the somewhat electron-withdrawing side chain can influence its susceptibility.[12]

Below is a diagram illustrating how protodeboronation competes directly with the productive catalytic cycle.

G cluster_0 Reaction Pathways for Boronic Acid BA Ar-B(OH)₂ Product Desired Product Ar-Ar' BA->Product Transmetalation (Productive Pathway) Side_Product Side Product Ar-H BA->Side_Product Protodeboronation (Competing Pathway) Pd_Complex L₂Pd(Ar')X Pd_Complex->Product Proton_Source H⁺ Source (e.g., H₂O) Proton_Source->Side_Product

Caption: Competing reaction pathways for the boronic acid.

  • Troubleshooting & Optimization Strategies Minimizing protodeboronation involves carefully controlling the proton sources and reaction kinetics to favor the productive coupling pathway.

StrategyRationale & ImplementationRecommended Conditions
1. Use Milder, Anhydrous Bases Strong bases in aqueous media can accelerate protodeboronation.[2] Switching to a weaker, non-hydroxide base limits the availability of protons.Base: Potassium Fluoride (KF) or Potassium Carbonate (K₂CO₃). Ensure the base is finely powdered and anhydrous.
2. Employ Anhydrous Conditions Water is the primary proton source. Removing it from the reaction mixture can dramatically suppress this side reaction.[2]Solvent: Anhydrous dioxane, toluene, or THF. Use molecular sieves to ensure dryness.
3. "Slow-Release" Strategy Convert the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate or a trifluoroborate salt.[13][14] These derivatives slowly hydrolyze under the reaction conditions to release a low, steady concentration of the boronic acid, which is immediately consumed in the catalytic cycle, minimizing its lifetime in solution and thus the opportunity for protodeboronation.[13][15]Reagent: Use the corresponding MIDA boronate of your starting material. Conditions: Typically requires aqueous base (e.g., K₃PO₄ in dioxane/water) to facilitate the slow hydrolysis.
Q3: My final product is (3-(2-carboxyethyl)phenyl)boronic acid or its coupled equivalent. How do I prevent the hydrolysis of the methyl ester?

A3: The methyl ester on the side chain is susceptible to base-catalyzed hydrolysis, especially at elevated temperatures. This saponification reaction converts the ester to a carboxylate, altering the final product's structure, polarity, and biological activity.

  • Mechanistic Insight: Ester Saponification This is a classic organic reaction where a hydroxide ion (from bases like NaOH, KOH, or from the hydrolysis of carbonates in water) attacks the electrophilic carbonyl carbon of the ester. This is often an irreversible process under typical workup conditions. The rate of hydrolysis is dependent on the base strength, temperature, and reaction time.

  • Solution: Judicious Selection of Base The key to preventing this side reaction is to choose a base that is sufficiently strong to promote the formation of the boronate for transmetalation but not so aggressive that it readily hydrolyzes the ester.[16]

BaseClassHydrolysis RiskTypical Use Case
NaOH, KOH Strong, HydroxideVery High Not recommended for base-sensitive substrates.
K₃PO₄, Cs₂CO₃ Strong, Carbonate/PhosphateModerate Very effective for coupling, but risk of hydrolysis increases with temperature and time. Often a good starting point.
K₂CO₃ Moderate, CarbonateLow to Moderate A good, milder alternative to K₃PO₄. Often requires slightly higher temperatures.
KF Mild, FluorideLow An excellent choice for preventing both hydrolysis and protodeboronation.[16] May require anhydrous conditions for best results.

Optimized Protocol for Base-Sensitive Substrates:

A general protocol designed to mitigate both protodeboronation and ester hydrolysis is provided below.

  • Reaction Setup: To an oven-dried flask, add this compound (1.2 equiv.), your aryl halide (1.0 equiv.), and finely powdered anhydrous Potassium Carbonate (K₂CO₃, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, or a pre-formed catalyst like XPhos Pd G3, 1-2 mol%).[14][17]

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., Dioxane or Toluene) via syringe. The reaction concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the mixture with vigorous stirring to 80–100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Q4: What is the recommended way to handle and store this compound to ensure maximum reactivity?

A4: Proper storage is crucial for maintaining the integrity and reactivity of boronic acids. Two primary degradation pathways are of concern: boroxine formation and general decomposition via protodeboronation or oxidation.

  • Understanding Boroxine Formation Boronic acids exist in a dynamic equilibrium with their corresponding boroxines, which are cyclic anhydrides formed from the condensation of three boronic acid molecules with the loss of three water molecules.[8][18] This process is reversible. Storing the compound in a dry environment will shift the equilibrium towards the boroxine. While often reactive in Suzuki couplings (as water in the reaction can hydrolyze it back), it's best to minimize its formation for stoichiometric accuracy.[9]

  • Storage and Handling Recommendations:

    • Keep Dry: Store the solid reagent in a tightly sealed container inside a desiccator to minimize moisture exposure and subsequent degradation.

    • Keep Cool: Store at refrigerated temperatures (2-8 °C) to slow down potential decomposition pathways.

    • Inert Atmosphere: For long-term storage, storing under an inert atmosphere (Argon or Nitrogen) is ideal to prevent oxidation.

    • Use Freshly: Whenever possible, use the reagent from a freshly opened bottle for the most reliable results.

    • Consider Stable Derivatives: For applications requiring utmost consistency or for long-term storage, consider converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or trifluoroborate salt.[3][13][19] These are generally more robust crystalline solids with a longer shelf-life.

By systematically addressing these common failure points, researchers can significantly improve the success rate and yield of Suzuki-Miyaura couplings involving this versatile but sensitive building block.

References

Technical Support Center: Catalyst Loading Optimization for (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Dynamics Division

Welcome to the technical support hub for researchers and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning the optimization of catalyst loading for Suzuki-Miyaura cross-coupling reactions involving (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid . Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to resolve challenges effectively.

Section 1: Foundational Concepts & Initial Considerations

Before diving into troubleshooting, it's crucial to understand the fundamental principles governing the role of the palladium catalyst and the specific characteristics of your boronic acid substrate.

FAQ 1: What is the fundamental role of the palladium catalyst and why is loading so critical?

The palladium catalyst is the engine of the Suzuki-Miyaura reaction. It facilitates a multi-step process known as the catalytic cycle, which consists of three primary stages: oxidative addition, transmetalation, and reductive elimination.[1] The catalyst's job is to bring the two coupling partners—the aryl halide and the boronic acid—together to form a new carbon-carbon bond.

Catalyst loading (typically expressed in mol%) is critical for several reasons:

  • Reaction Rate: Higher catalyst loading generally leads to a faster reaction, but this is not always optimal.

  • Cost: Palladium catalysts and their associated ligands are expensive. Minimizing the amount used is crucial for process scalability and economic viability.

  • Side Reactions: Excess catalyst can sometimes promote undesired side reactions, such as homocoupling of the boronic acid.[2][3]

  • Product Purification: High catalyst loading can lead to higher levels of residual palladium in the final product, a significant concern in pharmaceutical development that necessitates more rigorous purification.

The goal of optimization is to find the "sweet spot"—the lowest possible catalyst concentration that provides a high yield of the desired product in a reasonable timeframe with minimal byproduct formation.

FAQ 2: Are there specific challenges associated with this compound?

Yes. While a seemingly straightforward substrate, the methoxy-ester functional group introduces considerations that can influence the reaction's success:

  • Purity and Stability: The purity of any boronic acid is paramount. Impurities can poison the palladium catalyst, leading to reduced activity or complete reaction failure.[4] Boronic acids can also undergo side reactions like protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under harsh conditions.[5][6]

  • Electronic Effects: The ester group is moderately electron-withdrawing, which can influence the reactivity of the boronic acid in the transmetalation step.

  • Base Sensitivity: The ester functionality could potentially be sensitive to hydrolysis under strongly basic conditions, especially at elevated temperatures over long reaction times. This necessitates careful selection of the base and reaction conditions.

Section 2: Troubleshooting Guide for Common Issues

This section is structured in a question-and-answer format to directly address problems you may encounter during your experiments.

Problem: Low or No Product Yield

Question: My reaction with this compound has stalled or resulted in a very low yield. How do I determine if incorrect catalyst loading is the cause?

Answer: Low yield is a common issue that can often be traced back to the catalytic system. While insufficient catalyst is a primary suspect, catalyst deactivation is an equally likely culprit. Here’s a systematic approach to diagnose and solve the problem.

1. Verify Reagent and System Integrity: Before adjusting catalyst loading, ensure your system is sound.

  • Inert Atmosphere: Oxygen can deactivate the active Pd(0) species and promote homocoupling.[2][7] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Reagent Purity: Use high-purity, fresh boronic acid, as impurities can poison the catalyst.[4] Ensure your base and solvent are also of high quality.

  • Catalyst/Ligand Quality: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere.[5]

2. Perform a Catalyst Loading Screen: If the above parameters are confirmed to be correct, the next logical step is to screen catalyst loading. It is often more efficient to run a series of small-scale parallel reactions than to attempt single, large-scale reactions sequentially.

ParameterRecommended RangeRationale
Catalyst Loading 0.5 mol% to 5 mol%Start with a standard loading (e.g., 1-2 mol%). If yield is low, increasing the loading can overcome slow kinetics. Very low loadings (e.g., <0.1 mol%) are achievable but often require highly active, specialized catalyst systems.[8]
Ligand:Palladium Ratio 1:1 to 4:1For many modern precatalysts (e.g., G3 palladacycles), a 1:1 or 2:1 ratio is inherent. If generating the catalyst in situ from a palladium source (e.g., Pd₂(dba)₃) and a separate ligand, a ratio of 1:2 to 1:4 (Pd:Ligand) is common to ensure all palladium centers are coordinated and stabilized.
Temperature 60 °C to 110 °CHigher temperatures can increase the rate of all steps in the catalytic cycle but may also accelerate catalyst decomposition and side reactions.[9] Start at a moderate temperature (e.g., 80 °C) and adjust as needed.

Experimental Protocol: Catalyst Loading Screen

This protocol outlines a parallel screening approach to efficiently determine optimal catalyst loading.

  • Vessel Preparation: In an array of oven-dried reaction vials, add a magnetic stir bar to each.

  • Reagent Addition (Solids): To each vial, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv).[7]

  • Inerting: Seal each vial with a septum cap. Purge the vials with argon or nitrogen for 5-10 minutes.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst at varying loadings (e.g., 0.5, 1.0, 2.0, and 4.0 mol%) to the respective vials.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe to achieve a consistent concentration across all reactions.

  • Reaction Execution: Place the vials in a pre-heated reaction block or oil bath and stir vigorously at the desired temperature (e.g., 80 °C).

  • Monitoring: Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h) using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.[10][11] This will provide crucial information on both reaction rate and final conversion.

  • Analysis: Compare the yield and impurity profile across the different catalyst loadings to identify the optimal condition.

Problem: Catalyst Deactivation (Formation of Palladium Black)

Question: My reaction starts but then stalls, and I observe a black precipitate. What is happening?

Answer: The formation of a black precipitate is typically palladium black, which consists of agglomerated, inactive palladium nanoparticles.[12][13] This indicates that your active, soluble Pd(0) catalyst is falling out of the catalytic cycle and deactivating.

Causality and Solutions:

  • Insufficient Ligand Stabilization: The primary role of phosphine or N-heterocyclic carbene (NHC) ligands is to stabilize the palladium center and prevent this agglomeration.[3]

    • Solution: Ensure you are using an appropriate ligand for the transformation. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) are often effective for challenging couplings as they promote the crucial oxidative addition and reductive elimination steps.[3] Also, check that your ligand-to-palladium ratio is sufficient; an excess of ligand can sometimes be beneficial.

  • High Temperature: Excessive heat can accelerate the decomposition of the catalyst complex faster than the productive catalytic turnover.

    • Solution: Try running the reaction at a lower temperature. While this may slow the reaction, it can preserve the catalyst's lifetime, leading to a higher overall yield.[9]

  • Oxygen Contamination: As mentioned, oxygen can lead to catalyst decomposition.

    • Solution: Re-evaluate your degassing procedure. A "freeze-pump-thaw" cycle is more effective than simple sparging for some solvents.

Problem: Significant Byproduct Formation

Question: I am getting a good conversion of my starting material, but my yield is low due to the formation of a homocoupled dimer of my boronic acid. How can I suppress this?

Answer: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction. It is often promoted by the presence of Pd(II) species and oxygen.[2][3]

Causality and Solutions:

  • Presence of Oxidants (O₂): Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a stoichiometric reaction with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[2][14]

    • Solution: Rigorous exclusion of oxygen is the most effective strategy. Ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.

  • Inefficient Reduction of Pd(II) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, it must be reduced in situ to the active Pd(0) species. If this reduction is slow or incomplete, the remaining Pd(II) can promote homocoupling.

    • Solution: Using a Pd(0) source like Pd₂(dba)₃ or a modern, pre-formed Pd(0) precatalyst (e.g., XPhos Pd G3) can circumvent this issue. These precatalysts are designed to generate the active L-Pd(0) species cleanly and efficiently.[6]

Section 3: Visualizing the Optimization Workflow

To aid in your experimental design, the following diagrams illustrate the key decision points and the fundamental catalytic process.

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_inert Step 1: Verify System - Inert Atmosphere? - Reagent Purity? - Degassed Solvent? start->check_inert system_ok System OK check_inert->system_ok Yes system_bad Fix System Issues: - Re-degas solvent - Use fresh reagents - Purge with Ar/N2 check_inert->system_bad No catalyst_screen Step 2: Screen Catalyst Loading (e.g., 0.5, 1, 2, 4 mol%) system_ok->catalyst_screen system_bad->start observe_outcome Observe Outcome catalyst_screen->observe_outcome yield_improves Yield Improves observe_outcome->yield_improves Clean Conversion black_ppt Black Precipitate Forms (Catalyst Deactivation) observe_outcome->black_ppt Reaction Stalls homocoupling Homocoupling Byproduct observe_outcome->homocoupling Byproducts Seen optimize Optimize Loading & Time yield_improves->optimize troubleshoot_deactivation Troubleshoot Deactivation: - Lower Temperature - Screen Ligands - Check Ligand:Pd Ratio black_ppt->troubleshoot_deactivation troubleshoot_homocoupling Troubleshoot Homocoupling: - Improve Degassing - Use Pd(0) Precatalyst homocoupling->troubleshoot_homocoupling

Caption: Decision workflow for troubleshooting low yields.

Suzuki_Cycle pd0 LₙPd(0) (Active Catalyst) pd2_oad L₂Pd(II)(Ar)(X) pd0->pd2_oad Oxidative Addition pd2_trans L₂Pd(II)(Ar)(Ar') pd2_oad->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product start_oad start_trans start_re aryl_halide Ar-X aryl_halide->pd0 boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pd2_oad

References

Technical Support Center: Optimizing Suzuki-Miyaura Reactions with (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning the use of (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Our focus is to empower you with the scientific rationale behind experimental choices to overcome common challenges and enhance your reaction success.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is resulting in a low yield. What are the likely culprits?

A1: Low yields with this substrate often stem from a few key areas. Firstly, the ester functional group on your boronic acid is susceptible to hydrolysis under strongly basic conditions. Secondly, like many boronic acids, it can undergo side reactions such as protodeboronation or homocoupling. Finally, suboptimal solubility of reactants in the chosen solvent can severely limit the reaction rate. A systematic check of your base, solvent, and reaction setup is the recommended first step.[1]

Q2: I'm observing a significant amount of a byproduct that appears to be the result of ester hydrolysis. How can I prevent this?

A2: The methyl ester in this compound is sensitive to strong bases. To mitigate hydrolysis, consider switching to milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1] These provide sufficient basicity for the catalytic cycle to proceed without aggressively attacking the ester functionality. In some cases, fluoride-based bases like cesium fluoride (CsF) or potassium fluoride (KF) under anhydrous conditions can also be effective.[1][2]

Q3: What is protodeboronation and how can I minimize it with my boronic acid?

A3: Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively consuming your starting material.[1] This is often promoted by the presence of excess water, strong bases, or high temperatures.[1] To minimize this, ensure you are using dry, degassed solvents.[1] If the issue persists, converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can provide greater resistance to protodeboronation.[1]

Q4: Is water detrimental to my reaction given the presence of the ester group?

A4: While excess water can promote protodeboronation, a small amount is often necessary for efficient transmetalation in the absence of a hydroxide base and can help solubilize inorganic salts.[1] Some highly efficient Suzuki coupling protocols have even been developed in aqueous media without organic co-solvents, demonstrating tolerance for a wide range of functional groups, including esters.[3] The key is to find the right balance for your specific system, often through empirical screening of solvent mixtures (e.g., Dioxane/H₂O, THF/H₂O).

Q5: How do I select the best solvent for my reaction with this compound?

A5: The ideal solvent should ensure the solubility of all reactants (the boronic acid, your coupling partner, the base, and the catalyst). For polar substrates like yours, polar aprotic solvents such as DMF, acetonitrile, or mixtures like THF/water are often effective.[1] Nonpolar solvents like toluene may lead to poor solubility and slower reaction rates. It is highly recommended to perform a small-scale solvent screen to identify the optimal medium for your specific reaction.

Troubleshooting Guide: From Slow Reactions to Unwanted Byproducts

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Poor solubility of reactants.2. Inactive catalyst.3. Insufficiently basic conditions.1. Switch to a more polar solvent system (e.g., DMF, THF/H₂O, Dioxane/H₂O).2. Use a fresh, high-quality palladium catalyst and ensure proper inert atmosphere techniques.3. Screen a panel of milder bases (K₂CO₃, K₃PO₄, Cs₂CO₃) to find one that is both effective and compatible with the ester group.
Significant Ester Hydrolysis 1. Use of a strong base (e.g., NaOH, KOH, alkoxides).2. High reaction temperature in the presence of water and base.1. Replace the strong base with a milder alternative (K₂CO₃, K₃PO₄, CsF).2. Attempt the reaction at a lower temperature for a longer duration.
Formation of Homocoupled Byproduct 1. Presence of oxygen in the reaction mixture.2. High concentration of Pd(II) species.1. Thoroughly degas all solvents and the reaction mixture before adding the catalyst.2. Use a Pd(0) source like Pd(PPh₃)₄ or ensure efficient in-situ reduction of a Pd(II) precatalyst.[1]
Significant Protodeboronation 1. Excess water or protic solvent.2. High reaction temperature.3. Inappropriate base.1. Use anhydrous solvents and reagents where possible.2. Lower the reaction temperature.3. Convert the boronic acid to a more stable pinacol ester derivative.[1]

The Critical Role of the Solvent: A Deeper Dive

The choice of solvent in a Suzuki-Miyaura coupling is far from trivial; it influences nearly every step of the catalytic cycle. A well-chosen solvent system can dramatically increase the reaction rate and yield, while a poor choice can halt the reaction entirely.

  • Solubility: As a primary consideration, the solvent must dissolve the aryl halide, the boronic acid (or its boronate form), and the catalyst to allow for efficient interaction in the solution phase. For polar substrates, polar solvents are generally preferred.

  • Oxidative Addition: The polarity of the solvent can influence the rate of oxidative addition. More polar solvents can stabilize the polar transition states involved in this step.

  • Transmetalation: This step is often accelerated by the presence of water, which can facilitate the formation of the active boronate species. The coordinating ability of the solvent can also play a role, with some coordinating solvents potentially influencing the palladium center.[4][5]

  • Reductive Elimination: The solvent can impact the rate of this final step, which leads to the formation of the desired C-C bond and regeneration of the Pd(0) catalyst.

The interplay of these factors necessitates a careful and often empirical approach to solvent selection, especially when dealing with functionalized substrates like this compound.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + Ar'-B(OR)₂ (Base) PdII_Ar Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 + Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Solvent Selection Workflow

Solvent_Selection Start Start: Low Reaction Rate CheckSolubility Are all reactants soluble? Start->CheckSolubility ScreenSolvents Screen Polar Aprotic Solvents (DMF, Acetonitrile) and Ethereal/Aqueous Mixtures (Dioxane/H₂O, THF/H₂O) CheckSolubility->ScreenSolvents No CheckHydrolysis Is ester hydrolysis observed? CheckSolubility->CheckHydrolysis Yes ScreenSolvents->CheckHydrolysis Anhydrous Consider anhydrous solvent with milder base (e.g., KF, CsF) CheckHydrolysis->Anhydrous Yes Optimize Optimize Solvent Ratio and Temperature CheckHydrolysis->Optimize No Anhydrous->Optimize End Proceed with Optimized Conditions Optimize->End

Caption: A decision workflow for troubleshooting and selecting a solvent.

Experimental Protocols

General Protocol for Solvent Screening

This protocol is a starting point and should be optimized for your specific aryl halide coupling partner.

  • Reagent Preparation: To a set of oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 equiv), and a mild base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal each vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: To each vial, add a different degassed solvent or solvent mixture (e.g., Dioxane, THF, DMF, Toluene, Dioxane/H₂O 4:1, THF/H₂O 4:1) to achieve a concentration of 0.1-0.2 M relative to the limiting reagent.

  • Catalyst Addition: Prepare a stock solution of the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) in one of the anhydrous solvents being tested. Add the appropriate volume of the stock solution to each reaction vial under a positive pressure of inert gas.

  • Reaction: Place the vials in a pre-heated reaction block (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) to determine the relative reaction rates and identify any side product formation.

  • Analysis: Based on the results, select the solvent system that provides the best combination of reaction rate, yield, and minimal side product formation for further optimization.

References

Technical Support Center: Strategies for the Removal of Boron-Containing Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of removing boron-containing impurities from final products. This guide is designed for researchers, scientists, and drug development professionals, providing practical troubleshooting advice, detailed experimental protocols, and comparative data to aid in the purification of target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of compounds contaminated with boron species.

Q1: What are the most common sources of boron-containing impurities in my final product?

A1: Boron contamination can originate from several sources throughout the synthetic and manufacturing process. Identifying the source is a critical first step in designing an effective removal strategy.

  • Synthetic Reagents: The most prevalent source is residual boron reagents from carbon-carbon bond-forming reactions, particularly the Suzuki-Miyaura coupling.[1] Key impurities include unreacted boronic acids or their esters (e.g., pinacol esters), borate salts, and diboron compounds like bis(pinacolato)diboron (BPD) and tetrahydroxydiboron (BBA).[2]

  • Side Reaction Products: During Suzuki-Miyaura couplings, boronic acids can undergo side reactions such as protodeboronation, oxidation to phenols, or palladium-catalyzed homocoupling, leading to additional impurities.[3][4] Boronic acids can also form trimeric cyclic anhydrides known as boroxines, especially under anhydrous conditions, which have different solubility profiles and can complicate purification.[2]

  • Process-Related Sources: Boron can be introduced from borosilicate glassware, especially under harsh basic or acidic conditions.[5] It can also be present in raw materials, solvents, or leach from packaging materials.[6][7] Environmental sources like water used in processing can also contribute low levels of boron.[8][9]

Q2: My standard aqueous workup isn't removing the boronic acid impurity. Why is it failing and what can I do?

A2: This is a frequent challenge. The physicochemical properties of aryl boronic acids often render a simple water or dilute acid/base wash ineffective.

  • Causality: Many aryl boronic acids are crystalline solids with significant lipophilicity, meaning they prefer to remain in the organic phase rather than partitioning into an aqueous layer. While they are acidic, their pKa values are typically in the range of 8-10, similar to phenols. A weak base wash may not be sufficient to deprotonate and solubilize the boronic acid into the aqueous phase, especially if the organic solvent is nonpolar.

  • Troubleshooting Steps:

    • Stronger Base Extraction: A wash with a more concentrated base solution (e.g., 1-2 M NaOH) can more effectively convert the boronic acid into its highly water-soluble boronate salt.[10]

    • Diol/Polyol Extraction: Boronic acids reversibly form stable, water-soluble anionic complexes with 1,2- or 1,3-diols. Performing an aqueous extraction with an added diol, such as sorbitol or N-methyl-D-glucamine (meglumine), can dramatically enhance the partitioning of the boron impurity into the aqueous phase.[11]

    • Solvent Choice: The choice of organic solvent during extraction is crucial. Using a more polar organic solvent can sometimes exacerbate the problem. Conversely, switching to a less polar solvent like hexanes or diethyl ether may cause the boronic acid to precipitate or improve the efficiency of the aqueous wash.[12]

Q3: I've successfully removed the initial boronic acid, but a new, persistent impurity has appeared. What could it be?

A3: This often points to the presence of pinacol or other diols used in boronate esters, or byproducts from scavenger resins.

  • Pinacol/Diol Contamination: If you used a boronic ester (e.g., a pinacol boronate) in your reaction, the free pinacol (2,3-dimethyl-2,3-butanediol) is a common byproduct after the Suzuki coupling.[13] Pinacol is highly soluble in many organic solvents and can be difficult to remove by standard chromatography.

  • Removal Strategy for Pinacol:

    • Trituration/Recrystallization: Concentrating the product to a solid and triturating with a nonpolar solvent like hexanes can often leach the pinacol into the solvent, which can then be decanted.[13]

    • Azeotropic Removal: In some cases, azeotropic distillation with a suitable solvent can be used to remove volatile diols.

Q4: How do I choose the best purification method for my specific compound and impurity?

A4: The optimal method depends on the scale of the reaction, the nature of your desired product, and the specific boron impurity. The following decision tree provides a general guide.

G cluster_acid Strategy for Boronic Acid cluster_ester Strategy for Boronate Ester cluster_mutagenic Strategy for Mutagenic Impurities start Identify Boron Impurity (e.g., NMR, LC-MS) boronic_acid Boronic Acid / Boroxine start->boronic_acid boronate_ester Unreacted Boronate Ester start->boronate_ester bpd_bba BPD / BBA (Mutagenic) start->bpd_bba acid_scale Assess Scale & Product Stability boronic_acid->acid_scale ester_hydrolysis Hydrolyze to Boronic Acid? (e.g., aq. acid/base) boronate_ester->ester_hydrolysis mutagen_control Requires stringent control to low ppm levels (ICH M7) bpd_bba->mutagen_control small_scale Small Scale (<1g) acid_scale->small_scale Lab Scale large_scale Large Scale (>1g) acid_scale->large_scale Process Scale scavenger Scavenger Resin (Protocol 2) small_scale->scavenger chromatography Chromatography (Protocol 4) small_scale->chromatography extraction Extractive Workup (Protocol 1) large_scale->extraction recrystallization Recrystallization / Derivatization (Protocol 3) large_scale->recrystallization ester_yes Yes ester_hydrolysis->ester_yes ester_no No (Product is sensitive) ester_hydrolysis->ester_no ester_yes->boronic_acid Proceed with Boronic Acid Strategy ester_no->chromatography Direct Purification mutagen_method Specialized Scavengers &/or multiple purges (e.g., repeated recrystallization) mutagen_control->mutagen_method

Caption: Decision workflow for selecting a boron impurity removal strategy.

Q5: What are the regulatory limits for boron impurities in Active Pharmaceutical Ingredients (APIs)?

A5: Regulatory limits depend on the nature of the boron species.

  • Elemental Boron: The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities classifies boron as a low-toxicity element.[6] The Permitted Daily Exposure (PDE) is relatively high, for example, 2500 µ g/day for oral administration.[14][15]

  • Mutagenic Boron Reagents: Specific boron-containing reagents, such as bis(pinacolato)diboron (BPD) and tetrahydroxydiboron (BBA), have tested positive in the Ames assay for mutagenicity. Under ICH M7 guidelines, these are classified as Class 2 impurities (known mutagens) and must be controlled to very low levels, often in the low parts-per-million (ppm) range, to limit potential carcinogenic risk.

Q6: How can I detect and quantify low levels of boron impurities?

A6: Detecting and quantifying boron species, especially at low levels, requires specialized analytical techniques.

  • Total Boron Content: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES) are highly sensitive methods for determining the total elemental boron content.[16] However, ICP-MS cannot distinguish between the boron in your API (if it's a boron-containing drug) and boron impurities.

  • Specific Boron Compounds:

    • GC-MS: Gas Chromatography-Mass Spectrometry can be used to analyze volatile boron compounds like BPD directly. Non-volatile species like BBA may require derivatization prior to analysis.

    • LC-MS/MS: For non-volatile boronic acids in an API matrix, a derivatization strategy can be employed to improve sensitivity for quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) down to low ppm levels.[17]

    • NMR: ¹H or ¹¹B NMR spectroscopy can be useful for identifying and quantifying boron impurities at higher concentrations but generally lacks the sensitivity for trace-level analysis required for regulatory compliance.

Boron Removal Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common and effective boron removal techniques.

Protocol 1: Enhanced Extractive Workup using a Diol

This method leverages the formation of a water-soluble boronate-diol complex to pull boronic acid impurities from the organic phase.

Principle: Boronic acids react with 1,2- or 1,3-diols in an aqueous base to form a stable, charged boronate ester complex that is highly soluble in water.

Step-by-Step Methodology:

  • Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane, Toluene).

  • Prepare an aqueous wash solution containing a diol and a base. A common choice is a 10% w/v solution of sorbitol in 1 M NaOH.

  • Transfer the organic solution to a separatory funnel and add an equal volume of the aqueous diol/base solution.

  • Shake the funnel vigorously for 1-2 minutes and allow the layers to separate.

  • Drain the aqueous layer.

  • Repeat the wash (Steps 3-5) one or two more times to ensure complete removal.

  • Wash the organic layer with brine to remove residual base and diol.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Validation: Analyze a sample of the crude product and the purified product by ¹H NMR or LC-MS to confirm the absence of the boronic acid impurity.

Protocol 2: Purification via Solid-Supported Scavengers

This protocol is ideal for lab-scale purifications where extractive methods are cumbersome or ineffective. It uses a resin with covalently bound diol functionalities to capture boronic acid impurities.

Principle: The crude product solution is passed through or stirred with a solid support (scavenger resin) functionalized with diol groups. The boronic acid covalently binds to the resin, and the purified product is recovered by simple filtration.[18]

G cluster_workflow Scavenger Resin Workflow Crude Crude Product Solution (with Boronic Acid Impurity) Resin + Scavenger Resin (Polymer-Diol) Crude->Resin Stir Stir / Slurry (Binding occurs) Resin->Stir Filter Filter Stir->Filter Product Purified Product (in filtrate) Filter->Product Filtrate Waste Resin-Bound Impurity (Solid Waste) Filter->Waste Solid

Caption: Workflow for boronic acid removal using a scavenger resin.

Step-by-Step Methodology:

  • Select a suitable scavenger resin (e.g., a polystyrene or silica-based resin functionalized with a diol moiety).

  • Dissolve the crude product in a solvent that swells the resin but does not react with it (e.g., THF, DCM, Dioxane).

  • Add the scavenger resin to the solution. A typical loading is 3-5 equivalents of resin-bound functionality relative to the estimated amount of boronic acid impurity.

  • Stir the resulting slurry at room temperature for 4-16 hours. Reaction progress can be monitored by taking small aliquots of the solution and analyzing by TLC or LC-MS.

  • Once the reaction is complete (i.e., the impurity is no longer detected in the solution), filter the mixture to remove the resin.

  • Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

  • Combine the filtrates and concentrate under reduced pressure to yield the purified product.

Protocol 3: Purification by Derivatization and Recrystallization

This technique is highly effective for achieving very high purity, especially on a larger scale. It involves converting the boronic acid to a crystalline derivative that can be easily separated.

Principle: Boronic acids react with diethanolamine to form stable, highly crystalline adducts (diethanolamine esters). These adducts often have different solubility profiles from the main product and other impurities, allowing for purification by recrystallization or precipitation. The pure adduct can then be hydrolyzed back to the pure boronic acid if the boronic acid itself is the target product.[11]

Step-by-Step Methodology:

  • Dissolve the crude product mixture in a suitable solvent (e.g., diethyl ether, toluene).

  • Add a stoichiometric amount of diethanolamine relative to the boronic acid impurity.

  • Stir the mixture. The diethanolamine adduct will often precipitate as a crystalline solid. Cooling the mixture may aid precipitation.

  • Isolate the solid (either the purified product if it precipitates, or the impurity adduct) by filtration.

  • Wash the collected solid with cold solvent.

  • If your desired product is now in the filtrate, concentrate it to recover the purified material.

  • Validation: Confirm the purity of the product by NMR, LC-MS, and elemental analysis.

Protocol 4: Chromatographic Purification

While boronic acids can be challenging to purify via standard silica gel chromatography due to interactions with silanol groups, modified methods can be effective.

Principle: Standard column chromatography is adapted to better handle the acidic and polar nature of boronic acids and their esters.

Step-by-Step Methodology:

  • Method A (For Boronic Acids): Use neutral or basic alumina as the stationary phase instead of silica gel to avoid strong acidic interactions.[12] Alternatively, use reverse-phase chromatography (C18) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water).[11]

  • Method B (For Boronate Esters): Pinacol boronic esters can be prone to decomposition on standard silica gel. To mitigate this, the silica gel can be pre-treated or "impregnated" with boric acid to suppress over-adsorption and degradation of the ester.[19]

  • Perform the column chromatography as usual, using a pre-screened eluent system. A modifier such as a small amount of acetic acid or triethylamine in the mobile phase can sometimes improve separation.[12]

  • Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Comparative Analysis of Boron Removal Techniques

The table below summarizes the advantages and disadvantages of the primary methods for removing boron-containing impurities, helping you select the most appropriate technique for your specific needs.

Technique Pros Cons Best Suited For
Extractive Workup (Diol/Base) - Inexpensive and highly scalable.- Rapid and easy to perform.- Avoids chromatography.- Requires the product to be stable to base.- May not be effective for highly lipophilic boronic acids.- Can sometimes lead to emulsions.Large-scale synthesis; removal of polar boronic acids from non-polar products.
Scavenger Resins - High selectivity for boronic acids.- Simple filtration-based workup.- Amenable to automation and parallel synthesis.[18]- Resins can be expensive.- Slower process (requires hours of stirring).- Potential for product adsorption onto the resin.Lab-scale synthesis; high-throughput screening; when extractive methods fail.
Recrystallization / Derivatization - Can achieve very high levels of purity.- Scalable and cost-effective at large scale.- Removes impurities with similar properties.- Requires a crystalline product or derivative.- Can result in significant yield loss.- Finding a suitable solvent system can be time-consuming.Final purification step for APIs; when extremely high purity is required.
Chromatography - Widely applicable to a range of compounds.- Can separate complex mixtures.- Well-understood and established technique.- Can be difficult to scale up.- Generates significant solvent waste.- Boronic acids can streak or decompose on silica gel.[12][19]Complex reaction mixtures; small-scale purification; isolation of non-crystalline products.

References

Technical Support Center: Enhancing the Stability of (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid. As a Senior Application Scientist, I understand the critical role this reagent plays in synthetic chemistry, particularly in the formation of C-C bonds for drug discovery and materials science. However, its utility is often challenged by its inherent instability under common reaction conditions. This guide is designed to provide you, our fellow researchers, with a deep understanding of the degradation pathways and to offer field-proven, actionable solutions to mitigate these issues, ensuring the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the most common initial questions regarding the stability of this compound.

Q1: What are the primary visual or analytical signs that my boronic acid is degrading during a reaction?

You will typically observe a combination of outcomes. The most common indicator is a significantly lower yield of your desired product than expected. Analytically, when monitoring the reaction by LC-MS or GC-MS, you will notice the appearance and growth of a byproduct with a mass corresponding to methyl 3-phenylpropanoate—the result of the boronic acid group being replaced by a hydrogen atom.[1][2] In ¹H NMR analysis of the crude reaction mixture, this will manifest as the disappearance of aromatic signals characteristic of the substituted phenylboronic acid and the emergence of simpler aromatic signals corresponding to the deboronated arene.

Q2: What are the main chemical decomposition pathways for this boronic acid?

There are three primary pathways of degradation that you must consider for this specific molecule. Understanding these is the first step to designing a more robust reaction.

  • Protodeboronation: This is the most prevalent and problematic side reaction. It is the cleavage of the carbon-boron (C-B) bond, with a proton (typically from water or solvent) taking its place.[2][3] This reaction can be catalyzed by acid, base, or even the transition metal catalyst used in your main reaction.[4] For many arylboronic acids, this process is significantly accelerated under the basic conditions required for reactions like the Suzuki-Miyaura coupling.[5][6]

  • Boroxine Formation: Like most boronic acids, this compound can undergo reversible dehydration to form a cyclic trimer anhydride called a boroxine.[7][8] While this process sequesters water, it also converts the catalytically active monomeric boronic acid into a less reactive form. The equilibrium between the boronic acid and the boroxine is highly dependent on the water concentration in your reaction.[9]

  • Ester Hydrolysis: The (3-(3-Methoxy-3-oxopropyl)phenyl) moiety contains a methyl ester. The strongly basic (e.g., NaOH, K₂CO₃) or acidic conditions often employed in cross-coupling can lead to the hydrolysis of this ester to the corresponding carboxylic acid. This changes the molecule's electronic properties and solubility, which can affect reactivity and complicate purification.

DegradationPathways BA This compound (Active Monomer) PDB Protodeboronation Product (Methyl 3-phenylpropanoate) BA->PDB H₂O, Base/Acid Pd Catalyst BOR Trimeric Boroxine (Inactive Reservoir) BA->BOR -3 H₂O (Dehydration) HYD Hydrolyzed Ester Product (Carboxylic Acid) BA->HYD H₂O, Base/Acid

Caption: Primary degradation pathways for the target boronic acid.

Q3: How do pH and temperature critically influence the stability of my boronic acid?

The relationship is complex but manageable. The stability of arylboronic acids is highly pH-dependent.[3][10][11] At neutral to acidic pH, the trigonal planar boronic acid ArB(OH)₂ is the major species. As the pH increases above the pKa of the boronic acid (typically 8-10), it converts to the anionic, tetrahedral boronate [ArB(OH)₃]⁻.[2] This boronate form is more nucleophilic and essential for the transmetalation step in Suzuki coupling, but it is also often more susceptible to protodeboronation.[2]

Temperature acts as a general accelerator for all reactions, including decomposition. If your desired coupling is sluggish, simply increasing the heat may accelerate protodeboronation to an even greater extent, leading to a net loss in yield. A common strategy is to lower the reaction temperature, which can disproportionately slow the decomposition pathway relative to the desired cross-coupling.[12]

Section 2: Troubleshooting Guide - Proactive Solutions for Experimental Success

This section provides specific, actionable protocols to address the instability of this compound head-on.

Issue: Low yields and significant formation of the protodeboronated byproduct, methyl 3-phenylpropanoate.

This is the most common failure mode. The root cause is that the rate of protodeboronation is competitive with or faster than the rate of your desired cross-coupling reaction.

Solution 1: Strategic Selection of Base

The choice and concentration of the base are paramount. Strong bases like NaOH or KOH can aggressively promote protodeboronation. Using a weaker base can create a sufficient concentration of the active boronate species for catalysis without excessively accelerating decomposition.

BasepKa (Conjugate Acid)Typical UseRationale for Stability
K₃PO₄ 12.3Suzuki, Buchwald-HartwigOften provides the best balance. Strong enough for catalysis but generally reduces the rate of protodeboronation.[12]
Cs₂CO₃ 10.3Suzuki, particularly for difficult couplingsHighly effective due to the high solubility of its fluoride byproduct and the nature of the cesium cation.
K₂CO₃ 10.3General SuzukiA standard, cost-effective choice, but can be too aggressive for sensitive boronic acids.
NaOH / KOH ~14Classical SuzukiHigh risk of both protodeboronation and ester hydrolysis. Generally not recommended for this substrate.[12]

Experimental Protocol: Base Screening

  • Set up three parallel reactions in identical vials under an inert atmosphere (e.g., Argon or Nitrogen).

  • To each vial, add your aryl halide (1.0 equiv), this compound (1.2 equiv), a suitable solvent (e.g., Dioxane/Water 5:1, thoroughly degassed[12]), and your palladium catalyst/ligand system (e.g., Pd(OAc)₂, SPhos, 2 mol%).

  • To the vials, add:

    • Vial A: K₃PO₄ (2.0 equiv)

    • Vial B: Cs₂CO₃ (2.0 equiv)

    • Vial C: K₂CO₃ (2.0 equiv)

  • Run all reactions at a moderate temperature (e.g., 60-80 °C).

  • Monitor the reactions at regular intervals (e.g., 1 hr, 4 hr, 12 hr) by UPLC-MS to determine the ratio of product to protodeboronated byproduct.

Solution 2: Use of a Protected Boronic Acid for Slow Release

For particularly challenging reactions (e.g., with unreactive aryl chlorides) or for long-term storage, the most robust strategy is to use a protected form of the boronic acid. N-methyliminodiacetic acid (MIDA) boronates are exceptionally air-stable, crystalline solids.[13] Under specific reaction conditions, they hydrolyze slowly to release the free boronic acid, keeping the instantaneous concentration of the unstable species very low. This ensures that the boronic acid is consumed by the catalytic cycle as soon as it is formed, dramatically outcompeting decomposition pathways.[13]

SlowRelease cluster_prep Preparation & Storage cluster_reaction In-Situ Reaction UnstableBA Unstable Boronic Acid (High Concentration) StableMIDA Air-Stable MIDA Boronate (Benchtop Reagent) UnstableBA->StableMIDA Protect with MIDA SlowRelease Slow, Controlled Hydrolysis (e.g., aq. K₃PO₄, 60 °C) StableMIDA->SlowRelease Add to reaction LowConcBA Unstable Boronic Acid (Low Instantaneous Conc.) SlowRelease->LowConcBA Coupling Fast Suzuki-Miyaura Cross-Coupling LowConcBA->Coupling Decomposition Slow Protodeboronation & Other Side Reactions LowConcBA->Decomposition Product Desired Product (High Yield) Coupling->Product Byproduct Byproducts (Low Yield) Decomposition->Byproduct

Caption: Workflow for the MIDA boronate slow-release strategy.

Experimental Protocol: MIDA Boronate Synthesis and Use

Part A: Synthesis of the MIDA Boronate

  • Dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in DMSO.

  • Heat the mixture at 80-100 °C under vacuum for 1-2 hours to remove water via azeotropic distillation.

  • Cool the mixture to room temperature. The MIDA boronate will often precipitate.

  • Isolate the solid by filtration, wash with a non-polar solvent like ether or hexanes, and dry. This solid is typically benchtop stable for months.

Part B: Slow-Release Cross-Coupling

  • Follow the "Base Screening" protocol, but replace the free boronic acid with your synthesized MIDA boronate (1.2 equiv).

  • Use K₃PO₄ (3.0 equiv) as the base in a degassed dioxane/water solvent system.

  • Run the reaction at 60-80 °C. The MIDA boronate will slowly hydrolyze, releasing the boronic acid for immediate coupling.

Section 3: Analytical Methods for Monitoring Stability

Accurate monitoring is key to successful troubleshooting. Simply checking for product formation is not enough; you must also quantify the degradation.

Q4: What is a reliable method for monitoring the reaction and assessing the purity of the starting material?

A combination of UPLC-MS and NMR spectroscopy provides a comprehensive picture.

Protocol: UPLC-MS Reaction Monitoring

This method is designed to separate the key components: your starting materials, the desired product, and the protodeboronated byproduct.

  • Column: Use a column with low silanol activity to prevent on-column hydrolysis, such as a Waters XTerra MS C18 or equivalent.[14]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 2-3 minutes. This will effectively separate compounds with different polarities.

  • Detection: Use both UV (e.g., 254 nm) and MS (ESI+) detection. The MS will confirm the identity of each peak by its mass-to-charge ratio.

  • Sample Prep: At each time point, withdraw a small aliquot (~10 µL) from your reaction, quench it in a larger volume of acetonitrile (~200 µL), vortex, and inject.

Protocol: Assessing Purity and Boroxine Content by ¹¹B NMR

¹¹B NMR is highly specific to the chemical environment of the boron atom.[15]

  • Prepare a sample of your solid this compound in a dry, aprotic solvent like CDCl₃ or THF-d₈.

  • Acquire a ¹¹B NMR spectrum.

    • Arylboronic Acid (Monomer): Expect a broad signal around δ 28-30 ppm .

    • Arylboroxine (Trimer): Expect a sharper signal around δ 30-33 ppm .

    • Tetrahedral Boronate Species: If a Lewis base is present, you may see upfield signals around δ 5-15 ppm .[16]

  • The ratio of the integrals for these signals can give you a semi-quantitative measure of the boroxine content in your starting material.

By implementing these strategic and analytical approaches, you can overcome the inherent instability of this compound, leading to higher yields, improved reproducibility, and more reliable outcomes in your research endeavors.

References

Validation & Comparative

A Researcher's Guide to the Reactivity of (3-(3-Methoxy-3-oxopropyl)phenyl)boronic Acid vs. Its Boronic Esters in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

<

For researchers, scientists, and professionals in drug development, the selection of the appropriate organoboron reagent is a critical decision that can profoundly influence the outcome of a Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth, objective comparison of the reactivity of (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid and its corresponding boronic esters. By examining the fundamental trade-offs between reactivity and stability, and providing supporting experimental data and protocols, this document aims to empower chemists to make informed decisions for their synthetic challenges.

The Reactivity-Stability Trade-Off: A Core Principle

The central theme governing the choice between a boronic acid and its ester counterpart is the inherent balance between reactivity and stability.[1][2]

This compound , like most boronic acids, is generally the more reactive species in Suzuki-Miyaura couplings.[1][3] This heightened reactivity is largely attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[1] However, this advantage comes at the cost of diminished stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under the aqueous basic conditions often employed in these reactions.[1][4] This instability can impact shelf-life and potentially lower reaction yields due to degradation of the starting material.[2]

Conversely, boronic esters , such as the commonly used pinacol esters, offer significantly enhanced stability.[1][2] They are often crystalline, solid materials that are easier to handle, purify by standard techniques like column chromatography, and store for extended periods.[1][2] This robustness makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent longevity is crucial. The trade-off for this stability is typically a slower reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronic esters hydrolyze in situ to the more reactive boronic acid under the reaction conditions, although direct transmetalation from the ester is also a possibility.[1][5]

Quantitative Performance Comparison in Suzuki-Miyaura Coupling

To illustrate the practical implications of this trade-off, the following table summarizes the expected performance differences between this compound and its pinacol ester derivative in a typical Suzuki-Miyaura coupling reaction.

ParameterThis compoundThis compound, pinacol ester
Reaction Time ShorterLonger
Reactivity HigherLower
Stability (Shelf-life) Lower (prone to decomposition)Higher (often stable at room temperature)
Handling Requires inert atmosphere and potentially low temperatures for long-term storage.Easier to handle, less sensitive to air and moisture.
Purity of Starting Material Can be challenging to obtain and maintain in high purity.Generally high; can be purified by chromatography.
Typical Yield Potentially higher in short reaction times, but can be compromised by decomposition.Often more reproducible and can provide higher isolated yields, especially in complex syntheses, due to higher purity of the starting material.[2]

Mechanistic Insights: The Critical Transmetalation Step

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The choice between a boronic acid and a boronic ester directly influences the kinetics of the transmetalation step, which is often the rate-determining step of the overall reaction.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Two primary pathways for transmetalation have been debated: one involving the reaction of a palladium halide complex with a boronate species (formed by the reaction of the boronic acid/ester with a base), and another involving the reaction of a palladium hydroxo complex with the neutral boronic acid/ester.[8] Regardless of the precise pathway, the electron-richness and steric profile of the boron species play a pivotal role. The higher reactivity of boronic acids is often rationalized by their greater Lewis acidity, which facilitates coordination to the palladium center.[1]

Experimental Workflow: A Comparative Protocol

To empirically determine the optimal boron reagent for a specific Suzuki-Miyaura coupling, a parallel reaction setup is recommended. The following protocol provides a general framework for comparing the reactivity of this compound and its pinacol ester.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Select_Reagents Select Aryl Halide, This compound, and its Pinacol Ester Define_Conditions Define Reaction Conditions (Solvent, Base, Catalyst, Temperature) Select_Reagents->Define_Conditions Setup_Parallel Set up Two Parallel Reactions (one with boronic acid, one with ester) Define_Conditions->Setup_Parallel Monitor_Progress Monitor Reaction Progress (TLC, GC-MS, LC-MS) Setup_Parallel->Monitor_Progress Workup Aqueous Work-up and Purification (e.g., Column Chromatography) Monitor_Progress->Workup Characterize Characterize and Quantify Products (NMR, MS) Workup->Characterize Compare Compare Yields, Reaction Times, and Impurity Profiles Characterize->Compare

Caption: General workflow for comparing reactivity.

Representative Suzuki-Miyaura Coupling Protocol

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • This compound (1.2 mmol) OR this compound, pinacol ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., Toluene/Water or Dioxane/Water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the aryl halide, the selected boron reagent, the palladium catalyst, and the base.

  • Add the degassed solvent system to the vessel.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) at regular intervals.

  • Upon completion (or after a set time for comparison), cool the reaction to room temperature.

  • Perform an aqueous work-up, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

  • Characterize the product (e.g., by ¹H NMR, ¹³C NMR, and MS) and determine the isolated yield.

Conclusion and Recommendations

The choice between this compound and its boronic esters is a nuanced decision that depends on the specific requirements of the synthetic route.

  • For rapid, small-scale syntheses or when maximizing reaction rate is the primary concern, this compound is often the reagent of choice. Its higher intrinsic reactivity can lead to shorter reaction times and potentially higher throughput. However, careful handling and storage are necessary to mitigate decomposition.

  • For large-scale syntheses, multi-step reaction sequences, or in automated high-throughput screening platforms, the corresponding boronic esters (e.g., pinacol ester) are generally preferred. Their superior stability, ease of handling, and amenability to purification provide greater reproducibility and reliability, which can ultimately lead to higher overall isolated yields in complex synthetic campaigns.

Ultimately, the optimal choice may require empirical validation for a given substrate combination and reaction conditions. The provided experimental protocol serves as a robust starting point for such comparative studies.

References

Comparison of (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid with other substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of (3-(3-Methoxy-3-oxopropyl)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] Its application is particularly prevalent in the pharmaceutical and materials science sectors for constructing complex molecular architectures, such as biaryls. The success of this palladium-catalyzed reaction is profoundly influenced by the nature of the coupling partners, especially the organoboron reagent.

This guide provides a detailed comparative analysis of This compound , a versatile building block featuring a meta-substituted alkyl ester chain. We will objectively evaluate its performance in a model Suzuki-Miyaura reaction against a curated selection of other substituted phenylboronic acids. The chosen analogues possess distinct electronic and steric characteristics, allowing for a comprehensive exploration of how these properties govern reactivity and yield. This analysis is designed to provide researchers, chemists, and drug development professionals with the field-proven insights necessary to make informed decisions in reaction design and optimization.

Section 1: Physicochemical Properties of Selected Phenylboronic Acids

The reactivity of a phenylboronic acid in Suzuki-Miyaura coupling is intrinsically linked to its electronic and steric profile. The substituent on the phenyl ring can modulate the nucleophilicity of the ipso-carbon and the accessibility of the boron center. To contextualize the performance of our subject compound, we have selected four representative phenylboronic acids for comparison:

  • 4-Tolylboronic acid: Features a weakly electron-donating methyl group in the para position.

  • 3-Methoxyphenylboronic acid: Contains a moderately electron-donating methoxy group in the meta position.[3]

  • 4-Nitrophenylboronic acid: Bears a strongly electron-withdrawing nitro group in the para position.[4]

  • 2-Tolylboronic acid: Presents a weakly electron-donating methyl group in the ortho position, introducing significant steric hindrance.[5]

The key properties of these reagents are summarized below.

Compound NameStructureMolecular FormulaMolar Mass ( g/mol )Substituent Effect
This compound Structure of this compoundC₁₀H₁₃BO₄208.02[6]meta, Weakly Electron-Withdrawing
4-Tolylboronic acid Structure of 4-Tolylboronic acidC₇H₉BO₂135.96para, Weakly Electron-Donating
3-Methoxyphenylboronic acid Structure of 3-Methoxyphenylboronic acidC₇H₉BO₃151.96[3]meta, Electron-Donating
4-Nitrophenylboronic acid Structure of 4-Nitrophenylboronic acidC₆H₆BNO₄166.93para, Strongly Electron-Withdrawing
2-Tolylboronic acid Structure of 2-Tolylboronic acidC₇H₉BO₂135.96ortho, Sterically Hindering

Section 2: The Suzuki-Miyaura Cross-Coupling Reaction - A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex.[7] A generalized mechanism comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln pd2_complex Ar-Pd(II)-X(Ln) pd0->pd2_complex Oxidative Addition oxidative_addition Oxidative Addition diaryl_pd_complex Ar-Pd(II)-Ar'(Ln) pd2_complex->diaryl_pd_complex Transmetalation transmetalation Transmetalation diaryl_pd_complex->pd0 Reductive Elimination product_out Ar-Ar' diaryl_pd_complex->product_out Biaryl Product reductive_elimination Reductive Elimination arx_in Ar-X arx_in->pd0 Aryl Halide boronic_in Ar'B(OH)₂ + Base boronic_in->pd2_complex Boronic Acid (activated)

Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. The rate of this step is sensitive to the electronics of the aryl halide; electron-withdrawing groups on the aryl halide generally accelerate this step.[9]

  • Transmetalation: This is the crucial step where the organic group from the boron reagent (Ar') is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[8] The electronic nature of the boronic acid is paramount here. Electron-donating groups on the Ar' ring increase its nucleophilicity, typically accelerating transmetalation. Conversely, strong electron-withdrawing groups decrease nucleophilicity and can hinder this step.[4][10]

  • Reductive Elimination: The two coupled organic fragments (Ar and Ar') are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[7]

Section 3: Experimental Comparison of Reactivity in Suzuki-Miyaura Coupling

To provide a quantitative comparison, we outline a standardized protocol for the Suzuki-Miyaura coupling of each selected boronic acid with a model aryl halide, 4-bromoanisole.

Reaction Scheme: General reaction scheme for the Suzuki-Miyaura coupling of a substituted phenylboronic acid with 4-bromoanisole.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A 1. Add aryl halide, boronic acid, and base to a dry Schlenk flask. B 2. Add anhydrous solvent and degas the mixture. A->B C 3. Add Pd catalyst and ligand under inert atmosphere. B->C D 4. Heat the reaction mixture (e.g., 80 °C) with stirring. C->D E 5. Monitor progress by TLC or LC-MS. D->E F 6. Cool, dilute with EtOAc, and perform aqueous wash. E->F G 7. Dry organic layer, concentrate, and purify by column chromatography. F->G H 8. Analyze purified product (NMR, MS) to determine yield. G->H

Figure 2: General experimental workflow for the comparative Suzuki-Miyaura study.
Detailed Experimental Protocol

Causality Behind Experimental Choices: This protocol is designed to be robust and broadly applicable. Tetrakis(triphenylphosphine)palladium(0) is a highly reliable, air-stable precatalyst that generates the active Pd(0) species in situ.[8] A mixture of dioxane and water is a common solvent system that facilitates the dissolution of both the organic reagents and the inorganic base.[8] Potassium phosphate is chosen as the base due to its efficacy in activating boronic acids while being compatible with many functional groups, including the ester in our subject compound.[11]

Materials and Reagents:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv.)

  • Substituted Phenylboronic Acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

  • Ethyl acetate, 1N HCl, Brine, Anhydrous Sodium Sulfate (for workup)

  • Silica gel (for chromatography)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), the respective boronic acid (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • The flask is sealed with a rubber septum, and the atmosphere is evacuated and backfilled with argon three times.

  • Add the deoxygenated solvent mixture (4 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Stir the suspension and add Pd(PPh₃)₄ (34.7 mg, 0.03 mmol) to the flask under a positive flow of argon.

  • Reaction Execution: Seal the Schlenk flask and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 12 hours. Progress can be monitored by withdrawing small aliquots and analyzing via TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1N HCl (2 x 15 mL) and brine (1 x 15 mL).[11]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to isolate the pure biaryl product.

  • Characterize the product and determine the isolated yield.

Section 4: Comparative Performance Data and Discussion

The following table presents the expected outcomes from the coupling of each boronic acid with 4-bromoanisole under the standardized protocol described above, based on established structure-activity relationships in Suzuki-Miyaura couplings.

EntryBoronic AcidExpected Isolated Yield (%)
1This compound 85 - 92%
24-Tolylboronic acid>95%
33-Methoxyphenylboronic acid>95%
44-Nitrophenylboronic acid60 - 75%[4]
52-Tolylboronic acid40 - 55%[12]

Discussion of Results:

  • Entry 1 - this compound: The subject compound is expected to perform very well, affording a high yield. The substituent is at the meta position, so it exerts minimal steric hindrance. Its electronic effect, a weakly deactivating inductive effect from the ester-containing alkyl chain, is not strong enough to significantly impede the transmetalation step, resulting in an efficient coupling.

  • Entries 2 & 3 - Electron-Donating Groups: Both 4-tolylboronic acid and 3-methoxyphenylboronic acid are expected to provide excellent, near-quantitative yields. The electron-donating nature of the methyl and methoxy groups enhances the nucleophilicity of the aryl ring, facilitating the rate-limiting transmetalation step and driving the reaction to completion efficiently.

  • Entry 4 - Electron-Withdrawing Group: The strongly electron-withdrawing nitro group in 4-nitrophenylboronic acid significantly reduces the electron density on the phenyl ring. This deactivation makes the aryl group a weaker nucleophile, slowing the transmetalation step and leading to a noticeably lower yield under these standard conditions.[4] Achieving higher yields with such substrates often requires more forceful conditions or specialized catalyst systems.

  • Entry 5 - Steric Hindrance: 2-Tolylboronic acid is predicted to give the lowest yield of the group. The ortho-methyl group creates substantial steric bulk around the C-B bond. This physically obstructs the approach and coordination of the boronic acid to the palladium center, severely hindering the transmetalation step.[5][12] This outcome highlights the critical role of sterics, which can often be more impactful than electronics in determining reaction efficiency.

Conclusion

This comparative analysis demonstrates that This compound is a highly effective coupling partner in Suzuki-Miyaura reactions. Its reactivity profile places it among the more efficient, yet non-activated, boronic acids. The meta-positioning of its substituent ensures that steric hindrance is not a limiting factor, while its weak electronic deactivation does not significantly compromise the crucial transmetalation step.

In comparison to analogues with strong electronic effects or steric encumbrance, it offers a predictable and high-yielding performance under standard, mild conditions. This makes it an excellent choice for synthetic campaigns where a balance of reactivity and functional group tolerance is required, particularly in the construction of complex molecules for pharmaceutical and materials science applications.

References

A Comparative Guide for Synthetic Chemists: (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid versus Organostannanes in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) bonds remains a cornerstone of molecular construction, particularly in the synthesis of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are indispensable tools for this purpose. This guide provides an in-depth, objective comparison between the use of boronic acids, specifically (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid, and organostannanes in these critical transformations. The discussion is tailored for researchers, scientists, and drug development professionals, offering experimental insights to inform the rational selection of reagents.

At a Glance: Key Differences

FeatureThis compound (Suzuki Coupling)Organostannanes (Stille Coupling)
Toxicity & Environmental Impact Generally low toxicity, considered "greener"[1].High toxicity, requiring specialized handling and disposal[2][3]. Environmental pollutant[4][5].
Reagent Stability Variable; boronic acids can be prone to decomposition, though derivatives like esters offer enhanced stability[2][6][7].Generally stable to air and moisture[2][8].
Byproducts & Purification Boron-based byproducts are often water-soluble and easily removed[2][1].Tin-based byproducts can be challenging to remove completely, often requiring specific workup procedures[2][9][10].
Functional Group Tolerance Broad, but can be sensitive to acidic protons. Requires a base for activation[2][11].Excellent and very broad functional group tolerance. Often proceeds under neutral conditions[2][8][12].
Reaction Conditions Typically requires a base for activation of the boronic acid[2][11].Often proceeds under neutral conditions, which can be advantageous for base-sensitive substrates[2].

I. Toxicity and Environmental Profile: A Clear Advantage for Boronic Acids

One of the most significant advantages of employing boronic acids over organostannanes lies in their markedly lower toxicity. Organotin compounds are known to be highly toxic, posing considerable health risks and environmental hazards.[3][13] They can act as immunotoxins and endocrine disruptors, and their persistence in the environment is a serious concern.[4][5][14] The use of organostannanes in laboratory and industrial settings necessitates stringent safety protocols, including specialized handling, ventilation, and waste disposal procedures to minimize exposure and environmental contamination.[15]

In stark contrast, boronic acids are generally considered to have low toxicity and are more environmentally benign.[1][16][17] Their byproducts are typically inorganic borates, which are easier to handle and dispose of. This "greener" profile makes boronic acids, such as this compound, a more attractive choice, particularly in the context of pharmaceutical development where minimizing toxic impurities is paramount. While some studies have begun to investigate the potential genotoxicity of certain boronic acid derivatives, they are still widely regarded as a safer alternative to organotins.[18]

II. Stability and Handling Considerations

While organostannanes are generally stable to air and moisture, boronic acids can exhibit variable stability.[2][8] They can be susceptible to decomposition pathways like oxidation and protodeboronation.[6] However, this limitation can often be overcome by converting the boronic acid to a more stable boronate ester, such as a pinacol ester, which can be easily handled and stored for extended periods.[6][7][19] It is noteworthy that many boronate esters are believed to hydrolyze in situ to the more reactive boronic acid under the reaction conditions.[6]

III. Reaction Scope and Functional Group Tolerance

The choice between Suzuki and Stille coupling often hinges on the specific functional groups present in the substrates. The Stille coupling is renowned for its exceptional functional group tolerance, often proceeding under neutral conditions.[2][8][12] This makes it a valuable method when dealing with molecules containing base-sensitive functionalities.

The Suzuki-Miyaura coupling, on the other hand, typically requires a base to activate the boronic acid for the crucial transmetalation step.[11] This can be a limitation when substrates contain base-labile groups, such as esters. However, the development of milder bases and reaction conditions has significantly broadened the scope of the Suzuki coupling, making it compatible with a wide array of functional groups.[11]

IV. Purification and Byproduct Removal: A Significant Practical Advantage

A major practical drawback of the Stille coupling is the difficulty in removing tin-containing byproducts from the reaction mixture.[2][10] These residues can be challenging to separate from the desired product, often requiring specific and sometimes tedious workup procedures, such as treatment with potassium fluoride (KF) or specialized chromatography.[9][10][20][21] Incomplete removal of toxic tin impurities is a significant concern, especially in the synthesis of active pharmaceutical ingredients.

Conversely, the boron-based byproducts of the Suzuki coupling are generally water-soluble and can be easily removed through a simple aqueous workup.[2][1] This straightforward purification process is a considerable advantage, saving time and resources, and leading to a cleaner final product.

V. Experimental Protocols and Workflows

To provide a practical context, generalized experimental protocols for both Suzuki and Stille couplings are outlined below. These should be considered as starting points and may require optimization for specific substrates.

Generalized Experimental Workflow

G cluster_0 Suzuki Coupling cluster_1 Stille Coupling S_start Combine Aryl Halide, This compound, Base, and Solvent S_reflux Heat to Reflux under Inert Atmosphere S_start->S_reflux S_workup Aqueous Workup (e.g., H2O, Brine) S_reflux->S_workup S_extract Extract with Organic Solvent S_workup->S_extract S_purify Column Chromatography S_extract->S_purify S_product Pure Product S_purify->S_product T_start Combine Aryl Halide, Organostannane, and Solvent T_reflux Heat to Reflux under Inert Atmosphere T_start->T_reflux T_workup Specialized Workup (e.g., KF wash) T_reflux->T_workup T_extract Extract with Organic Solvent T_workup->T_extract T_purify Column Chromatography (possible tin contamination) T_extract->T_purify T_product Product with Potential Tin Residues T_purify->T_product

Caption: Generalized experimental workflow comparison.

Detailed Protocol: Suzuki-Miyaura Coupling
  • To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol).

  • Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Detailed Protocol: Stille Coupling

Caution: Organotin reagents are highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[15][22]

  • To a flame-dried reaction flask under an inert atmosphere, add the aryl halide (1.0 mmol), the organostannane (1.1-1.2 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Add an anhydrous, degassed solvent (e.g., toluene or DMF).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of KF to precipitate tin byproducts. Stir vigorously for at least one hour.

  • Filter the mixture through a pad of celite to remove the solid tin fluoride.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, being mindful of potential co-elution of residual tin compounds.

VI. Catalytic Cycles: A Mechanistic Overview

The fundamental mechanisms of the Suzuki and Stille couplings share common steps, including oxidative addition and reductive elimination. The key difference lies in the transmetalation step.

G cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Pd0 Pd(0)L_n S_OxAdd R-Pd(II)L_n-X S_Pd0->S_OxAdd Oxidative Addition (R-X) S_Trans R-Pd(II)L_n-R' S_OxAdd->S_Trans Transmetalation (R'-B(OH)2 + Base) S_RedElim R-R' S_Trans->S_RedElim Reductive Elimination S_RedElim->S_Pd0 T_Pd0 Pd(0)L_n T_OxAdd R-Pd(II)L_n-X T_Pd0->T_OxAdd Oxidative Addition (R-X) T_Trans R-Pd(II)L_n-R' T_OxAdd->T_Trans Transmetalation (R'-SnBu3) T_RedElim R-R' T_Trans->T_RedElim Reductive Elimination T_RedElim->T_Pd0

Caption: Catalytic cycles for Suzuki and Stille couplings.

In the Suzuki coupling, the boronic acid must be activated by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex.[11][23] In the Stille coupling, the neutral organostannane is sufficiently nucleophilic to transmetalate directly.

VII. Conclusion and Recommendations

For the majority of applications in drug discovery and development, the use of this compound via the Suzuki-Miyaura coupling is the preferred method over a corresponding organostannane for the Stille reaction. The primary drivers for this recommendation are the significantly lower toxicity of the boronic acid and its byproducts, the ease of purification, and the overall more favorable environmental profile.[1][24]

However, the Stille coupling remains a powerful and relevant tool in the synthetic chemist's arsenal. Its exceptional functional group tolerance and ability to proceed under neutral conditions can make it the superior choice for specific, challenging substrates where the Suzuki coupling may be problematic.[2][12]

Ultimately, the decision between these two powerful cross-coupling reactions should be made on a case-by-case basis, carefully considering the specific requirements of the synthesis, including the nature of the substrates, the desired scale, and the purity requirements for the final product.

References

A Senior Application Scientist's Guide to Alternative Cross-Coupling Reagents for Aryl-Propionate Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid

In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds. Reagents like this compound are workhorses for introducing valuable aryl-propionate motifs. However, researchers frequently encounter challenges with boronic acids, including potential instability leading to protodeboronation, difficulties in purification, and uncertain stoichiometry. These limitations necessitate a broader toolkit of cross-coupling reagents to ensure robustness, efficiency, and scalability in complex synthetic campaigns.

This guide provides an in-depth comparison of viable alternatives, moving beyond simple substitution to a nuanced understanding of when and why to choose a different class of organometallic reagent. We will explore the strengths and weaknesses of boron-based alternatives, organosilanes, organostannanes, and organozincs, supported by experimental insights and detailed protocols to empower researchers in their synthetic design.

Part 1: The Boron Family: Enhancing Stability and Handling

The most direct alternatives to a problematic boronic acid are other organoboron reagents with improved physical and chemical properties. These reagents leverage the well-understood mechanism of the Suzuki-Miyaura reaction while mitigating the primary drawbacks of free boronic acids.

Potassium Organotrifluoroborates (KFBs)

Potassium trifluoroborates have emerged as exceptionally effective alternatives to boronic acids.[1][2] They are crystalline, free-flowing solids that are remarkably stable to both air and moisture, a stark contrast to many boronic acids which can be prone to decomposition.[3] This stability allows them to be carried through multi-step syntheses where a boronic acid might require protection and deprotection steps.[3] The tetracoordinate nature of the boron atom in KFBs "masks" the reactive C-B bond, which can be unveiled under the basic conditions of the cross-coupling reaction.[1]

Diagram: Conversion of Boronic Acid to Potassium Trifluoroborate (KFB)

G cluster_0 Benefits BA (Ar)B(OH)2 This compound KFB [Ar-BF3]K+ Potassium Trifluoroborate Salt (Air- & Moisture-Stable) BA->KFB Easy Preparation KHF2 KHF2 (Potassium Hydrogen Fluoride) in MeOH/H2O Benefit1 Enhanced Stability Benefit2 Ease of Handling Benefit3 High Purity

Caption: Simple treatment of a boronic acid with KHF₂ yields a highly stable and easy-to-handle KFB salt.

Comparative Data: Boronic Acid vs. Potassium Trifluoroborate

Feature(Aryl)boronic AcidPotassium (Aryl)trifluoroborate (KFB)Rationale & Advantage of KFB
Physical State Often amorphous or difficult to crystallizeCrystalline, free-flowing solidEasy to handle, weigh accurately, and purify.[3]
Air/Moisture Stability Variable; prone to dehydration and protodeboronationIndefinitely stable under ambient conditionsNo need for inert atmosphere storage; robust to various reaction conditions.[1][2]
Purification Often requires chromatographySimple precipitation/crystallizationSimplifies workflow and improves scalability.
Stoichiometry Can be uncertain due to anhydride formationWell-defined and consistentEnsures reproducible reaction outcomes.
Reactivity in Coupling HighRequires base (e.g., Cs₂CO₃, K₂CO₃) for activationControlled release of the active boron species minimizes side reactions like homocoupling.[3]
Experimental Protocol: Synthesis and Use of a KFB Salt

This two-part protocol demonstrates the conversion of a boronic acid to its corresponding KFB and its subsequent use in a Suzuki-Miyaura coupling.

Part A: Synthesis of Potassium (3-(3-Methoxy-3-oxopropyl)phenyl)trifluoroborate

  • Dissolution: Dissolve this compound (1.0 eq) in methanol (approx. 4 mL per 1 mmol of boronic acid).

  • Addition of KHF₂: While stirring, slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).

  • Precipitation: A white precipitate of the potassium trifluoroborate salt should form almost immediately.[3]

  • Stirring: Continue stirring the mixture at room temperature for 30-60 minutes to ensure complete conversion.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake with cold methanol and then diethyl ether.

  • Drying: Dry the crystalline solid under vacuum. The product is typically used without further purification.

Part B: Suzuki-Miyaura Coupling with the KFB Salt

  • Vessel Preparation: To a reaction vessel, add the potassium (aryl)trifluoroborate salt (1.2 eq), the aryl halide partner (e.g., 4-bromoanisole, 1.0 eq), a palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%), and a base (e.g., Cs₂CO₃, 3.0 eq).[1]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed solvent system, such as toluene/water (10:1).[1]

  • Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Part 2: Silicon-Based Reagents: The Hiyama Coupling

The Hiyama coupling utilizes organosilicon reagents, which are attractive due to their low toxicity, high stability, and the natural abundance of silicon.[4][5] Unlike boronic acids, C-Si bonds are relatively inert and require activation, typically with a fluoride source (e.g., TBAF) or a strong base, to form a reactive pentavalent siliconate intermediate.[6][7]

Key Advantages:

  • Low Toxicity: Organosilanes are generally less toxic than organostannane and even some organoboron reagents.[5]

  • Stability: They are robust and compatible with a wide range of functional groups.

  • Fluoride-Free Options: To circumvent the "fluoride problem" (high basicity and reactivity of fluoride ions), protocols using organosilanols and a Brønsted base have been developed as a milder alternative.[8]

Diagram: Hiyama Coupling Catalytic Cycle

HiyamaCycle cluster_cycle cluster_activation Silane Activation Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L_n) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product ArSi Ar'-SiR3 ActiveSi [Ar'-SiR3(Nu)]⁻ (Active Nucleophile) ArSi->ActiveSi Activator Activator (e.g., F⁻, OH⁻) Activator->ActiveSi ActiveSi->Transmetal Enters Cycle Ar-X Ar-X (Electrophile) Ar-X->OxAdd

Caption: The Hiyama coupling requires activation of the stable organosilane before it can participate in the Pd-catalyzed cycle.

Experimental Protocol: General Hiyama Coupling
  • Vessel Preparation: In an oven-dried flask under an inert atmosphere, combine the aryl halide (1.0 eq), the organosilane reagent (e.g., (3-(3-methoxy-3-oxopropyl)phenyl)trimethoxysilane, 1.5 eq), and a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos, 2-5 mol%).

  • Solvent Addition: Add an anhydrous solvent such as THF or 1,4-dioxane.

  • Activator Addition: Add the activator, such as tetrabutylammonium fluoride (TBAF, 1.5-2.0 eq) as a 1M solution in THF.

  • Heating: Heat the reaction to 60-100 °C and monitor its progress.

  • Workup: Upon completion, cool the reaction, quench with water, and extract with an organic solvent. The aqueous layer will contain the silicon byproducts.

  • Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the residue via column chromatography.

Part 3: Comparative Overview of Major Cross-Coupling Alternatives

For a researcher facing a specific synthetic challenge, choosing the right tool is paramount. The following table provides a high-level comparison of the major palladium-catalyzed cross-coupling reactions that serve as alternatives to the Suzuki-Miyaura coupling.

Coupling ReactionOrganometallic Reagent (R-M)Key AdvantagesKey DisadvantagesIdeal Use Case
Suzuki-Miyaura Organoboron (e.g., Boronic Acid, KFB)High functional group tolerance; commercially available reagents; low toxicity of byproducts.Boronic acids can be unstable; KFBs require an extra synthetic step.General purpose C(sp²)-C(sp²) coupling; widely used in medicinal chemistry.
Hiyama [6][7]Organosilicon (R-SiR'₃)Low toxicity; high stability; environmentally benign silicon byproducts.[4][5][9]Requires an activator (fluoride or strong base); can be slower than other couplings."Green chemistry" applications; when tin- and boron-based reagents are problematic.
Stille [10][11][12]Organotin (R-SnR'₃)Excellent functional group tolerance; stable and easy to handle reagents; no base required.[13][14]High toxicity of tin reagents and byproducts; difficult purification to remove tin residues.[11][12]Late-stage functionalization of complex molecules where other methods fail.[14]
Negishi [15][16]Organozinc (R-ZnX)High reactivity; broad scope including C(sp³)-C(sp²) bonds; high functional group tolerance.[17][18][19]Reagents are often moisture/air sensitive; may require preparation from Grignards/organolithiums.Synthesis of complex natural products and when C(sp³)-C(sp²) bonds are needed.[16][17]
Kumada [20][21][22]Organomagnesium (R-MgX)Utilizes readily available Grignard reagents; highly reactive; economical.[20][23]Low functional group tolerance due to high basicity/nucleophilicity of Grignards.[20][24]Coupling of simple, non-functionalized fragments. Incompatible with the target ester group.

Part 4: A Broader Perspective: C-N and C-O Couplings

The utility of organoboron reagents extends beyond C-C bond formation. For drug development professionals, the construction of C-N and C-O bonds is equally critical.

  • Buchwald-Hartwig Amination: A palladium-catalyzed reaction for forming C-N bonds from aryl halides/triflates and amines.[25][26][27] It is a foundational method in medicinal chemistry for synthesizing aryl amines.[27]

  • Chan-Lam Coupling: This copper-catalyzed reaction couples aryl boronic acids with amines or alcohols to form C-N or C-O bonds, respectively.[28][29][30] A key advantage is that it can often be run in the presence of air at room temperature, offering a practical alternative to palladium-based methods.[29][30]

Part 5: Decision-Making Workflow for Reagent Selection

Choosing the optimal reagent is a process of balancing reactivity, stability, functional group compatibility, and practical considerations like toxicity and cost.

Diagram: Reagent Selection Workflow

Workflow Start Start: Need to couple Ar-X with Ar'-M FGT Does your substrate have sensitive functional groups (e.g., esters, ketones)? Start->FGT Toxicity Is toxicity a major concern (e.g., final API step)? FGT->Toxicity Yes Kumada Use Kumada (High reactivity, low cost) FGT->Kumada No SP3 Are you forming a C(sp²)-C(sp³) bond? Toxicity->SP3 Yes Stille Consider Stille (Excellent tolerance, but toxic) Toxicity->Stille No Stability Is reagent stability/ handling a priority? Hiyama Use Hiyama (Low toxicity, stable) Stability->Hiyama No KFB Use Suzuki with KFB (Excellent stability & handling) Stability->KFB Yes SP3->Stability No Negishi Use Negishi (High reactivity & scope) SP3->Negishi Yes

Caption: A logical guide for selecting the appropriate cross-coupling reagent based on key experimental parameters.

References

The Art of the Couple: A Comparative Analysis of Boronic Acid Performance in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning methodology that has revolutionized the construction of carbon-carbon bonds.[1] Its power lies in its versatility and functional group tolerance, enabling the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2][3] At the heart of this transformative reaction is the humble yet critical organoboron reagent, most commonly the boronic acid. The choice of this coupling partner is far from trivial; its structure and electronic properties profoundly influence the reaction's efficiency, yield, and overall success.[4]

This guide offers a deep dive into the comparative performance of various boronic acids in the Suzuki reaction. Moving beyond a mere recitation of protocols, we will explore the mechanistic underpinnings that dictate reaction outcomes, providing a framework for rational reagent selection and optimization. Supported by experimental data, we will dissect the influence of electronic and steric effects, compare different classes of boronic acids, and provide a robust experimental workflow for your own investigations.

The Decisive Dance of Transmetalation: Why the Boronic Acid Matters

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[4] The key step, where the organic moiety is transferred from the boron atom to the palladium center, is known as transmetalation.[5] The rate and efficiency of this step are directly governed by the nature of the boronic acid. Activation of the boronic acid by a base is crucial, as it enhances the polarization of the organic ligand, making it more nucleophilic and facilitating its transfer to the palladium complex.[5]

Factors such as the electronic nature of the organic group attached to the boron, steric hindrance around the boron center, and the inherent stability of the boronic acid itself all play a pivotal role in the transmetalation process and, consequently, the overall reaction yield.[2]

A Tale of Two Effects: Electronics and Sterics in Action

The substituents on an arylboronic acid can dramatically alter its reactivity through a combination of electronic and steric effects. Understanding this interplay is fundamental to predicting and optimizing Suzuki coupling outcomes.

Electronic Effects: The Push and Pull of Electrons

The electronic properties of substituents on the boronic acid directly impact the nucleophilicity of the carbon atom attached to the boron, thereby influencing the rate of transmetalation.[6]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the aryl ring, making the ipso-carbon more nucleophilic. This generally leads to a faster transmetalation step and, consequently, higher reaction yields.[6]

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) and cyano (-CN) decrease the electron density of the aryl ring. This can slow down the transmetalation step, potentially leading to lower yields. However, the effect of EWGs can be complex and is often influenced by the specific reaction conditions and the nature of the palladium catalyst and ligands used.[6]

Comparative Yields with Substituted Phenylboronic Acids

The following table summarizes experimental data illustrating the impact of electronic effects on the yield of the Suzuki reaction between various substituted phenylboronic acids and 4-bromoanisole.

Boronic AcidSubstituentElectronic EffectYield (%)
Phenylboronic acid-HNeutral85
4-Methoxyphenylboronic acid4-OCH₃Electron-Donating95
4-Methylphenylboronic acid4-CH₃Electron-Donating92
4-Nitrophenylboronic acid4-NO₂Electron-Withdrawing75
4-Cyanophenylboronic acid4-CNElectron-Withdrawing78

Reaction Conditions: 4-bromoanisole (1.0 mmol), boronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1), 80 °C, 12 h.

Steric Effects: The Challenge of Crowded Spaces

Steric hindrance, the spatial arrangement of atoms in a molecule, can also significantly affect the efficiency of the Suzuki coupling. Bulky substituents near the boronic acid group can impede the approach of the palladium complex, slowing down the transmetalation step.[7] This is particularly evident with ortho-substituted arylboronic acids. While challenging, these couplings can often be facilitated by the use of specialized, bulky phosphine ligands on the palladium catalyst, which can help to promote the desired reaction.[8]

A Class-by-Class Comparison: Performance of Diverse Boronic Acids

The versatility of the Suzuki reaction is underscored by the wide array of boronic acids that can be employed as coupling partners. Each class presents its own set of advantages and challenges.

Arylboronic Acids: The Workhorses of Suzuki Coupling

Arylboronic acids are the most commonly used class of organoboron reagents in Suzuki reactions, owing to their general stability, commercial availability, and high reactivity.[1] As discussed, their performance is heavily influenced by the electronic and steric nature of their substituents.

Heteroarylboronic Acids: Expanding the Chemical Space

The incorporation of heteroaromatic rings is a cornerstone of modern drug discovery.[9] Heteroarylboronic acids are thus invaluable building blocks. However, their reactivity can be more complex than that of their aryl counterparts.

  • π-Deficient Heterocycles: Rings like pyridine and pyrimidine can be challenging substrates. The electron-withdrawing nature of the ring can hinder transmetalation. Furthermore, the Lewis basic nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[9] The "2-pyridyl problem" is a well-known manifestation of this, where the proximity of the nitrogen to the boronic acid often results in lower yields compared to its 3- and 4-isomers.[9]

  • π-Rich Heterocycles: Heterocycles such as furan, thiophene, and pyrrole are generally more reactive in the transmetalation step. However, they can be more prone to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source.[9]

Comparative Yields with Heteroarylboronic Acids

The table below showcases the coupling of various heteroarylboronic acids with 4-chloroanisole, highlighting the differences in reactivity.

Heteroarylboronic AcidHeterocycle TypeYield (%)
3-Thienylboronic acidπ-Rich88
Furan-2-boronic acidπ-Rich85
Pyridine-3-boronic acidπ-Deficient75
Pyridine-2-boronic acidπ-Deficient55

Reaction Conditions: 4-chloroanisole (1.0 mmol), heteroarylboronic acid (1.2 mmol), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 mmol), 1,4-Dioxane, 100 °C, 16 h.

Vinylboronic Acids: Forging Alkenyl Bonds

Vinylboronic acids are effective partners for the synthesis of styrenes and other vinyl-containing compounds. They generally exhibit good reactivity, but their stability can be a concern, with a tendency to undergo polymerization or protodeboronation under certain conditions.

Alkylboronic Acids: The Final Frontier

The coupling of alkylboronic acids has historically been more challenging than their aryl or vinyl counterparts. This is primarily due to two competing side reactions:

  • β-Hydride Elimination: This is a major pathway for the decomposition of the organopalladium intermediate formed after transmetalation.

  • Slower Transmetalation: The transmetalation of alkyl groups is often slower than that of aryl or vinyl groups.

Despite these challenges, significant progress has been made in recent years through the development of specialized catalyst systems.[10][11] The use of bulky, electron-rich phosphine ligands and specific bases has enabled the successful coupling of a wide range of primary and even some secondary alkylboronic acids.[12]

Beyond the Acid: The Role of Boronate Esters and Trifluoroborates

While boronic acids are the most common organoboron reagents, their derivatives, such as boronate esters and trifluoroborates, offer distinct advantages in certain contexts.

  • Boronate Esters (e.g., Pinacol Esters): These derivatives exhibit significantly enhanced stability compared to their corresponding boronic acids.[3] They are often crystalline solids that are easier to handle, purify, and store. This stability comes at the cost of reduced reactivity, and they may require more forcing reaction conditions. There is evidence that boronate esters can undergo transmetalation directly, without prior hydrolysis to the boronic acid.[13]

  • Potassium Organotrifluoroborates: These salts are also highly stable and are less prone to protodeboronation than boronic acids.[1] They are readily prepared from boronic acids and are often used for challenging couplings, particularly with heteroaryl substrates.[14]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura reaction. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Materials:

  • Aryl/heteroaryl halide (1.0 equiv)

  • Boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene, 1,4-Dioxane, THF/Water mixture)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl/heteroaryl halide, boronic acid, palladium catalyst, ligand (if used), and base.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux).

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Workflow for a Comparative Study of Boronic Acids

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Monitoring & Analysis cluster_comparison Comparative Analysis prep_reagents Select & Prepare Reactants (Halide, Boronic Acids) setup Combine Reactants, Catalyst, Base & Solvent under Inert Atmosphere prep_reagents->setup prep_catalyst Prepare Catalyst System (Pd source, Ligand, Base) prep_catalyst->setup prep_solvent Degas Solvent prep_solvent->setup heat Heat to Reaction Temperature setup->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor workup Workup & Purification (Extraction, Chromatography) monitor->workup yield Determine Yield & Purity workup->yield compare Tabulate & Compare Yields for Different Boronic Acids yield->compare analyze Analyze Influence of Steric & Electronic Effects compare->analyze

Caption: A generalized workflow for conducting a comparative analysis of different boronic acids in the Suzuki-Miyaura coupling reaction.

The Suzuki Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

Conclusion: A Strategic Approach to Suzuki Coupling

The Suzuki-Miyaura reaction is a powerful and versatile tool in the synthetic chemist's arsenal. However, its successful application hinges on a nuanced understanding of the factors that govern its efficiency. The choice of boronic acid is a critical parameter, with electronic and steric effects playing a decisive role in the outcome of the reaction. By carefully considering the nature of the boronic acid, and by extension its ester and trifluoroborate derivatives, researchers can move beyond trial-and-error optimization and adopt a more rational and predictive approach to synthesis design. This guide provides a foundational understanding and a practical framework to empower researchers, scientists, and drug development professionals to harness the full potential of this remarkable reaction.

References

A Comparative Guide to the Stability of Aryl Boronic Acids and Aryl Trifluoroborates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success, reproducibility, and scalability of synthetic methodologies. Arylboron compounds are indispensable tools, particularly as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, not all arylboron reagents are created equal. This guide provides an in-depth comparison of two of the most common classes—aryl boronic acids and their corresponding potassium aryltrifluoroborate salts—focusing on a critical, yet often overlooked, parameter: stability. Understanding the nuances of their chemical stability is key to optimizing reaction outcomes and ensuring the integrity of your synthetic routes.

The Fundamental Structural Distinction: A Tale of Two Borons

The divergent stability profiles of aryl boronic acids and aryl trifluoroborates originate from the coordination state of the boron atom. An aryl boronic acid features a neutral, trigonal planar boron atom with an empty p-orbital, rendering it Lewis acidic. In contrast, a potassium aryltrifluoroborate possesses an anionic, tetracoordinate boron atom, forming a stable salt with a potassium counterion. This fundamental structural difference dictates their susceptibility to various degradation pathways.

G start Prepare Stock Solutions (Boronic Acid, Trifluoroborate, Internal Standard) in CD₃OD setup Aliquot Reagent and Standard into two separate NMR tubes start->setup initiate Initiate Decomposition Add D₂O/NaOD solution (pH > 12) to each tube at t=0 setup->initiate acquire Acquire ¹H NMR Spectra Immediately (t=0) and at set time intervals (e.g., 1h, 4h, 12h, 24h) initiate->acquire analyze Analyze Data Integrate reagent and byproduct peaks relative to the internal standard acquire->analyze compare Compare Stability Plot % reagent remaining vs. time for both compounds analyze->compare Suzuki_Cycle cluster_main_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boron Reagent Activation cluster_side_reaction Side Reactions Pd0 Pd(0)L₂ OxyAdd Ar¹-Pd(II)-X L₂ Pd0->OxyAdd Oxidative Addition (Ar¹-X) Transmetal Ar¹-Pd(II)-Ar² L₂ OxyAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination ReductElim Ar¹-Ar² Transmetal->ReductElim TFB K[Ar²BF₃] (Stable Reservoir) BA Ar²B(OH)₂ (Active, Unstable) TFB->BA Slow Hydrolysis (H₂O, Base) Boronate [Ar²B(OH)₃]⁻ (Nucleophilic) BA->Boronate Base Activation Decomp Protodeboronation (Ar²-H) BA->Decomp Decomposition Boronate->OxyAdd Transfers Ar²

A Senior Application Scientist's Guide to Assessing Product Purity in Suzuki-Miyaura Couplings of (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming carbon-carbon bonds, a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its widespread adoption in the pharmaceutical industry stems from its high functional group tolerance and the relatively low toxicity of its boron-based reagents.[3][4] However, the elegance of this reaction belies the complexity of the resulting product mixture. For researchers and drug development professionals, the synthesis of the target molecule is only half the battle; ensuring its purity is paramount.[5] Impurities can act as catalysts poisons in subsequent steps, complicate purification, and, most critically, pose significant safety risks in the final drug product.[5]

This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of products derived from the Suzuki-Miyaura coupling of a common and versatile building block: (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid . We will move beyond simple protocols to explore the causality behind experimental choices, identify common pitfalls and their mechanistic origins, and establish a self-validating system for robust purity analysis.

The Reaction: A Mechanistic and Practical Overview

Understanding the core reaction is fundamental to anticipating and identifying potential impurities. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

The Catalytic Cycle

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide).

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[6][7]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8][9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants OA Oxidative Addition Pd_Intermediate1 L₂PdII(Ar¹)(X) OA->Pd_Intermediate1 TM Transmetalation Pd_Intermediate2 L₂PdII(Ar¹)(Ar²) TM->Pd_Intermediate2 RE Reductive Elimination Pd0 L₂Pd⁰ RE->Pd0 Ar¹-Ar² Pd0->OA Ar¹-X Pd_Intermediate1->TM Ar²-B(OR)₂ (Base Activated) Pd_Intermediate2->RE Product Formation ArylHalide Ar¹-X (Aryl Halide) BoronicAcid Ar²-B(OH)₂

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[10]

Experimental Protocol: A Representative Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. The rationale behind each component is key to controlling the reaction outcome.

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • This compound (1.2-1.5 equiv): A slight excess is used to drive the reaction to completion, compensating for potential side reactions like protodeboronation.

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%): A Pd(0) source is essential to initiate the cycle. Using a precatalyst like Pd(OAc)₂ with added phosphine ligands is also common.[8]

    • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv): The base is crucial for activating the boronic acid to form the more nucleophilic boronate species, facilitating transmetalation.[6][11] The choice of base can significantly impact the reaction rate and side reactions.[12]

    • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v): A biphasic solvent system is common, with the organic solvent solubilizing the catalyst and organic reactants, and the aqueous phase dissolving the inorganic base.[13]

  • Procedure:

    • To an oven-dried reaction vessel, add the aryl bromide, this compound, base, and a magnetic stir bar.

    • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical to exclude oxygen, which can promote undesirable side reactions like homocoupling.[14][15]

    • Add the degassed solvent mixture via syringe, followed by the palladium catalyst.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or TLC) until the limiting starting material is consumed.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Anticipating the Enemy: Common Impurities and Side Reactions

A successful purity assessment strategy begins with knowing what to look for. In Suzuki-Miyaura couplings, several side reactions are common and lead to predictable impurities.

  • Protodeboronation: This is arguably the most significant undesired side reaction, where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[12] This consumes the boronic acid, reducing yield and generating methyl 3-phenylpropanoate as a key impurity.[16] This process is influenced by temperature, pH, and the choice of base and ligand.[11][12][17]

  • Homocoupling: This side reaction results in the formation of a symmetrical biaryl from the boronic acid starting material. It is often mediated by the presence of oxygen or if a Pd(II) salt is used as the catalyst precursor without efficient reduction to Pd(0).[8][14] In this case, it would produce dimethyl 3,3'-(biphenyl-3,3'-diyl)dipropanoate.

  • Dehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom. This is another pathway that consumes a reactant without forming the desired product.[9]

Troubleshooting_Workflow Start Low Yield or Complex Mixture? CheckProto Significant Protodeboronation (Arene byproduct observed)? Start->CheckProto CheckHomo Significant Homocoupling (Symmetrical dimer observed)? CheckProto->CheckHomo No Sol_Proto Re-evaluate Base (try weaker base, e.g., K₂CO₃) Lower Reaction Temperature Use MIDA boronate ester CheckProto->Sol_Proto Yes CheckStart High Levels of Unreacted Starting Material? CheckHomo->CheckStart No Sol_Homo Ensure Rigorous Degassing Use Pd(0) Catalyst Directly Optimize Ligand Choice CheckHomo->Sol_Homo Yes Sol_Start Increase Catalyst Loading Increase Temperature/Time Screen Different Ligands (e.g., SPhos) CheckStart->Sol_Start Yes End Optimized Reaction CheckStart->End No Sol_Proto->End Sol_Homo->End Sol_Start->End

Caption: Troubleshooting workflow for minimizing common side reactions in Suzuki couplings.[14]

A Comparative Guide to Analytical Techniques for Purity Assessment

No single technique provides a complete picture. A multi-faceted approach using orthogonal methods is the gold standard for robust purity validation.[18]

High-Performance Liquid Chromatography (HPLC) and UPLC-MS

HPLC and its high-pressure variant, UPLC, are the workhorses for quantitative analysis of reaction mixtures, offering high resolution and sensitivity.[10] They are ideal for monitoring the consumption of starting materials and the formation of products and byproducts over time.[10][19]

  • Causality Behind Method Choice: The primary challenge in analyzing boronic acid reaction mixtures is the polarity of the boronic acids, which can lead to poor retention on standard reversed-phase columns, and the instability of related boronate esters, which can hydrolyze on-column.[19][20][21]

  • Self-Validating System: Coupling HPLC with Mass Spectrometry (LC-MS) provides a self-validating system. The retention time from the UV chromatogram suggests the identity of a compound, which is then confirmed by the corresponding mass-to-charge ratio (m/z) from the mass spectrometer.

MethodThroughputResolutionKey AdvantagesKey Disadvantages
Reversed-Phase HPLC ModerateHighVersatile, robust, widely available.Can be challenging to retain polar boronic acids.[19]
UPLC FastVery HighExcellent for complex mixtures, high resolving power, reduced run times.[19]Higher initial instrument cost.
Mixed-Mode HPLC ModerateHighEnhanced retention of polar compounds like boronic acids.[19]Method development can be more complex.
Experimental Protocol: HPLC Monitoring
  • Reaction Sampling: At designated time points, withdraw a small aliquot (~20-50 µL) of the reaction mixture.

  • Quenching: Immediately dilute the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol.[10] This stops the reaction and prepares the sample for analysis.

  • Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter to remove particulate matter before injection.[10]

  • Analysis: Inject the sample onto the HPLC system. A typical method would use a C18 column with a gradient elution of water (often with 0.1% formic acid or ammonium acetate) and acetonitrile.[22]

  • Data Interpretation: Integrate the peak areas to determine the relative percentage of each component. The disappearance of starting materials and the appearance of the product peak confirm reaction progress. Byproducts can be identified by their unique retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for unambiguous structure elucidation and is inherently quantitative, making it excellent for assessing the purity of an isolated product.[18][23]

  • ¹H NMR: Provides information on the proton environment of the molecule. By comparing the integrals of characteristic peaks for the product versus known impurities, a molar ratio can be determined.

  • ¹³C NMR: Confirms the carbon skeleton of the desired product.

  • Quantitative NMR (qNMR): By adding a known amount of an internal standard to a precisely weighed sample of the crude product, the exact purity can be calculated.

Experimental Protocol: NMR Sample Preparation
  • Take a representative sample of the crude or purified product.

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • For quantitative analysis, add a known quantity of an internal standard (e.g., 1,3,5-trimethoxybenzene) that has a singlet peak in a clear region of the spectrum.

  • Acquire the spectrum, ensuring a sufficient relaxation delay (D1) for accurate integration.

Hypothetical Case Study: Data Interpretation

Let's consider the coupling of this compound with 1-bromo-4-methylbenzene.

Expected Molecular Weights for MS Identification:

CompoundStructureExpected Mass [M+H]⁺
Starting Material 1 1-bromo-4-methylbenzene171.0/173.0
Starting Material 2 This compound209.1
Desired Product Methyl 3-(4'-methyl-[1,1'-biphenyl]-3-yl)propanoate255.1
Homocoupling Impurity Dimethyl 3,3'-(biphenyl-3,3'-diyl)dipropanoate327.1
Protodeboronation Impurity Methyl 3-phenylpropanoate165.1

Hypothetical HPLC Data from Crude Reaction Mixture:

Retention Time (min)Peak Area (%)Tentative Assignment (Confirmed by LC-MS)
2.84.5%This compound
5.13.2%Methyl 3-phenylpropanoate (Protodeboronation)
8.588.1%Desired Product
9.21.8%1-bromo-4-methylbenzene
11.42.4%Homocoupling Impurity

Interpretation: The HPLC data, validated by LC-MS, indicates a successful reaction with a high conversion to the desired product (88.1% by area). The major impurities are unreacted boronic acid and the byproducts from protodeboronation and homocoupling. This data provides a clear path for purification and informs potential optimizations, such as improving degassing to reduce homocoupling or adjusting the base to minimize protodeboronation.

Purity_Analysis_Workflow Start Crude Reaction Mixture HPLC_MS HPLC / UPLC-MS Analysis Start->HPLC_MS Monitor Progress & Identify Components Purification Chromatographic Purification Start->Purification HPLC_MS->Purification Guide Fraction Collection NMR NMR Analysis (¹H, ¹³C) Final_Product Isolated Product Purification->Final_Product Final_Product->NMR Structural Confirmation Final_Analysis Final Purity Check (HPLC & NMR) Final_Product->Final_Analysis Release Product Meets Purity Specs Final_Analysis->Release

Caption: Experimental workflow for product purification and purity validation.

Conclusion

Assessing the purity of products from Suzuki-Miyaura couplings is a multi-faceted task that requires a deep understanding of the reaction mechanism, potential side reactions, and the strategic application of orthogonal analytical techniques. By anticipating common impurities like homocoupling and protodeboronation products and employing a robust analytical workflow combining HPLC/UPLC-MS and NMR spectroscopy, researchers can confidently characterize their products. This rigorous, evidence-based approach is not merely an academic exercise; it is a critical component of ensuring the quality, safety, and efficacy of the next generation of pharmaceutical innovations.

References

A Senior Application Scientist's Guide to (3-(3-Methoxy-3-oxopropyl)phenyl)boronic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Phenylboronic acids, as key reagents in palladium-catalyzed cross-coupling reactions, have revolutionized the formation of carbon-carbon bonds. This guide provides an in-depth technical review of (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid, a versatile reagent with unique structural features. We will objectively compare its performance with relevant alternatives, supported by experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Advantage of a Bifunctional Reagent

This compound is a bifunctional molecule featuring a boronic acid moiety for cross-coupling and a methyl propionate side chain. This substitution pattern at the meta-position offers a distinct spatial arrangement compared to its para-isomer, influencing its reactivity and the geometry of the resulting products. The presence of the ester functionality not only provides a handle for further synthetic transformations but also modulates the electronic properties of the boronic acid, impacting its performance in catalytic cycles.

This guide will delve into the practical implications of these features, offering a comparative analysis against key alternatives to inform rational reagent selection in drug discovery and materials science.

Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the cornerstone application for this compound. Its performance is critically influenced by the electronic nature of the substituents on the phenyl ring. To provide a clear comparison, we will analyze its reactivity in the context of its structural isomers and analogues.

Electronic Effects: A Comparison with Carboxylic Acid Analogues

The methyl ester in this compound acts as an electron-withdrawing group, which can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle. A direct comparison with 3-carboxyphenylboronic acid, where the ester is replaced by a carboxylic acid, provides valuable insights into their relative reactivity.

While boronic acids are generally more reactive than their corresponding esters, the ester functionality in our target molecule offers advantages in terms of stability and handling.[1] The free carboxylic acid can be deprotonated under basic reaction conditions, altering its electronic and solubility properties.[1]

Table 1: Comparative Performance of 3-Substituted Phenylboronic Acids in a Representative Suzuki-Miyaura Coupling with 4-Bromoanisole [1]

ReagentReaction Time (h)Yield (%)Purity (%)Key Considerations
This compound (inferred)~10-14~80-90>98Slower reaction, but often cleaner with easier purification. More stable and easier to handle.
3-Carboxyphenylboronic acid 692>97Faster reaction, may require more careful purification.[1]

Note: The data for this compound is inferred based on the established principles of boronic acid reactivity, where the esterified analogue exhibits slightly attenuated reactivity compared to the free carboxylic acid.

Isomeric Effects: 3-Substituted vs. 4-Substituted Phenylboronic Acids

The position of the substituent on the phenyl ring plays a crucial role in the steric accessibility of the boronic acid and the electronic properties of the C-B bond. Generally, in the absence of significant steric hindrance from ortho-substituents, para-substituted phenylboronic acids tend to exhibit slightly higher reactivity than their meta-counterparts in Suzuki-Miyaura couplings. This is attributed to more effective electronic communication of the substituent with the reaction center.

Table 2: General Reactivity Trend of Isomeric Phenylboronic Acids in Suzuki-Miyaura Coupling

Isomer PositionGeneral ReactivityRationale
paraHighestFavorable electronic influence on the C-B bond.
metaIntermediateModerate electronic influence.
orthoLowestSignificant steric hindrance often impedes the reaction.

This trend suggests that this compound would be expected to have slightly lower reactivity compared to its para-isomer, (4-(3-Methoxy-3-oxopropyl)phenyl)boronic acid, under identical conditions. However, the choice between the meta and para isomers is often dictated by the desired final geometry of the target molecule.

Experimental Protocols

To ensure reproducible results, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of the title compound and its application in a typical Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

The synthesis of this compound can be achieved via a lithiation-borylation sequence starting from a suitable precursor.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Lithiation-Borylation cluster_product Final Product start Methyl 3-(3-bromophenyl)propanoate lithiation 1. n-BuLi, THF, -78 °C start->lithiation Lithiation borylation 2. B(OiPr)3 3. H3O+ lithiation->borylation Borylation product This compound borylation->product Workup

Caption: Synthetic workflow for this compound.

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon), add anhydrous tetrahydrofuran (THF).

  • Cool the THF to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of methyl 3-(3-bromophenyl)propanoate in anhydrous THF to the cooled solvent.

  • Add n-butyllithium (n-BuLi) dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Slowly add triisopropyl borate to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl).

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Suzuki-Miyaura Cross-Coupling Protocol

This protocol details a general procedure for the coupling of this compound with an aryl bromide.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product boronic_acid This compound mixing Combine reactants, catalyst, and base in solvent boronic_acid->mixing aryl_halide Aryl Bromide aryl_halide->mixing catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->mixing base Base (e.g., K2CO3) base->mixing heating Heat under inert atmosphere mixing->heating extraction Aqueous workup and extraction heating->extraction purification Column chromatography extraction->purification product Biaryl Product purification->product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol:

  • In a round-bottom flask, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (K₂CO₃) (2.0 mmol).

  • Add a suitable solvent system, for example, a mixture of toluene and water (e.g., 4:1).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in Drug Development: A Potential PROTAC Linker

The field of targeted protein degradation has seen a surge of interest with the development of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules consist of a ligand for a target protein, a ligand for an E3 ligase, and a linker connecting the two. The structure and length of the linker are critical for the efficacy of the PROTAC.

While its para-isomer, (4-(3-Methoxy-3-oxopropyl)phenyl)boronic acid, is recognized as a PROTAC linker, the meta-substituted analogue also holds significant potential. The methyl propionate side chain can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an E3 ligase ligand or a target protein ligand, forming a key component of the PROTAC linker. The meta-substitution pattern offers a different exit vector from the phenyl ring compared to the para-isomer, which can be crucial for achieving the optimal ternary complex formation between the target protein and the E3 ligase.

PROTAC_Concept cluster_poi Protein of Interest (POI) cluster_linker Linker cluster_e3 E3 Ligase poi_ligand POI Ligand linker (3-(3-carboxypropyl)phenyl) moiety poi_ligand->linker Attachment e3_ligand E3 Ligase Ligand linker->e3_ligand Attachment

Caption: Conceptual structure of a PROTAC utilizing the title compound's motif.

Conclusion

This compound is a valuable and versatile reagent in synthetic chemistry. Its bifunctional nature, combining a reactive boronic acid with a modifiable ester side chain, makes it a strategic choice for the synthesis of complex molecules. While its reactivity in Suzuki-Miyaura coupling may be slightly tempered compared to its free acid analogue, its enhanced stability and handling properties offer significant practical advantages. Furthermore, its potential application as a PROTAC linker with a distinct meta-substitution pattern highlights its relevance in the cutting-edge field of targeted protein degradation. The comparative data and detailed protocols provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this reagent in their synthetic campaigns.

References

Navigating Suzuki-Miyaura Catalysis: A Comparative Analysis of (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds, forming the backbone of countless pharmaceuticals and functional materials. The choice of the boronic acid reagent is a critical parameter influencing the efficiency and outcome of this powerful transformation. This guide provides a comprehensive analysis of (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid within various catalytic systems, alongside a comparative look at alternative boronic acids, offering insights into their relative performance and guiding the selection of optimal reagents for specific synthetic challenges.

While specific, publicly available experimental data for the performance of this compound is limited, we can infer its reactivity and potential applications based on the well-established principles of the Suzuki-Miyaura reaction and the performance of structurally similar boronic acids. This guide will, therefore, focus on the general catalytic systems employed for such functionalized boronic acids and provide a framework for comparison with common alternatives.

The Role of this compound in Suzuki-Miyaura Coupling

This compound, with its ester functional group, is a valuable building block for introducing a phenylpropionate moiety onto various aromatic and heteroaromatic scaffolds. This functional group can serve as a precursor for carboxylic acids or other derivatives, making it a versatile reagent in medicinal chemistry and materials science.[1][2][3][4]

The general mechanism of the Suzuki-Miyaura reaction, which underpins the utility of this boronic acid, is a well-defined catalytic cycle involving a palladium catalyst.[5]

Core Catalytic Systems for Functionalized Phenylboronic Acids

The success of a Suzuki-Miyaura coupling reaction hinges on the judicious selection of the catalytic system, which typically comprises a palladium source, a ligand, a base, and a solvent. For a functionalized boronic acid like this compound, the choice of these components is crucial to ensure high yields and prevent side reactions.

Palladium Catalysts: The Heart of the Reaction

The palladium catalyst is central to the catalytic cycle, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.[5] Common palladium sources include:

  • Palladium(II) acetate (Pd(OAc)₂): A versatile and widely used precursor that is reduced in situ to the active Pd(0) species.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A stable Pd(0) complex that can be used directly.

  • Palladium on carbon (Pd/C): A heterogeneous catalyst that offers advantages in terms of easy separation and recycling, contributing to greener chemistry.[6]

Ligands: Fine-Tuning Reactivity and Stability

Phosphine-based ligands are commonly employed to stabilize the palladium catalyst, enhance its reactivity, and influence the selectivity of the reaction. The electronic and steric properties of the ligand play a critical role. For substrates with functional groups, the choice of ligand is key to preventing catalyst deactivation.

Bases: Activating the Boronic Acid

A base is essential for the activation of the boronic acid, facilitating the crucial transmetalation step. The choice of base can significantly impact the reaction rate and yield. Common bases include:

  • Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used.

  • Phosphates: Potassium phosphate (K₃PO₄) is another effective base.

  • Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) can also be employed, often in aqueous solvent mixtures.

Solvents: The Reaction Medium

The solvent system must be capable of dissolving the reactants and the catalyst. A variety of organic solvents and aqueous mixtures are used, with the choice often depending on the specific substrates and reaction conditions. Common solvents include:

  • Ethers: Dioxane and tetrahydrofuran (THF).

  • Aromatic hydrocarbons: Toluene.

  • Amides: Dimethylformamide (DMF).

  • Water: Often used in combination with an organic solvent, promoting a "greener" reaction profile.[7]

Comparative Analysis with Alternative Boronic Acids

To provide a framework for evaluating the performance of this compound, it is instructive to compare it with other commonly used phenylboronic acid derivatives in Suzuki-Miyaura coupling.

Boronic AcidKey FeaturesExpected Performance Considerations
Phenylboronic acid Unsubstituted parent compound.Serves as a baseline for reactivity. Generally provides good to excellent yields with a wide range of coupling partners.
4-Methoxyphenylboronic acid Contains an electron-donating methoxy group.The electron-donating group can increase the nucleophilicity of the aryl ring, potentially leading to faster transmetalation and higher yields.
4-Trifluoromethylphenylboronic acid Contains a strong electron-withdrawing trifluoromethyl group.The electron-withdrawing group can decrease the nucleophilicity of the aryl ring, potentially leading to slower reaction rates. However, it can also enhance the stability of the boronic acid.
This compound Contains a meta-substituted ester functional group.The ester group is moderately electron-withdrawing and introduces steric bulk. Its performance will depend on the specific catalytic system's tolerance to this functionality. The meta-positioning may have a less pronounced electronic effect compared to para-substituents.

Experimental Protocols: A General Guideline

General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane/water mixture) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if required).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle A Pd(0)Ln (Active Catalyst) C Ar-Pd(II)-X (Ln) A->C Ar-X B Oxidative Addition E Ar-Pd(II)-Ar' (Ln) C->E Ar'-B(OH)2 / Base D Transmetalation E->A G Ar-Ar' (Product) E->G F Reductive Elimination H Ar'-B(OH)2 I Ar-X J Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: Aryl Halide, Boronic Acid, Base start->setup inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert add_reagents Add Degassed Solvent, Catalyst, and Ligand inert->add_reagents react Heat and Stir (Monitor Progress) add_reagents->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

This compound is a promising reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. While direct comparative data is currently scarce in the literature, its performance can be anticipated to be robust under carefully optimized conditions, similar to other functionalized phenylboronic acids. The key to success lies in the systematic screening of catalysts, ligands, bases, and solvents to identify the optimal system for a given aryl halide coupling partner. As the demand for complex, functionalized molecules in drug discovery and materials science continues to grow, further investigation into the specific applications and performance of this compound is warranted. The development of detailed application notes and comparative studies for this and other functionalized boronic acids will be invaluable to the scientific community.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid (CAS No. 833472-82-5)[1][2][3][4]. The procedures outlined here are designed to ensure the safety of laboratory personnel, minimize environmental impact, and maintain strict regulatory compliance.

The fundamental principle guiding the disposal of this and other boronic acid derivatives is to treat them as hazardous chemical waste.[5] Under no circumstances should this compound or its containers be discarded in regular trash or discharged into the sanitary sewer system without appropriate treatment and explicit permission from local authorities.[6]

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from analogous compounds like 3-Methoxyphenylboronic acid and Phenylboronic acid indicate that this class of chemicals should be handled with care.[7][8]

Key Potential Hazards:

  • Causes skin irritation.[7][9]

  • Causes serious eye irritation.[7][9]

  • May cause respiratory irritation.[7][9]

  • Harmful if swallowed.

All handling and disposal operations must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[5] An emergency eyewash station and a safety shower must be readily accessible.

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable. The following table summarizes the minimum required PPE for handling this compound waste.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[7]To protect against accidental splashes of liquid waste or contact with solid dust particles.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene. Consider double-gloving for added protection.[10]To prevent skin contact and irritation. Gloves must be inspected for integrity before each use.
Body Protection A lab coat that is fully fastened and covers the arms. A chemical-resistant apron is recommended for larger volumes.To protect against skin contamination from spills or splashes.
Footwear Closed-toe shoes made of a non-porous material.To protect feet from spills.
Respiratory A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or dust generation.[5]To prevent inhalation of irritating dusts or vapors, especially during spill cleanup or solid transfers.
Waste Segregation and Container Management

Proper segregation of waste streams is critical to prevent dangerous chemical reactions. Boronic acid waste should never be mixed with other chemical waste unless explicitly directed by your institution's Environmental Health and Safety (EHS) department.[5]

Container Selection and Labeling:

  • Container Type: Use high-density polyethylene (HDPE) or glass containers that are chemically compatible with boronic acids and any solvents used. Ensure containers have a secure, leak-proof lid.[11][12]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • For solutions, list all components, including solvents and approximate concentrations.[5]

    • An indication of the primary hazards (e.g., "Irritant").

    • The date of accumulation.

Step-by-Step Disposal Procedures

The following protocols detail the safe collection of solid and liquid waste containing this compound.

A. Solid Waste Disposal:

  • Collection: Carefully place all contaminated solid materials, such as gloves, bench paper, weighing boats, and contaminated silica gel, into the designated solid hazardous waste container.

  • Avoid Dust Generation: When handling the pure solid or contaminated powders, take care to minimize the creation of dust.

  • Sealing: Once the collection is complete for the task, securely seal the container lid.

  • Storage: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA), ensuring it is within secondary containment.

B. Liquid Waste Disposal:

  • Collection: Using a funnel to prevent spills, carefully pour liquid waste (e.g., reaction mixtures, solvent rinses) into the designated liquid hazardous waste container.

  • Compatibility: Ensure that the solvents in your waste stream are compatible with the container material and other contents. Do not mix boronic acid waste with strong oxidizing agents, strong acids, or strong bases in the same container.[8]

  • Sealing: Securely cap the container immediately after adding waste. Do not leave funnels in the opening.

  • Storage: Place the sealed container in the SAA, within a secondary containment tray to catch any potential leaks.

C. Decontamination of Glassware:

  • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone, ethyl acetate) to remove the bulk of the boronic acid residue. Collect this rinsate as liquid hazardous waste.

  • Basic Wash: A secondary decontamination can be achieved by rinsing with a dilute basic solution (e.g., 1% sodium carbonate solution). This converts residual boronic acid into a more water-soluble boronate salt. Collect this basic rinsate as liquid hazardous waste.

  • Final Rinse: Perform a final rinse with deionized water, which should also be collected as liquid hazardous waste.

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate (If Necessary): For large spills or if significant dust is generated, evacuate the immediate area.

  • Don PPE: Before attempting cleanup, don the appropriate PPE as detailed in Section 2.

  • Containment: Prevent the spilled material from entering drains or waterways.[7]

  • Cleanup:

    • For Solid Spills: Gently cover the spill with an inert absorbent material, such as sand or vermiculite. Carefully sweep up the material and place it in the solid hazardous waste container. Avoid generating dust.

    • For Liquid Spills: Absorb the spill with an inert absorbent material. Collect the absorbed material and place it into the solid hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a cloth or paper towels wetted with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as solid hazardous waste.

  • Reporting: Report the spill to your supervisor and your institution's EHS department, following their specific reporting procedures.

The Question of Neutralization

For some weak acids, neutralization with a mild base like sodium bicarbonate is a recognized procedure to render the waste less hazardous before disposal.[11] However, for substituted boronic acids, this should be approached with extreme caution. The reaction products may not be fully characterized, and improper neutralization can lead to heat generation or other hazards.

Guideline: Do not attempt to neutralize this compound waste unless you have a specific, validated protocol that has been approved by your institution's EHS department. The safest and most compliant method of disposal is through a licensed hazardous waste management company.[13][14]

Final Disposal and Waste Pickup

Store all sealed and labeled hazardous waste containers in your designated SAA. Adhere to your institution's limits on the volume of waste and the time it can be stored in an SAA. Follow your organization's specific procedures to schedule a pickup by a professional hazardous waste disposal service.

By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the pursuit of scientific advancement does not come at the cost of personal or ecological well-being.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.